Protactinium
Description
Properties
CAS No. |
7440-13-3 |
|---|---|
Molecular Formula |
Pa |
Molecular Weight |
231.0359 g/mol |
IUPAC Name |
protactinium |
InChI |
InChI=1S/Pa |
InChI Key |
XLROVYAPLOFLNU-UHFFFAOYSA-N |
SMILES |
[Pa] |
Canonical SMILES |
[Pa] |
Other CAS No. |
7440-13-3 |
Synonyms |
Protactinium |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Legacy of Protactinium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protactinium (Pa), element 91 on the periodic table, stands as a fascinating chapter in the history of radioactivity and nuclear science. Its discovery was a complex process, marked by predictions, initial misidentifications, and the dedicated work of several pioneering scientists. This technical guide provides an in-depth exploration of the discovery and history of this compound, tailored for a scientific audience. It delves into the key experiments that led to its identification and isolation, presents quantitative data in a structured format, and visualizes the intricate timeline and relationships of its discoverers. Understanding the historical context and the experimental challenges overcome in the early 20th century offers valuable insights into the foundations of modern radiochemistry and its applications.
Data Presentation: Key Properties and Isotopes of this compound
The following table summarizes the fundamental quantitative data related to this compound and its key isotopes, facilitating a clear comparison of their properties.
| Property | Value | Notes |
| Atomic Number | 91 | |
| Atomic Weight | 231.03588 u | |
| Electron Configuration | [Rn] 5f² 6d¹ 7s² | |
| Melting Point | 1572 °C | [1] |
| Boiling Point | 4027 °C | [1][2] |
| Density | 15.37 g/cm³ | |
| Most Stable Isotope | This compound-231 | Half-life of 32,760 years[3][4] |
| This compound-234m | Half-life of 1.17 minutes[3] | The first isotope to be discovered, initially named "brevium"[3][5] |
| This compound-233 | Half-life of 26.967 days[3] | An important intermediate in the thorium fuel cycle |
| Natural Abundance | A few parts per trillion in the Earth's crust | [4] |
Experimental Protocols
The isolation and identification of this compound involved a series of groundbreaking experiments. The following sections provide detailed methodologies for the key discoveries, based on available historical records.
Discovery of "Brevium" (this compound-234m) by Fajans and Göhring (1913)
Kasimir Fajans and Oswald Helmuth Göhring, while investigating the decay products of uranium, were the first to identify a new, short-lived element.[3][5][6] Their work focused on separating and characterizing the components of "Uranium X," a radioactive mixture obtained from uranium.
Objective: To isolate and identify the short-lived decay product of Uranium-X1 (Thorium-234).
Methodology:
-
Preparation of Uranium X: Uranium X was separated from a uranium nitrate solution. While the precise method used in their 1913 experiment is not extensively detailed in readily available sources, a common method of the time involved the precipitation of Uranium X with a carrier substance.
-
Observation of Beta Decay: Fajans and Göhring observed that Uranium X1 underwent beta decay, transforming into a new substance.
-
Chemical Separation: They employed chemical separation techniques to isolate this new substance, which they found to have chemical properties distinct from other known elements.
-
Half-life Determination: By measuring the radioactivity of the isolated substance over time, they determined its half-life to be extremely short, approximately 1.17 minutes.[3] This led them to name the new element "brevium," from the Latin word for brief.[3][5]
Isolation of this compound-231 by Hahn and Meitner (1917-1918)
Lise Meitner and Otto Hahn were instrumental in discovering the first long-lived isotope of element 91, which they named "protoactinium" (later shortened to this compound).[3][7] Their meticulous work involved the chemical processing of pitchblende residues.
Objective: To isolate the "mother substance" of actinium from pitchblende ore.
Methodology:
-
Starting Material: The primary material was silica-rich residue remaining after the extraction of uranium from pitchblende.[3][4]
-
Chemical Digestion: The silica residue was treated with strong acids to bring the constituent elements into solution.
-
Separation of Tantalum and Niobium Group: this compound was predicted to have chemical properties similar to tantalum and niobium. Hahn and Meitner utilized this predicted chemical behavior to separate it from other elements present in the ore. This likely involved precipitation reactions where this compound would co-precipitate with tantalum or niobium compounds.
-
Fractional Crystallization/Precipitation: Further purification was achieved through repeated fractional crystallization or precipitation steps to separate the new element from its chemical analogues.
-
Radiometric Analysis: The radioactivity of the isolated fractions was measured. They identified a substance emitting alpha particles, which was distinct from other known alpha emitters in the uranium decay series.[3]
-
Identification as the Parent of Actinium: Through observation of the decay products, they confirmed that their isolated substance decayed into actinium, thus establishing it as the long-sought-after parent element.[8]
Independent Discovery by Soddy and Cranston (1918)
Working independently in Great Britain, Frederick Soddy and John Cranston also successfully identified the long-lived isotope of element 91.[3] Their work was delayed by World War I, and they acknowledged the priority of Hahn and Meitner's publication.[3]
Objective: To identify the parent of actinium.
Methodology: While specific details of their experimental protocol are less commonly cited, their approach was also based on the chemical separation of the new element from uranium ores. They demonstrated that a substance could be chemically separated from the ore which then produced actinium over time.
Isolation of Metallic this compound by Aristid von Grosse (1934)
The first isolation of elemental this compound was achieved by Aristid von Grosse, who had previously succeeded in preparing this compound oxide.[3][9] He employed two distinct methods to produce the pure metal.
Objective: To reduce a this compound compound to its elemental metallic form.
Method 1: The van Arkel-de Boer Process
-
Conversion to Iodide: this compound(V) oxide (Pa₂O₅) was converted to this compound(V) iodide (PaI₅). This was likely achieved by reacting the oxide with a suitable iodinating agent at elevated temperatures.
-
Thermal Decomposition: The this compound(V) iodide was then heated in a high vacuum in the presence of a tungsten filament.
-
Deposition of Metallic this compound: The heat from the filament caused the PaI₅ to decompose, depositing pure metallic this compound onto the filament. The iodine vapor was removed by the vacuum system. The overall reaction is: 2PaI₅ → 2Pa + 5I₂.[3]
Method 2: Electron Bombardment
-
Target Preparation: A sample of this compound(V) oxide was prepared as a target.
-
Electron Irradiation: The oxide was irradiated with a beam of electrons in a vacuum.
-
Reduction to Metal: The energy from the electron beam was sufficient to reduce the this compound oxide to the metallic state.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the discovery of this compound.
Caption: Chronological and logical flow of the discovery of this compound.
Caption: Simplified experimental workflow for the isolation of Pa-231.
Conclusion
The discovery of this compound was a testament to the perseverance and ingenuity of early 20th-century scientists. From its theoretical prediction to the isolation of its metallic form, the journey to understand element 91 pushed the boundaries of radiochemistry. The experimental protocols, though challenging to reconstruct in their entirety from modern sources, highlight the clever use of chemical properties and radiometric techniques. For contemporary researchers, this history not only provides a fascinating narrative but also underscores the fundamental principles of elemental discovery and the importance of meticulous experimental design. The legacy of these pioneers continues to inform and inspire the fields of nuclear science and radiopharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. "Die Muttersubstanz des Actiniums, ein neues radioaktives Element von langer Lebensdauer" and much else, in Physikalische Zeitschrift, volume XIX. by Otto Hahn, Erwin Schrodinger, Albert Einstein, and numerous others.: Very Good Hardcover (1918) | JF Ptak Science Books [abebooks.com]
- 3. Discovery of nuclear fission - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General and physical chemistry - Journal of the Chemical Society, Abstracts (RSC Publishing) [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
Physical and chemical properties of protactinium metal
An In-Depth Technical Guide to the Physical and Chemical Properties of Protactinium Metal
For Researchers, Scientists, and Drug Development Professionals
This compound (Pa), with atomic number 91, is a rare, highly radioactive actinide metal situated between thorium and uranium in the periodic table.[1][2] First predicted by Dmitri Mendeleev in 1871, its first isotope was identified in 1913, and a stable isotope was discovered in 1918 by Lise Meitner and Otto Hahn.[2][3] Due to its scarcity, high radioactivity, and toxicity, this compound has no commercial applications and is used exclusively for scientific research.[1][4] Its unique electronic configuration and position among the actinides make it a subject of significant interest for understanding fundamental chemical and physical behaviors in heavy elements. This guide provides a comprehensive overview of the known physical and chemical properties of this compound metal, details on experimental methodologies for its study, and logical workflows for its preparation and purification.
Physical and Atomic Properties
This compound is a dense, silvery-gray metal with a bright metallic luster that is preserved for some time in air.[1][5] Many of its physical properties are intermediate between its neighbors, thorium and uranium.[1] For instance, it is denser than thorium but lighter than uranium.[1] At temperatures below 1.4 K, this compound metal becomes superconductive.[1][4][5] It is also paramagnetic, and no magnetic transitions are known for it at any temperature.[1][2]
Data Presentation: Physical Properties
The fundamental physical and atomic characteristics of this compound are summarized in Table 1.
| Property | Value |
| Atomic Properties | |
| Atomic Number | 91[1][4] |
| Standard Atomic Weight | 231.03588 u[1][4][6] |
| Electron Configuration | [Rn] 5f² 6d¹ 7s²[2][4][7] |
| Electronegativity (Pauling) | 1.5[2][7][8] |
| Atomic Radius | 161 pm[7] |
| Ionic Radius | Pa⁴⁺: 104 pm; Pa⁵⁺: 92 pm[7] |
| 1st Ionization Energy | 568 kJ/mol[7][8] |
| Bulk Properties | |
| Appearance | Bright, silvery metallic luster[1][4][5] |
| State at 20 °C (293 K) | Solid[4][6] |
| Density | 15.37 - 15.4 g/cm³[2][4][6][7] |
| Melting Point | 1572 °C (1845 K)[4][6][8] |
| Boiling Point | ~4000 °C (4273 K)[4][8] |
| Thermal Properties | |
| Heat of Fusion | 15 kJ/mol[8] |
| Heat of Vaporization | 470 kJ/mol[8] |
| Specific Heat | 99.1 J/(kg·K)[8] |
| Thermal Conductivity | 47 W/(m·K)[1][7][8] |
| Thermal Expansion Coeff. | 9.9 x 10⁻⁶ /°C (at 20-700 °C)[1][7] |
| Electrical & Magnetic | |
| Electrical Type | Conductor[8][9] |
| Electrical Resistivity | 1.8 x 10⁻⁷ Ω·m (at 295 K)[8] |
| Superconducting Point (Tc) | 1.4 K[1][5][8] |
| Magnetic Type | Paramagnetic[1][2][8] |
| Mass Magnetic Susceptibility | 3.25 x 10⁻⁸ m³/kg[8] |
Crystallographic Data
At ambient conditions, this compound metal crystallizes in a body-centered tetragonal (BCT) structure, which can be viewed as a distorted body-centered cubic lattice.[1] This structure is notably stable under compression, showing no change at pressures up to 53 GPa.[1] Upon cooling from high temperatures of around 1200 °C, the structure transitions to a face-centered cubic (FCC) form.[1][7]
| Property | Value |
| Room Temp. Phase | |
| Crystal System | Tetragonal[1][7][10] |
| Space Group | I4/mmm[7][11] |
| Lattice Constants | a = 392.5 pm, c = 323.8 pm[7][11] |
| High Temp. Phase | |
| Crystal System | Face-Centered Cubic (FCC)[1][7] |
| Transition Temp. | ~1200 °C (on cooling)[1][7] |
Chemical Properties
This compound is a reactive actinide metal.[1][12] It readily reacts with oxygen, water vapor, and inorganic acids but is resistant to alkalis.[1][2][13] In its chemical compounds, this compound most commonly exhibits the +5 oxidation state, though +4, +3, and +2 states are also known.[1][3][6] The +5 state is the most stable in solid compounds and in solution.[4][6]
In aqueous solutions, Pa(V) ions hydrolyze rapidly, combining with hydroxide ions to form soluble or insoluble hydroxy-oxide solids.[3][5][6] These compounds have a strong tendency to adhere to the surfaces of laboratory vessels.[5][6]
| Property | Description |
| Reactivity with Air | Tarnishes slowly, readily reacts with oxygen to form oxides.[1][2][13] |
| Reactivity with Water | Reacts with water vapor.[1][5][6] |
| Reactivity with Acids | Readily reacts with inorganic acids.[1][6][12] |
| Reactivity with Bases | Does not react with alkalis.[1][2][13] |
| Common Oxidation States | +5 (most stable), +4, +3, +2.[1][3][4][6] |
| Standard Electrode Pot. | Pa⁵⁺/Pa⁰ = -1.4 V (in acidic solution)[7]Pa⁴⁺/Pa⁰ = -1.34 V (in acidic solution)[7] |
| Common Compounds | Oxides (PaO, PaO₂, Pa₂O₅)[14]Halides (PaCl₄, PaCl₅, PaF₄)[7][14]Hydride (PaH₃)[14]Carbide (PaC)[14] |
Experimental Protocols
The study of this compound is hampered by its scarcity and intense radioactivity, requiring specialized handling procedures similar to those for plutonium.[5][15]
Synthesis and Isolation of this compound Metal
The first elemental this compound was isolated in 1934 by Aristid von Grosse.[1][2] Since then, several methods have been employed for producing the pure metal on a small scale.
Method 1: Metallothermic Reduction This is a common method for producing actinide metals. This compound metal can be prepared by the reduction of its tetrafluoride (PaF₄) with a highly electropositive metal like calcium, lithium, or barium.
-
Protocol:
-
This compound (IV) fluoride (PaF₄) is mixed with an excess of the reducing agent (e.g., pure calcium metal).
-
The mixture is placed in a crucible (e.g., tantalum).
-
The reaction is initiated by heating the crucible in an inert atmosphere or vacuum to a high temperature, typically between 1300–1400 °C.[1]
-
The reaction is: PaF₄ + 2Ca -> Pa + 2CaF₂.
-
The resulting this compound metal is separated from the slag (CaF₂).
-
Method 2: Van Arkel–de Boer Process This process, also known as the iodide process, was used by von Grosse to produce the first samples of elemental this compound.[1][5] It relies on the thermal decomposition of a volatile metal iodide.
-
Protocol:
-
This compound (V) oxide (Pa₂O₅) is first converted to a halide, such as this compound (V) iodide (PaI₅).[1]
-
The PaI₅ is vaporized in an evacuated vessel containing an electrically heated filament (e.g., tungsten).
-
The gaseous PaI₅ decomposes on the hot filament, depositing pure this compound metal and releasing iodine gas.[1][5]
-
The reaction is: 2PaI₅ (g) -> 2Pa (s) + 5I₂ (g).
-
The iodine gas can then react with more this compound source material, making the process continuous until the source is depleted.
-
Purification of this compound from Nuclear Materials
Most this compound for research is extracted from spent nuclear fuel or uranium ore processing residues.[1][16] The separation is challenging due to the complex matrix and the chemical similarity of this compound to elements like niobium (Nb) and tantalum (Ta).[17] Modern methods rely heavily on solvent extraction and extraction chromatography.
-
Generalized Protocol for ²³¹Pa Purification:
-
Digestion: The source material (e.g., uranium-niobium alloy from spent fuel) is completely dissolved, typically in strong acids like nitric acid (HNO₃) and hydrochloric acid (HCl).[17]
-
Tracer Addition: A known amount of a different this compound isotope, such as ²³³Pa, is added to the solution. This "isotopic tracer" allows for the precise measurement of the chemical yield of the separation process via radiometric techniques.[17]
-
Extraction Chromatography: The acidic solution is loaded onto a column packed with a specialized extraction resin (e.g., TEVA or TK400 resin). These resins are designed to have a high affinity for specific elements.[17][18]
-
Washing and Elution: The column is washed with various acid solutions to remove impurities. Uranium, niobium, thorium, and other decay products are washed away while this compound remains bound to the resin.
-
Final Elution: A specific acid mixture is passed through the column to strip the purified this compound, which is then collected. The resulting solution contains radiochemically pure this compound, suitable for further analysis.[17][18]
-
Conclusion
This compound metal possesses a unique combination of physical and chemical properties that distinguish it within the actinide series. Its tetragonal crystal structure, superconductivity at low temperatures, and reactive nature, dominated by the +5 oxidation state, make it a compelling element for fundamental research. While the extreme rarity, cost, and high radioactivity of this compound present significant experimental challenges, the development of sophisticated separation and handling protocols continues to enable new insights into the complex behavior of heavy elements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 3. This compound | Radioactive, Decay, Isotopes | Britannica [britannica.com]
- 4. byjus.com [byjus.com]
- 5. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 6. This compound | Pa (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. webqc.org [webqc.org]
- 8. Technical data for the element this compound in the Periodic Table [periodictable.com]
- 9. homework.study.com [homework.study.com]
- 10. This compound (Pa) | Research Starters | EBSCO Research [ebsco.com]
- 11. WebElements Periodic Table » this compound » crystal structures [webelements.com]
- 12. homework.study.com [homework.study.com]
- 13. This compound (Pa) - Definition, Preparation, Properties, Uses, Compounds, Reactivity [examples.com]
- 14. This compound compounds - Wikipedia [en.wikipedia.org]
- 15. WebElements Periodic Table » this compound » the essentials [webelements.com]
- 16. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Protactinium Isotopes and Their Decay Chains
This compound (Pa), with atomic number 91, is a rare and highly radioactive actinide element. Its unique nuclear properties and position in major decay series make its isotopes subjects of significant interest in nuclear physics, geochemistry, and, increasingly, in the context of nuclear medicine and drug development. This guide provides a detailed overview of this compound's key isotopes, their decay characteristics, and the experimental methods used to study them.
Core Properties of this compound Isotopes
Thirty radioisotopes of this compound have been identified, all of which are radioactive, with mass numbers ranging from 210 to 239.[1][2][3] The most stable and abundant naturally occurring isotope is this compound-231, which has a half-life of 32,760 years.[2][4][5] Most other isotopes are short-lived, with half-lives of less than 1.6 days.[1][6]
The primary decay mode for Pa-231 and lighter isotopes is alpha decay, leading to the formation of actinium isotopes.[1][7] Heavier isotopes, in contrast, primarily undergo beta-minus decay, producing uranium isotopes.[2][6]
Quantitative Data Summary
The properties of the most significant this compound isotopes are summarized in the table below for ease of comparison.
| Isotope | Half-Life | Primary Decay Mode(s) | Decay Product(s) | Natural Occurrence |
| Pa-230 | 17.4 days[2][6] | β+ (92%), β- (8%), α (0.0032%)[2] | 230Th, 230U, 226Ac[2] | Synthetic |
| Pa-231 | 32,760 years[2] | α | 227Ac[5] | Decay product of 235U[1][4] |
| Pa-232 | 1.31 days[8] | β- | 232U[8] | Synthetic |
| Pa-233 | 26.975 days[2] | β- | 233U[8] | Intermediate in Thorium Fuel Cycle[1][9] |
| Pa-234 | 6.70 hours[2][3] | β- | 234U[3][8] | Decay product of 238U[9] |
| Pa-234m | 1.17 minutes[2][10] | β- | 234U[10] | Decay product of 238U[9][10] |
Key Decay Chains Involving this compound
This compound isotopes are critical intermediates in the three major natural decay chains: the Uranium Series (decay of 238U), the Actinium Series (decay of 235U), and the Thorium Series (decay of 232Th), as well as the synthetic Neptunium Series.
This compound-231 and the Actinium Series (4n+3)
This compound-231 is the longest-lived isotope and is a member of the naturally occurring actinium series, originating from Uranium-235.[1][4] It decays via alpha emission to Actinium-227.[5] Due to its long half-life, Pa-231 is the most abundant this compound isotope found in nature, occurring in uranium ores at concentrations of about 0.3-3 parts per million.[1]
This compound-234 and the Uranium Series (4n+2)
Trace amounts of the short-lived Pa-234 and its nuclear isomer, Pa-234m, occur in the decay chain of Uranium-238.[1] Thorium-234, the direct daughter of 238U, undergoes beta decay to form this compound.[11] Nearly all (99.8%) of these decays produce the metastable isomer Pa-234m, which has a half-life of just 1.17 minutes.[4][9][10] Both Pa-234 and Pa-234m subsequently beta-decay into Uranium-234.[3][10]
This compound-233 and the Thorium Fuel Cycle
This compound-233 is a key intermediate in the thorium fuel cycle, which aims to breed fissile Uranium-233 from the naturally abundant Thorium-232.[1][12] Neutron capture by 232Th produces 233Th, which rapidly beta-decays to Pa-233.[12] Pa-233 then beta-decays with a half-life of about 27 days to the desired 233U.[12] Managing Pa-233 is critical in reactor design, as it is a neutron poison and can capture a neutron to become non-fissile 234U.[1]
Relevance to Drug Development
While this compound itself has no direct therapeutic applications due to its high toxicity and radioactivity, its isotopes can serve as progenitors for medically relevant radionuclides.[4][13] For example, this compound-230 is of interest as a potential parent for Uranium-230, an isotope considered for use in targeted alpha-particle therapy (TAT).[2] The decay of U-230 initiates a cascade of alpha-emitting daughters, which can deliver highly localized and potent cytotoxic radiation to cancer cells. The production of Pa-230 can be achieved through proton or deuteron irradiation of natural thorium.[2]
Experimental Protocols
The study of this compound isotopes requires specialized radiochemical techniques and instrumentation.
Measurement of the Half-Life of this compound-234m
A common undergraduate and demonstration experiment involves measuring the short half-life of Pa-234m.[14]
Methodology:
-
Source Preparation: A sample of Pa-234m is generated from a solution of uranyl nitrate (containing 238U). The uranyl nitrate is dissolved in an aqueous solution, which is immiscible with an organic solvent in the same container.[14]
-
Extraction: The container is shaken vigorously for approximately 30 seconds. The Pa-234m, a decay product of 238U, preferentially dissolves into the organic layer.[14][15]
-
Separation & Measurement: The layers are allowed to separate. The container is then placed in front of a Geiger-Müller (GM) tube connected to a scaler or data logger. The GM tube is positioned to detect the energetic beta particles (2.32 MeV) emitted from the Pa-234m in the top organic layer.[14]
-
Data Collection: The radiation count rate is measured at frequent, regular intervals (e.g., every 10-20 seconds) until the count rate returns to the background level.[15]
-
Data Analysis: The background radiation count is subtracted from each measurement to obtain the corrected count rate. A graph of the natural logarithm (ln) of the corrected count rate versus time is plotted. The slope of this graph is equal to the negative of the decay constant (λ). The half-life (t½) is then calculated using the formula: t½ = ln(2) / λ.[14]
Nuclear Decay Spectroscopy
Detailed studies of this compound decay schemes employ high-resolution spectroscopic techniques.[16][17]
-
Alpha Spectroscopy: This is used to study alpha-emitting isotopes like Pa-231. High-resolution electromagnetic alpha-particle spectrographs are used to measure the energy of emitted alpha particles. The sample is prepared as a thin layer on a plate and placed in the spectrograph. A magnetic field focuses the alpha particles onto a photographic plate or electronic detector, allowing for precise energy determination.[16]
-
Gamma Spectroscopy: Scintillation spectrometers are utilized for gamma-ray studies. These detectors measure the energy of gamma rays emitted during nuclear transitions, which helps to construct detailed decay schemes. Coincidence measurements, where multiple detectors are used to detect simultaneous emissions, are crucial for elucidating complex decay pathways.[16]
-
Radiochemical Separation: Prior to measurement, the this compound isotope of interest must often be chemically separated and purified from its parent and daughter nuclides or from target material. This can involve techniques such as liquid-liquid extraction and extraction chromatography using novel resins designed for high selectivity for this compound.[18]
Conclusion
The isotopes of this compound, while rare and challenging to work with, hold a key position in understanding natural radioactive decay and in the development of advanced nuclear fuel cycles. Their role as potential precursors to therapeutic radionuclides for targeted alpha therapy highlights their growing importance for professionals in nuclear medicine and drug development. A thorough understanding of their decay chains, half-lives, and the experimental methods used to characterize them is fundamental to harnessing their potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. hpschapters.org [hpschapters.org]
- 5. This compound | Pa (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isotopes_of_this compound [chemeurope.com]
- 7. This compound (Pa) | Research Starters | EBSCO Research [ebsco.com]
- 8. WebElements Periodic Table » this compound » isotope data [webelements.com]
- 9. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 10. radiacode.com [radiacode.com]
- 11. ck12.org [ck12.org]
- 12. Uranium-233 - Wikipedia [en.wikipedia.org]
- 13. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. tdck.weebly.com [tdck.weebly.com]
- 15. google.com [google.com]
- 16. scispace.com [scispace.com]
- 17. NUCLEAR DECAY STUDIES OF this compound ISOTOPES (thesis) (Technical Report) | OSTI.GOV [osti.gov]
- 18. Research Portal [iro.uiowa.edu]
An In-Depth Technical Guide to the Electron Configuration and Oxidation States of Protactinium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protactinium (Pa), a rare and highly radioactive actinide, presents significant challenges to experimental investigation. A thorough understanding of its fundamental chemical properties, particularly its electron configuration and accessible oxidation states, is crucial for advancing applications in nuclear energy, radiopharmaceuticals, and environmental remediation. This technical guide provides a comprehensive overview of the electron configuration and oxidation states of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. The information is intended to serve as a valuable resource for researchers and professionals working with this challenging element.
Electron Configuration of this compound
The ground-state electron configuration of a neutral this compound atom (atomic number 91) is [Rn] 5f² 6d¹ 7s² .[1][2] This configuration is a result of the complex interplay of electron-electron repulsion and spin-orbit coupling effects characteristic of heavy elements. The close energy levels of the 5f and 6d orbitals are a defining feature of the early actinides, leading to complex chemical behavior.[2]
The determination of this electron configuration is primarily based on experimental evidence from atomic emission spectroscopy, where the analysis of spectral lines allows for the assignment of electronic transitions and the deduction of the ground state.[3] X-ray photoelectron spectroscopy (XPS) can also provide information about the electronic structure of this compound and its compounds.[4] Theoretical calculations, employing relativistic quantum mechanical models, have further corroborated this experimentally determined configuration.
Ionization Energies
The energies required to remove successive electrons from a this compound atom provide quantitative insight into the stability of its electron shells.
| Ionization Step | Ionization Energy (kJ/mol) |
| 1st | 568 |
| 2nd | 1128 |
| 3rd | 1814 |
| 4th | 2991 |
Data sourced from various spectroscopic and theoretical studies.
Oxidation States of this compound
This compound exhibits a range of oxidation states, with +5 and +4 being the most common and stable in chemical systems.[2] The prevalence of the +5 state is a notable feature, distinguishing it from its actinide neighbors. The less common +3 and +2 oxidation states have also been reported, primarily in solid compounds or under specific reducing conditions.
The relative stability of these oxidation states is dictated by the electronic structure of the resulting ions and their interactions with surrounding ligands or solvent molecules. The Pa⁵⁺ ion, with a [Rn] 5f⁰ configuration, is particularly stable due to its empty 5f subshell. The Pa⁴⁺ ion has a [Rn] 5f¹ configuration.
Redox Potentials
The standard reduction potentials provide a thermodynamic measure of the relative stability of different oxidation states in aqueous solution. Due to the challenges of working with this compound, experimental values are scarce and often associated with significant uncertainty. Theoretical calculations have been employed to predict these potentials.[5]
| Redox Couple | Standard Potential (V vs. SHE) |
| Pa(V) / Pa(IV) | ~ -0.1 |
| Pa(IV) / Pa(III) | ~ -1.4 |
| Pa(III) / Pa(0) | ~ -1.8 |
Values are approximate and based on a combination of experimental data and theoretical calculations.[5][6]
Experimental Protocols
The study of this compound's chemical properties is predicated on its effective separation and purification from other elements, particularly uranium and thorium, with which it is often found.[7][8] Due to its high radioactivity and tendency to hydrolyze and adsorb to surfaces, all manipulations must be carried out in specialized radiological laboratories with appropriate shielding and containment.[9]
Separation and Purification of this compound
3.1.1. Anion Exchange Chromatography
This method is highly effective for separating this compound from uranium, thorium, and other interfering ions.[8][9]
-
Principle: this compound(V) forms stable anionic complexes in strong hydrochloric acid, which are strongly adsorbed by anion exchange resins, while thorium(IV) does not form such complexes and passes through the column. Uranium(VI) also forms anionic chloride complexes but can be selectively eluted.
-
Materials:
-
Strongly basic anion exchange resin (e.g., AG1-X8, 100-200 mesh).
-
Hydrochloric acid (HCl), various concentrations (e.g., 9 M, 4 M).
-
Hydrofluoric acid (HF).
-
Sample containing this compound, dissolved in 9 M HCl.
-
-
Procedure:
-
Prepare a chromatography column with the anion exchange resin.
-
Condition the column by passing several column volumes of 9 M HCl.
-
Load the this compound-containing sample solution (dissolved in 9 M HCl) onto the column. Thorium will elute with the loading solution and subsequent 9 M HCl washes.
-
Wash the column with several volumes of 9 M HCl to ensure complete removal of thorium.
-
Elute this compound from the column using a mixture of 9 M HCl and 0.1 M HF. The fluoride ions effectively displace the chloride complexes of this compound from the resin.
-
Collect the this compound-containing fraction for further analysis.
-
3.1.2. Solvent Extraction
Solvent extraction is a versatile technique for both purification and for studying the solution chemistry of this compound, such as its hydrolysis and complexation behavior.[10]
-
Principle: A specific chelating agent in an organic solvent selectively extracts this compound from an aqueous phase under controlled pH and ionic strength.
-
Materials:
-
Aqueous solution of this compound at the desired acidity.
-
Organic solvent (e.g., xylene, toluene).
-
Chelating agent (e.g., thenoyltrifluoroacetone - TTA).
-
-
Procedure:
-
Prepare the aqueous phase containing this compound at a known concentration and acidity.
-
Prepare the organic phase by dissolving the chelating agent (e.g., TTA) in the organic solvent at a specific concentration.
-
Combine equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Separate the two phases and measure the concentration of this compound in each phase using radiometric techniques (e.g., gamma or alpha spectrometry) to determine the distribution coefficient.
-
Spectroscopic and Electrochemical Characterization
3.2.1. Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of this compound complexes in both solid and solution phases, providing insights into their structure and speciation.[11]
-
Sample Preparation (Aqueous Solution):
-
Precipitate this compound from a hydrofluoric acid solution using ammonium hydroxide.
-
Wash the precipitate (presumably Pa₂O₅·xH₂O) with deionized water.
-
Redissolve the precipitate in the desired concentration of the aqueous medium (e.g., HF solution).
-
Transfer the solution to a suitable container for analysis, such as a sapphire tube, which is then encapsulated for radiological containment.[11]
-
-
Instrumentation:
-
Raman microscope with a suitable excitation laser (e.g., 532 nm).[11]
-
Appropriate optics for focusing the laser and collecting the scattered light.
-
Spectrometer and detector for analyzing the Raman spectrum.
-
-
Data Acquisition:
-
Acquire Raman spectra from the prepared sample.
-
For single crystals, polarized Raman spectra can be collected by adjusting the polarization of the incident and scattered light.[11]
-
3.2.2. Electrochemical Methods (General Approach)
Electrochemical techniques such as cyclic voltammetry and chronopotentiometry can be used to determine the redox potentials of this compound couples.[12] Due to the high radioactivity and complex solution chemistry of this compound, these experiments are particularly challenging.
-
Cell Setup:
-
A three-electrode system is typically used, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.
-
The entire cell must be housed within a glovebox or other suitable containment to prevent the spread of radioactive material.
-
-
Solution Preparation:
-
The electrolyte must be carefully chosen to be stable within the desired potential window and to not react with the this compound species. Non-aqueous solvents are often employed to avoid the complexities of hydrolysis.[13][14][15]
-
The this compound sample, previously purified, is dissolved in the electrolyte to the desired concentration.
-
-
Cyclic Voltammetry (CV) Procedure:
-
The potential of the working electrode is scanned linearly from a starting potential to a switching potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential.
-
The positions of the anodic and cathodic peaks provide information about the formal redox potential of the this compound couple under investigation.
-
-
Chronopotentiometry (CP) Procedure:
-
A constant current is applied to the working electrode, and the potential is monitored over time.
-
The time taken for the potential to rapidly change (the transition time) is related to the concentration of the electroactive this compound species. The potential at half the transition time can be related to the standard potential.[12]
-
Visualizations
The following diagrams illustrate key concepts related to the electron configuration and oxidation states of this compound.
Caption: Relationship between the ground-state electron configuration of this compound and its common oxidation states.
Caption: General experimental workflow for the characterization of this compound's chemical properties.
Conclusion
The study of this compound's electron configuration and oxidation states is fundamental to understanding its complex chemistry. While significant progress has been made in elucidating these properties through a combination of experimental techniques and theoretical calculations, further research is needed to refine our knowledge, particularly in the area of its redox chemistry. The experimental protocols outlined in this guide provide a foundation for researchers to safely and effectively investigate this challenging but important element. A deeper understanding of this compound's fundamental properties will undoubtedly contribute to advancements in nuclear science and technology.
References
- 1. periodictable.chemicalaid.com [periodictable.chemicalaid.com]
- 2. periodic-table.org [periodic-table.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of thorium, this compound and uranium by ion exchange and extraction (Journal Article) | ETDEWEB [osti.gov]
- 9. conferences.iaea.org [conferences.iaea.org]
- 10. Research Portal [iro.uiowa.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chronopotentiometry (CP) | Pine Research Instrumentation [pineresearch.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. madsg.com [madsg.com]
- 15. wiley.com [wiley.com]
A Technical Guide to the Natural Occurrence and Analysis of Protactinium in Uranium Ores
Abstract: Protactinium (Pa), a rare and highly radioactive actinide, is a naturally occurring element found in trace quantities within uranium ores. Its significance stems from its role as a key intermediate in the uranium decay series and its applications in geochronology and nuclear forensics. This technical guide provides a comprehensive overview for researchers and scientists on the natural occurrence of this compound, its formation through radioactive decay, and the detailed experimental protocols required for its separation and quantification. The document summarizes quantitative concentration data, outlines state-of-the-art analytical workflows, and presents visual diagrams of the relevant decay pathways and experimental procedures to facilitate a deeper understanding of this challenging element.
Introduction to this compound
This compound (symbol Pa, atomic number 91) is a dense, silvery-gray actinide metal.[1] It is one of the rarest and most expensive naturally occurring elements, primarily due to its scarcity, high radioactivity, and the complexity of its extraction.[1][2] this compound is not a primordial element on Earth; its presence is due to the continuous decay of heavier elements, almost entirely uranium.[3] Consequently, it is found in all uranium ores, with its concentration directly related to the uranium content and the state of secular equilibrium within the ore body.[1][4]
The two principal isotopes of this compound that occur naturally are ²³¹Pa and ²³⁴Pa.[1][3]
-
This compound-231 (²³¹Pa) is the most abundant and stable isotope, with a half-life of 32,760 years.[1][5][6] It is a member of the actinium decay series, originating from uranium-235 (²³⁵U).[1][5][7]
-
This compound-234 (²³⁴Pa) , along with its nuclear isomer ²³⁴ᵐPa , are short-lived isotopes in the uranium decay series, originating from uranium-238 (²³⁸U).[1][2][5]
The analysis of the ²³¹Pa/²³⁵U ratio is a valuable tool for the radiometric dating of geological samples and for nuclear forensics, providing a complementary chronometer to the more commonly used ²³⁰Th/²³⁴U system.[8][9][10] This guide details the fundamental principles and practical methodologies for studying this compound in its natural state.
This compound Formation: The Uranium Decay Series
This compound isotopes are continuously generated in uranium ores through the alpha and beta decay of uranium isotopes. In undisturbed geological formations that have been closed systems for millions of years, the decay products reach a state of secular equilibrium with their long-lived parents. In this state, the activity of the daughter nuclide equals the activity of the parent nuclide.
-
The Actinium Series (²³⁵U Decay): Uranium-235 decays via alpha emission to the short-lived thorium-231 (t½ = 25.5 hours), which in turn undergoes beta decay to form the long-lived this compound-231.[6]
-
The Uranium Series (²³⁸U Decay): Uranium-238 decays to thorium-234, which beta-decays to the nuclear isomer this compound-234m (²³⁴ᵐPa, t½ = 1.16 minutes).[11] The vast majority of ²³⁴ᵐPa then beta-decays to uranium-234. A small fraction undergoes isomeric transition to the ground state this compound-234 (²³⁴Pa, t½ = 6.70 hours), which also beta-decays to uranium-234.[1][5][11]
The following diagram illustrates the initial steps of these decay chains, highlighting the formation of this compound isotopes.
Quantitative Occurrence of this compound
The concentration of this compound in uranium ores is low, typically in the parts-per-million (ppm) range or lower. The exact concentration depends on the uranium content of the ore and whether secular equilibrium has been disturbed by geological processes.
| Source Material | Isotope | Concentration | Citation(s) |
| Uraninite (Pitchblende) | ²³¹Pa | 0.3 - 3 ppm | [1][2] |
| Pitchblende | ²³¹Pa | ~0.1 ppm (1 part Pa to 10 million parts ore) | [2] |
| Ores from Zaire | ²³¹Pa | ~3 ppm | [2] |
| General Earth's Crust | ²³¹Pa | A few parts per trillion | [1][2] |
| Natural Uranium (in equilibrium) | ²³¹Pa | 0.34 ppm relative to ²³⁵U | [8] |
| Equilibrium Ratio | ²³¹Pa | 46.5 atoms per million atoms of ²³⁵U | [11] |
Experimental Protocols for this compound Analysis
The determination of this compound concentrations in geological samples is a complex analytical task due to its low concentration, its tendency to hydrolyze and adsorb to surfaces, and the chemical similarity to other elements like niobium and zirconium.[9][12] Accurate quantification, especially for geochronology, typically requires isotope dilution mass spectrometry, which necessitates the separation of Pa from the bulk matrix and the use of an artificial isotopic tracer (spike).[9]
Sample Digestion
The first step is the complete dissolution of the solid ore sample to bring the this compound into an aqueous solution.
-
Procedure:
-
An initial acid leach with dilute acid may be performed on the sample surface to remove contaminants.[12]
-
The sample is weighed and transferred to a Teflon vessel.
-
A known amount of ²³³Pa tracer is added for isotope dilution analysis.[13]
-
The sample is digested using a mixture of concentrated acids. A common protocol involves concentrated nitric acid (HNO₃) and hydrofluoric acid (HF). HF is crucial for stabilizing this compound in solution and ensuring the complete dissolution of silicate matrices.[12]
-
The vessel is sealed and heated (e.g., at 120-130 °C) for an extended period (overnight) to ensure complete dissolution.[12]
-
The final solution is typically prepared in a moderately concentrated acid matrix, such as 4 M HNO₃, for subsequent chromatographic separation.[12]
-
Preparation of the ²³³Pa Isotopic Tracer
Accurate quantification by mass spectrometry relies on the isotope dilution method, which requires a spike of a known quantity of a this compound isotope not naturally abundant in the sample. ²³³Pa (t½ = 27 days) is the ideal tracer.
-
Production Protocol:
-
Target Preparation: A known mass (e.g., 100 µg) of thorium-232 (²³²Th) is deposited onto a suitable substrate, such as aluminum foil.[9]
-
Neutron Irradiation: The target is irradiated with neutrons in a nuclear reactor. The ²³²Th captures a neutron to become ²³³Th, which then rapidly beta-decays to ²³³Pa.
-
Reaction: ²³²Th (n, γ) → ²³³Th → (β⁻) → ²³³Pa
-
-
Cooling: The irradiated target is allowed to "cool" for several days to let short-lived activation products decay.[9]
-
Separation: The ²³³Pa must be chemically separated from the remaining ²³²Th target material. This is often achieved using the same anion exchange chromatography methods described below.[9]
-
Calibration: The activity and concentration of the final ²³³Pa spike solution are carefully determined using techniques like gamma spectrometry.[9][14]
-
Chemical Separation Protocols
Separating femtogram-to-picogram quantities of this compound from a sample matrix containing grams of uranium and other elements is the most challenging step. Anion exchange and extraction chromatography are the most effective methods.
Protocol 1: Anion Exchange Chromatography This method is widely used and relies on the formation of anionic Pa complexes in strong hydrochloric acid (HCl).
-
Materials: Strong base anion exchange resin (e.g., AG1-X8).[9]
-
Procedure:
-
Column Preparation: The resin is loaded into a column and preconditioned by washing with ~3 column volumes of 9 M HCl.[9]
-
Sample Loading: The dissolved sample solution is evaporated and reconstituted in 9 M HCl, then loaded onto the column. This compound and uranium adsorb strongly to the resin, while thorium and alkali/alkaline earth metals do not and are washed out.
-
Thorium Elution: The column is washed with several column volumes of 9 M HCl to ensure the complete removal of thorium and other matrix elements.[9]
-
This compound Elution: this compound is selectively eluted from the column using a mixture of 9 M HCl and 0.1 M HF. The fluoride ions form a strong complex with Pa, displacing it from the resin.[9][14]
-
Uranium Elution: Uranium can be subsequently eluted with dilute HCl if required.
-
Protocol 2: Extraction Chromatography This technique uses a solid support coated with a liquid extractant. TEVA resin is particularly effective for separating actinides.
-
Materials: TEVA resin (aliquat 336 extractant).[13]
-
Procedure:
-
Column Preparation: The column is preconditioned with 4 M HCl.[13]
-
Sample Loading: The sample is loaded in a 4 M HCl solution. In this medium, Th has little affinity for the resin and passes through, while Pa and U are retained. The load and subsequent rinses are collected as the Thorium fraction.[13]
-
Column Rinse: The column is rinsed with additional 4 M HCl to remove any residual Th.[13]
-
This compound Elution: this compound is stripped from the column using a 4 M HCl / 0.1 M HF solution.[13]
-
Uranium Elution: Uranium is subsequently eluted with dilute HCl.
-
Quantification Techniques
Following purification, the isotopic composition of the this compound fraction is measured.
| Technique | Principle | Typical Precision | Key Application | Citation(s) |
| MC-ICP-MS | Multi-Collector Inductively Coupled Plasma Mass Spectrometry | High (~0.5%) | Precise isotope ratio measurements for geochronology. Can measure femtogram quantities. | [15] |
| TIMS | Thermal Ionization Mass Spectrometry | High | High-precision measurement of attogram to femtogram quantities of ²³¹Pa. | [16] |
| Alpha Spectrometry | Energy measurement of emitted alpha particles | Lower | Traditional method for activity determination; less precise than mass spectrometry. | [13] |
| Gamma Spectrometry | Energy measurement of emitted gamma rays | Variable | Used for non-destructive analysis of bulk ore to determine activity ratios and for calibrating ²³³Pa tracers. | [10][14] |
For age-dating, the measured ²³¹Pa/²³³Pa ratio from the mass spectrometer is used along with the known amount of ²³³Pa spike added to calculate the precise amount of ²³¹Pa in the original sample. This is then compared to the measured ²³⁵U concentration to determine the sample's age.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 3. Atomic Weight of this compound | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. This compound | Pa (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. exodus3000.fandom.com [exodus3000.fandom.com]
- 7. sciencenotes.org [sciencenotes.org]
- 8. researchgate.net [researchgate.net]
- 9. conferences.iaea.org [conferences.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 12. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. conferences.iaea.org [conferences.iaea.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Prescient Glimpse: Mendeleev's Prediction of Protactinium
An In-depth Technical Guide on the Early Prediction of Protactinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The periodic table, a cornerstone of modern chemistry, is not merely a classification of elements but a testament to the predictive power of scientific law. Dmitri Mendeleev, in his formulation of the periodic law in 1871, famously left gaps in his table for elements yet to be discovered.[1] While his successful predictions of gallium ("eka-aluminum") and germanium ("eka-silicon") are widely celebrated, his foresight extended to the heavier, more complex elements. This technical guide delves into Mendeleev's early prediction of the element we now know as this compound, which he termed "eka-tantalum." We will examine his predictions, the subsequent discovery and characterization of the element, and the experimental methodologies that brought this elusive element to light.
Mendeleev's Prediction of Eka-Tantalum
In his 1871 periodic table, Mendeleev identified a vacancy between thorium and uranium.[2] Drawing upon the periodic trends he had observed, he made specific predictions about the properties of the element that would occupy this position.
Predicted Properties
Mendeleev's primary predictions for eka-tantalum were centered on its atomic weight and its chemical behavior, particularly its highest oxidation state.
-
Atomic Weight: Mendeleev estimated the atomic weight of eka-tantalum to be approximately 235 .[3]
-
Chemical Analogy and Highest Oxide: He predicted that eka-tantalum would be analogous to tantalum and niobium, forming a highest oxide with the formula R₂O₅ .[4]
These predictions, though limited in detail compared to his forecasts for other elements, provided a crucial framework for future researchers.
The Discovery and Characterization of this compound
The actual discovery of element 91 was a multi-stage process involving several key scientists and the identification of different isotopes.
The Fleeting "Brevium"
In 1913, Kasimir Fajans and Oswald Helmuth Göhring, while studying the decay chains of uranium, identified a new, short-lived isotope, this compound-234m.[5][6] Due to its very short half-life of about 1.17 minutes, they named the element "brevium," from the Latin word brevis, meaning brief.[7]
The Stable Isotope and the Name "this compound"
A more stable isotope, this compound-231, was independently discovered in 1918 by two groups: Lise Meitner and Otto Hahn in Germany, and Frederick Soddy and John Cranston in Great Britain.[8][9] Meitner and Hahn were able to isolate the element from pitchblende residue.[6] They proposed the name "protoactinium," which was later shortened to "this compound" in 1949, reflecting its position as the parent of actinium in the radioactive decay series.[7]
Data Presentation: Predicted vs. Actual Properties
The following table summarizes Mendeleev's predictions for eka-tantalum against the determined properties of this compound.
| Property | Mendeleev's Prediction (Eka-Tantalum) | Actual Properties (this compound) |
| Atomic Weight | ~235 | 231.03588 u (for the most stable isotope, ²³¹Pa)[10] |
| Highest Oxide Formula | R₂O₅ | Pa₂O₅[10] |
| Atomic Number | Not predicted | 91[10] |
| Density | Not predicted | 15.37 g/cm³[11] |
| Melting Point | Not predicted | 1572 °C[11] |
| Boiling Point | Not predicted | 4000 °C (estimated)[11] |
| Electron Configuration | Not predicted | [Rn] 5f² 6d¹ 7s²[12] |
| Most Common Oxidation States | +5 (implied) | +5 , +4[10] |
Experimental Protocols
The isolation and characterization of this compound presented significant challenges due to its rarity, high radioactivity, and toxicity.[6]
Isolation of "Brevium" (this compound-234m) by Fajans and Göhring (1913)
Fajans and Göhring's work was centered on the study of the decay products of uranium. Their experimental approach involved:
-
Starting Material: Uranium salts.
-
Methodology: They utilized fractional crystallization and precipitation techniques to separate the various decay products. By observing the radioactive decay chains, they were able to identify a new beta-emitting substance with a very short half-life, which they identified as the new element.
Isolation of this compound-231 by Meitner and Hahn (1918)
Meitner and Hahn's successful isolation of a long-lived isotope of this compound was a landmark achievement. Their experimental workflow can be summarized as follows:
-
Starting Material: Pitchblende, a uranium-rich ore.[6]
-
Initial Processing: The pitchblende was treated with nitric acid to dissolve the uranium and other components.
-
Separation of the Insoluble Residue: A silica-rich residue remained after the acid treatment. Meitner and Hahn suspected that the new element, being analogous to tantalum, would be found in this insoluble fraction.
-
Chemical Separation: The silica residue was treated with a mixture of hydrofluoric acid and sulfuric acid to bring the tantalum-like elements into solution.
-
Precipitation: The addition of ammonia to the solution precipitated the hydroxides of the elements, including the new element.
-
Further Purification: A series of fractional precipitations and crystallizations were carried out to separate the new element from other radioactive substances present in the residue.
-
Characterization: The radioactivity of the purified samples was measured over time to determine the half-life of the new isotope, confirming its stability relative to "brevium."
Mandatory Visualization
Caption: Logical flow from Mendeleev's prediction to the discovery of this compound.
Conclusion
Dmitri Mendeleev's prediction of "eka-tantalum" stands as a powerful example of the predictive capacity of the periodic law, extending even to the then-uncharted territory of the heavy elements. While his predictions were not as detailed as for some other elements, his fundamental insights into atomic weight and chemical analogy provided a crucial signpost for the researchers who would later discover and characterize this compound. The subsequent work of Fajans, Göhring, Meitner, and Hahn not only filled the gap in the periodic table but also underscored the profound correctness of Mendeleev's vision. The story of this compound serves as a compelling case study in the interplay between theoretical prediction and experimental verification that drives scientific progress.
References
- 1. Mendeleev's predicted elements - Wikipedia [en.wikipedia.org]
- 2. Mendeleev's_predicted_elements [chemeurope.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. azom.com [azom.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. This compound — Wordorigins.org [wordorigins.org]
- 8. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 9. rinconeducativo.org [rinconeducativo.org]
- 10. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 11. Technical data for the element this compound in the Periodic Table [periodictable.com]
- 12. This compound | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
The Isolation of a Long-Lived Radioactive Element: A Technical Guide to Lise Meitner and Otto Hahn's Discovery of Protactinium-231
Published: December 14, 2025
For: Researchers, scientists, and drug development professionals
Abstract
In 1918, Lise Meitner and Otto Hahn published their seminal work, "Die Muttersubstanz des Actiniums; ein neues radioaktives Element von langer Lebensdauer" ("The Mother Substance of Actinium; A New Radioactive Element with a Long Lifetime"), detailing the discovery of the long-lived isotope protactinium-231.[1][2] This discovery was a culmination of their search for the parent isotope of actinium, a quest to fill a gap in the known radioactive decay series.[3] This technical guide provides an in-depth analysis of the experimental protocols and theoretical underpinnings of their discovery, aimed at researchers, scientists, and professionals in drug development who can draw parallels to modern radiochemical separation and characterization techniques. The methodologies employed by Meitner and Hahn, though rudimentary by today's standards, laid a crucial foundation for the field of radiochemistry.
Introduction: The Search for "Eka-Tantalum"
At the beginning of the 20th century, the periodic table contained a noticeable gap between thorium (atomic number 90) and uranium (atomic number 92). Dmitri Mendeleev had predicted the existence of an element in this position, which he termed "eka-tantalum" due to its expected chemical similarity to tantalum. The search for this element was also driven by the need to identify the parent substance of actinium in the radioactive decay chains.
Earlier in 1913, Kasimir Fajans and Oswald Göhring had identified a short-lived isotope of element 91, which they named "brevium" (later identified as this compound-234m with a half-life of about 1.17 minutes).[1] However, its short half-life made it an unlikely parent for the much longer-lived actinium. This spurred the collaborative efforts of Lise Meitner, a physicist, and Otto Hahn, a chemist, at the Kaiser Wilhelm Institute in Berlin to search for a more stable isotope.[4][5]
Theoretical Framework: The Actinium Decay Series
Meitner and Hahn hypothesized that the parent isotope of actinium would be a long-lived alpha-emitter. The actinium decay series, as it was understood, began with an unknown parent that decayed into actinium. Their work was aimed at isolating and identifying this "mother substance." The discovery of this compound-231 provided the missing link, showing that it decays into actinium-227.
Experimental Protocols
While the original 1918 publication by Meitner and Hahn does not provide the level of granular detail expected in modern experimental sections, a comprehensive reconstruction of their methodology can be assembled from their paper and subsequent analyses. The core of their experiment was the chemical separation of the new element from pitchblende, a uranium-rich ore.
Initial Processing of Pitchblende
The foundational step of Meitner and Hahn's procedure was the dissolution of pitchblende in nitric acid.[3] This process brought the majority of the uranium and other components into solution. Crucially, they observed that a siliceous (silicon dioxide) residue remained undissolved.
Key Separation Step:
-
Reagent: Concentrated Nitric Acid (HNO₃)
-
Procedure: Pitchblende ore was treated with hot, concentrated nitric acid.
-
Observation: A significant portion of the ore dissolved, leaving behind a solid residue primarily composed of silica (SiO₂).
Isolation of this compound from the Silica Residue
Meitner and Hahn astutely deduced that the sought-after "eka-tantalum" might be concentrated in this insoluble residue, likely due to its chemical properties. They proceeded to process this silica residue to isolate the new element.
Further Separation and Purification:
-
Fusion: The silica residue was fused with an alkali, such as sodium carbonate (Na₂CO₃), to render it soluble in water and acids.
-
Dissolution: The fused mass was then dissolved in water and subsequently acidified.
-
Precipitation: The chemical properties of the new element were predicted to be similar to tantalum. Therefore, precipitation reactions characteristic of tantalum and other group V elements were likely employed. This would involve carefully adjusting the pH and adding specific reagents to selectively precipitate the this compound, leaving other impurities in solution.
-
Reprecipitation: To enhance the purity of the isolated substance, the precipitate was likely redissolved and reprecipitated multiple times.
Radiometric Analysis
The primary method for detecting and quantifying the new radioactive element was the use of electroscopes.[6] These instruments measure the rate of discharge of a charged conductor, which is proportional to the intensity of the ionizing radiation.
-
Instrumentation: Gold-leaf electroscope.
-
Methodology: The radioactivity of the isolated samples was measured over time. An increase in alpha particle emission from the purified sample, followed by the subsequent ingrowth of actinium and its decay products, would confirm the presence of the parent isotope. By measuring the range of the alpha particles in air, they could also characterize the energy of the decay.
Results and Data Presentation
| Property | Value | Citation |
| Isotope | This compound-231 (²³¹Pa) | [3] |
| Atomic Number | 91 | |
| Half-life | Approximately 32,760 years | [3] |
| Decay Mode | Alpha decay | |
| Daughter Isotope | Actinium-227 (²²⁷Ac) | |
| Natural Abundance | Occurs in uranium ores at ppm levels | [3] |
| Predicted Precursor | Uranium-235 (²³⁵U) |
| Chemical Property | Observation |
| Solubility in Nitric Acid | Insoluble (remains in silica residue) |
| Chemical Analogy | Similar to Tantalum (Ta) |
| Oxidation State | Primarily +5 |
Mandatory Visualization
The logical workflow of Meitner and Hahn's discovery process can be visualized as follows:
Significance and Conclusion
The discovery of this compound-231 by Lise Meitner and Otto Hahn was a landmark achievement in radiochemistry. It filled a crucial gap in the understanding of radioactive decay series and provided a more complete picture of the elements at the upper end of the periodic table. Their meticulous experimental work, particularly the innovative separation technique utilizing the insolubility of the new element's host phase in nitric acid, demonstrates a profound understanding of chemical principles.
For contemporary researchers, this work serves as a powerful reminder of the foundational techniques of radiochemical separation. The principles of differential solubility, selective precipitation, and radiometric characterization, though now performed with far more sophisticated instrumentation, remain central to the isolation and study of radioactive isotopes. The legacy of Meitner and Hahn's discovery extends beyond the element itself, embodying the synergistic power of interdisciplinary collaboration between physics and chemistry in unraveling the fundamental properties of matter.
References
The Geochemical Journey of Protactinium in the Ocean: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Protactinium (Pa), a rare and highly radioactive actinide, serves as a powerful tool for tracing and understanding fundamental oceanographic processes. Its unique geochemical behavior, particularly in relation to its fellow uranium-series radionuclide, thorium (Th), provides invaluable insights into ocean circulation, particle scavenging, and paleoclimatology. This technical guide delves into the core principles of this compound's marine geochemistry, offering a comprehensive overview of its distribution, analytical methodologies, and its application as a paleoceanographic proxy.
Quantitative Data on this compound and Thorium in Marine Environments
The concentrations of this compound and thorium in the marine environment are exceedingly low, necessitating ultra-sensitive analytical techniques. The following tables summarize typical concentrations and key parameters governing their distribution.
Table 1: Typical Concentrations of 231Pa and 230Th in Seawater and Sediments
| Marine Compartment | 231Pa Concentration | 230Th Concentration | 231Pa/230Th Activity Ratio | Reference(s) |
| Surface Seawater | 0.37 - 1.31 µBq/kg | 0.06 - 1.66 µBq/kg | > 0.093 (variable) | [1][2] |
| Deep Seawater (Atlantic) | ~2.0 - 4.80 µBq/kg | ~5.0 - 12.01 µBq/kg | < 0.093 | [1][2] |
| Deep Seawater (Pacific) | Higher than Atlantic | Higher than Atlantic | > 0.093 | [3] |
| Marine Sediments (Atlantic) | Variable | Variable | Generally < 0.093 | [4] |
| Marine Sediments (Southern Ocean) | Variable | Variable | Generally > 0.093 | [5] |
Note: The production ratio of 231Pa/230Th from uranium decay in seawater is approximately 0.093. Deviations from this ratio in sediments are indicative of specific oceanographic processes.[6]
Table 2: Partition Coefficients (Kd) of this compound and Thorium on Marine Particles
| Particle Type | log Kd (231Pa) | log Kd (230Th) | Preferential Scavenging | Reference(s) |
| Biogenic Opal (SiO2) | Higher | Lower | 231Pa | [7][8] |
| Calcium Carbonate (CaCO3) | Lower | Higher | 230Th | [8] |
| Manganese Oxides (MnO2) | High | High | Similar | [3] |
| Iron Oxides (Fe2O3) | High | High | Similar | [3] |
Kd is the ratio of the concentration of a radionuclide on particles to its concentration in seawater. Higher Kd values indicate stronger scavenging.
Experimental Protocols for 231Pa and 230Th Analysis
The accurate determination of 231Pa and 230Th concentrations and their isotopic ratio is a complex analytical challenge. The following outlines a generalized workflow commonly employed in marine geochemistry laboratories.
Seawater Sample Analysis
A typical procedure for the analysis of dissolved 231Pa and 230Th in seawater involves the following steps:
-
Sample Collection: Large volume seawater samples (typically 10-20 liters) are collected using clean techniques to avoid contamination. Samples are usually filtered to separate dissolved and particulate phases.
-
Spiking: A known amount of artificial isotopic tracers (e.g., 233Pa and 229Th) is added to the seawater sample. This isotope dilution technique is crucial for correcting for chemical losses during the analytical procedure.[9]
-
Co-precipitation: this compound and thorium are co-precipitated from the large volume of seawater, typically with iron hydroxides, to concentrate them into a smaller, manageable sample.
-
Column Chromatography: The concentrated sample is then passed through a series of anion exchange and/or extraction chromatography columns to separate Pa and Th from each other and from other interfering elements.[10][11]
-
Mass Spectrometry: The purified Pa and Th fractions are analyzed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) or a thermal ionization mass spectrometer (TIMS) to measure the isotopic ratios (231Pa/233Pa and 230Th/229Th).[12]
-
Data Calculation: The concentrations of 231Pa and 230Th in the original seawater sample are calculated from the measured isotope ratios and the known amount of added tracer.
Marine Sediment Analysis
The analysis of 231Pa and 230Th in marine sediments follows a similar principle but with a different initial sample preparation:
-
Sample Preparation: A known weight of dried and homogenized sediment is taken for analysis.
-
Spiking: The sediment sample is spiked with 233Pa and 229Th tracers.
-
Acid Digestion: The sediment is completely dissolved using a mixture of strong acids (e.g., nitric acid, hydrofluoric acid, and perchloric acid), often with the assistance of microwave digestion.[11][13]
-
Column Chromatography: Similar to seawater analysis, the dissolved sediment solution undergoes column chromatography to isolate and purify Pa and Th.[11]
-
Mass Spectrometry: The isotopic compositions of the purified fractions are determined by MC-ICP-MS or TIMS.
-
Data Calculation: The concentrations of 231Pa and 230Th in the sediment are calculated based on the isotope dilution method.
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound's geochemical behavior.
References
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Thorium and this compound radionuclides reveal marine particles processes – GEOTRACES [geotraces.org]
- 4. Thorium-Protactinium fate across the tropical Atlantic Ocean: what reveals the water column-sediment coupling – GEOTRACES [geotraces.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. gmd.copernicus.org [gmd.copernicus.org]
- 7. Isopycnal mixing controls this compound and thorium distributions in the Pacific Southern Ocean – GEOTRACES [geotraces.org]
- 8. gmd.copernicus.org [gmd.copernicus.org]
- 9. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eichrom.com [eichrom.com]
- 11. digitalcollections.sit.edu [digitalcollections.sit.edu]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Health and Safety Considerations for Handling Protactinium
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical guide on the critical health and safety considerations required for the handling of protactinium. Due to its dual nature as a highly radioactive and chemically toxic substance, this compound necessitates stringent and meticulously planned safety protocols to mitigate risks to personnel and the environment. This guide summarizes the key hazards, outlines detailed handling and emergency procedures, and presents essential data for risk assessment and management in a laboratory setting.
Hazard Identification and Characterization
This compound (Pa) is a rare actinide metal with no stable isotopes.[1] Its hazardous properties stem from two primary sources: its intense radioactivity and its intrinsic chemical toxicity as a heavy metal.[1][2]
Radiological Hazards
All isotopes of this compound are radioactive.[2][3] The most significant and abundant naturally occurring isotope is this compound-231 (²³¹Pa), which is an alpha emitter with a very long half-life of 32,760 years.[4][5][6] This long half-life, combined with its decay products, makes it a major contributor to the long-term radiotoxicity of spent nuclear fuel.[5][7]
The primary radiological concerns are:
-
Internal Exposure: Inhalation or ingestion of this compound particles poses the most significant threat.[8] The high-energy alpha particles emitted by isotopes like ²³¹Pa are not an external hazard but can cause severe cellular damage to internal tissues, leading to an increased risk of cancer.[4][8]
-
Decay Chain Hazards: this compound-231 decays to Actinium-227 (²²⁷Ac), which has a half-life of 22 years and decays by emitting both alpha and beta particles.[8] Actinium-227 and its subsequent decay products are responsible for more than 80% of the inhalation risk associated with ²³¹Pa.[8][9]
-
External Exposure: While the alpha emissions from ²³¹Pa are easily shielded, its decay chain produces beta and gamma radiation, which can pose an external hazard.[8] Other isotopes, such as the short-lived this compound-234m (a beta emitter), also contribute to external dose rates when handling uranium-series materials.[8]
Chemical Toxicity
Independent of its radioactivity, this compound is a toxic heavy metal.[1][7] While specific toxicological data is limited due to its rarity and radiological hazards, it is presumed to pose risks similar to other heavy metals, which can interfere with biological processes at a cellular level. It is reactive and can tarnish in air, forming oxides.[2][5][7]
Routes of Exposure and Biological Fate
The primary routes for internal contamination are inhalation of airborne dust and ingestion of contaminated materials.[7][8] While gastrointestinal absorption is low (around 0.05%), this compound is much more readily absorbed into the body following inhalation.[6][8][9]
Once absorbed, this compound is distributed and retained in several key organs:
-
Skeleton: A significant portion of absorbed this compound deposits in the bones, where it is retained for a very long time, with a biological half-life of approximately 50 years.[8][9]
-
Liver and Kidneys: The liver and kidneys are also sites of deposition.[7][8] The retention in these organs is shorter than in the skeleton, with biological half-lives ranging from 10 to 60 days according to simplified models.[8][9]
This long-term retention of a potent alpha emitter in sensitive tissues is the primary driver of its high internal radiotoxicity.
Quantitative Hazard Data
The following tables summarize the key radiological and biokinetic data for this compound, essential for risk assessment and the design of safety protocols.
Table 1: Radiological Properties of Key this compound Isotopes
| Isotope | Half-Life | Specific Activity | Primary Decay Mode(s) | Primary Emission Energy |
|---|---|---|---|---|
| ²³¹Pa | 32,760 years[4][5] | 0.048 Ci/g[5][9] | Alpha (α) | ~5.0 MeV[4][9] |
| ²³³Pa | 27 days[5][7] | N/A | Beta (β⁻) | N/A |
| ²³⁴Pa | 6.74 hours[4] | N/A | Beta (β⁻) | N/A |
| ²³⁴ᵐPa | 1.2 minutes[8] | N/A | Beta (β⁻) | Energetic Beta[8] |
Table 2: Biokinetic Data for this compound-231
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| GI Absorption Fraction | 0.05% | [6][9] |
| Lung Clearance Half-Time | Weeks (for most compounds); Years (for oxides/hydroxides) | [9] |
| Biological Half-Life (Skeleton) | ~50 years | [8][9] |
| Biological Half-Life (Liver) | 70% with 10 days; 30% with 60 days | [8] |
| Biological Half-Life (Kidneys) | 20% with 10 days; 80% with 60 days | [8] |
| Annual Limit on Intake (ALI) | 0.000002 mCi | [9] |
| Internal Toxicity | Very High |[9] |
Safety Protocols and Procedures
Due to its extreme toxicity, all handling of this compound must be performed exclusively within designated controlled areas using robust engineering controls and strict procedures.[5] Handling precautions are similar to those required for plutonium.[1][4]
Engineering Controls
-
Glove Boxes: All operations involving open sources of this compound must be conducted within a sealed glove box.[5] The glove box maintains physical containment, preventing inhalation and ingestion.
-
Ventilation: The laboratory must have a ventilation system that maintains negative pressure relative to surrounding areas, ensuring any potential leaks are contained. Exhaust from glove boxes and fume hoods must be filtered through high-efficiency particulate air (HEPA) filters.
-
Shielding: While alpha particles from ²³¹Pa are stopped by the glove box itself, shielding may be necessary for the beta and gamma radiation from decay products or other this compound isotopes.[5][8] Lead or heavy rubber can be used for this purpose.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when working with this compound, even when using a glove box.
-
Protective Clothing: A lab coat or disposable coveralls to protect personal clothing.
-
Gloves: Double gloving is recommended. Butyl rubber gloves are advised if there is a risk of contact with the chemical compounds being used.[10]
-
Eye Protection: Safety glasses or goggles meeting EN 166 standards are required.[10]
-
Dosimetry: Personnel should wear whole-body and extremity dosimeters as required by the institution's radiation safety program to monitor external radiation exposure.
Experimental Protocols
The following workflow outlines a generalized protocol for handling this compound in a research setting. Specific experimental steps will vary, but the safety framework remains constant.
Caption: A generalized workflow for safely handling this compound.
Emergency Procedures
A detailed and practiced emergency plan is crucial.
Personnel Decontamination
In the event of skin contamination, immediate and thorough decontamination is required to minimize radiation dose and prevent absorption.
Protocol for Skin Decontamination:
-
Immediate Action: Do not spread the contamination. Remove any contaminated clothing carefully.
-
Initial Wash: Gently wash the affected area with lukewarm water and mild soap.[11] Do not use harsh brushes or chemicals that could abrade the skin, as this may increase absorption.[11]
-
Survey: After washing, pat the skin dry with a clean, disposable towel and perform a survey with an appropriate radiation detector (e.g., an alpha probe) to check for remaining contamination.
-
Repeat if Necessary: If contamination persists, repeat the gentle washing procedure. Decontamination efforts should start at the outer edge of the contaminated area and work inward.[11]
-
Seek Medical Attention: Report all instances of personnel contamination to the Radiation Safety Officer (RSO) immediately. For significant internal contamination, medical countermeasures such as chelation therapy with Diethylenetriaminepentaacetic acid (DTPA) may be considered to enhance the excretion of the radionuclide.[11]
Caption: Decision workflow for personnel skin decontamination.
Spill Management
All spills must be treated as serious incidents.
-
Alert: Immediately alert others in the area.
-
Contain: If the spill is outside of a glove box, prevent further spread by cordoning off the area and using absorbent materials.
-
Report: Contact the RSO immediately.
-
Cleanup: Decontamination of the area should only be performed by trained personnel under the direction of the RSO, using appropriate PPE and survey instruments.
Waste Management and Disposal
This compound waste is classified as radioactive waste and must be managed according to strict regulatory protocols.
-
Segregation: All waste (solid and liquid) generated during experiments must be collected in clearly labeled, dedicated radioactive waste containers.[12]
-
Storage: Waste must be stored in a secure, shielded, and designated radioactive materials area pending disposal.
-
Disposal: Disposal must be handled by a licensed radioactive waste management service.[12][13] On-site disposal, such as via the sewer system, is not permissible.[12] Due to the long half-life of ²³¹Pa, the ultimate disposal method for this waste is typically a deep geological repository.[14]
The decay chain of this compound-231 is a critical factor in its long-term hazard profile. The following diagram illustrates the initial steps of this decay process.
Caption: The initial decay pathway of this compound-231.
Conclusion
This compound is an element of significant scientific interest, but its handling is accompanied by substantial health and safety risks. Its high radiotoxicity, driven by alpha emission and a long-lived decay chain, combined with its chemical toxicity, demands the utmost respect and caution. Adherence to the principles of containment through engineering controls, diligent use of personal protective equipment, and well-rehearsed experimental and emergency protocols are not merely recommendations but absolute requirements for any researcher, scientist, or professional working with this challenging element.
References
- 1. Pa Element or this compound Facts [thoughtco.com]
- 2. chemicool.com [chemicool.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Pa) | Research Starters | EBSCO Research [ebsco.com]
- 7. This compound | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 8. hpschapters.org [hpschapters.org]
- 9. This compound | Pa | CID 23945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Disposal of Protactiunium Generator | UK Science Technician Community [community.preproom.org]
- 13. clymenvironmental.com [clymenvironmental.com]
- 14. Radioactive Waste Management - World Nuclear Association [world-nuclear.org]
Methodological & Application
Application Notes and Protocols for Protactinium-231 and Thorium-230 Dating of Marine Sediments
Authored for Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unlocking Oceanic History Through Radioactive Isotopes
Protactinium-231 (²³¹Pa) and Thorium-230 (²³⁰Th) are naturally occurring radioactive isotopes that serve as powerful tools in paleoceanography and marine geochemistry. Both are products of the uranium decay series in the ocean, but their differing chemical behaviors allow them to be used as chronometers to date marine sediments and as tracers to reconstruct past ocean circulation patterns.[1][2]
The fundamental principle of this dating method lies in the distinct particle reactivities of ²³¹Pa and ²³⁰Th. While both isotopes are scavenged by sinking particulate matter, ²³⁰Th is removed from the water column more efficiently and rapidly than ²³¹Pa.[3] This differential removal leads to a fractionation between the two isotopes, where the ratio of ²³¹Pa to ²³⁰Th in the underlying sediments can provide insights into the rate of particle flux (scavenging) and the speed of deep ocean currents.[1][3]
These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation associated with ²³¹Pa and ²³⁰Th dating of marine sediments. While the primary application is in the Earth sciences, the analytical techniques and data-driven modeling are relevant to a broad scientific audience, including those in drug development who rely on precise analytical measurements and the interpretation of complex datasets.
II. Principles of ²³¹Pa/²³⁰Th Dating and as a Paleoceanographic Proxy
In the open ocean, uranium (²³⁸U and ²³⁵U) is present in a well-mixed and constant concentration. The decay of ²³⁸U produces ²³⁰Th, and the decay of ²³⁵U produces ²³¹Pa at a constant activity ratio of approximately 0.093.[2] Once produced, these daughter isotopes are rapidly adsorbed onto sinking particles and removed to the sediment.
The residence time of ²³⁰Th in the water column is short (tens of years), while ²³¹Pa has a longer residence time (hundreds of years). This difference means that ²³¹Pa can be transported over longer distances by deep ocean currents before being deposited in the sediments.
Two primary applications arise from this behavior:
-
Sedimentation Rate Determination: In areas of high particle flux (high productivity), both ²³¹Pa and ²³⁰Th are efficiently scavenged. The ratio of their activities in the sediment will be close to the production ratio. By measuring the decay of these isotopes down a sediment core, the age of the sediment layers and thus the sedimentation rate can be determined. Sediments as old as 175,000 years may be dated by this method.[2]
-
Ocean Circulation Proxy: In the Atlantic Ocean, the Atlantic Meridional Overturning Circulation (AMOC) is a major current system that transports warm water northward and cold, dense water southward at depth.[4] This deep, southward flow effectively "exports" ²³¹Pa from the Atlantic basin. Consequently, North Atlantic sediments have a ²³¹Pa/²³⁰Th ratio lower than the production ratio. Conversely, sediments in the Southern Ocean, where this deep water upwells, have a higher ²³¹Pa/²³⁰Th ratio. Changes in the strength of the AMOC over geological time can therefore be inferred from the ²³¹Pa/²³⁰Th ratios in sediment cores.[1][4] A weaker AMOC would lead to less export of ²³¹Pa and thus a higher ²³¹Pa/²³⁰Th ratio in North Atlantic sediments.
III. Data Presentation: Quantitative Insights from Marine Sediment Cores
The following tables summarize quantitative data from various studies, showcasing the application of ²³¹Pa/²³⁰Th dating in determining sedimentation rates and reconstructing past ocean circulation.
Table 1: Sedimentation Rates in Various Ocean Basins Determined by ²³¹Pa/²³⁰Th and Other Methods
| Ocean Basin/Site | Sedimentation Rate (cm/kyr) | Dating Method(s) | Reference |
| Equatorial Pacific (Site 1225) | 1.8 | Radiocarbon | [5] |
| Equatorial Pacific (Site 1226) | 2.4 | Radiocarbon | [5] |
| Peru Trench (Site 1230) | 2.0 | Radiocarbon | [5] |
| Peru Margin (Hole 1227B, early LGIT) | ~265 | Radiocarbon | [5] |
| Peru Margin (Holes 1228B & 1229E, upper Holocene) | 70 - 100 | Radiocarbon | [5] |
| Southern Baltic Sea (Gulf of Gdańsk) | 27-37 years for 5cm | ²¹⁰Pb, ¹³⁷Cs, ²³⁹,²⁴⁰Pu | [6] |
| Southern Baltic Sea (Open Sea) | 61-105 years for 5cm | ²¹⁰Pb, ¹³⁷Cs, ²³⁹,²⁴⁰Pu | [6] |
| Sea of Marmara | 0.36 - 0.39 | ²¹⁰Pb, ¹³⁷Cs | [7] |
Table 2: ²³¹Pa/²³⁰Th Ratios in North Atlantic Sediments During the Holocene and Last Glacial Maximum (LGM)
| Core Location | Water Depth (m) | Period | Mean ²³¹Pa/²³⁰Th Ratio | Interpretation | Reference |
| North Atlantic Compilation | 1710 - 4550 | Holocene | < 0.093 | Rapid deep water flushing below ~2500 m | [1] |
| North Atlantic Compilation | 1710 - 4550 | LGM | Variable, higher than Holocene at some depths | Shallower and more vigorous intermediate circulation | [1] |
| ODP Site 983 | 1984 | Holocene | ~0.07 - 0.08 | Relatively stable AMOC | [4] |
| ODP Site 1063 | 4583 | Holocene | ~0.06 - 0.07 | Relatively stable AMOC | [4] |
| Bermuda Rise | ~4500 | Holocene | ~0.065 | Strong AMOC | [2] |
| Bermuda Rise | ~4500 | LGM | ~0.075 | Weaker AMOC | [2] |
IV. Experimental Protocols
The accurate determination of ²³¹Pa and ²³⁰Th in marine sediments requires meticulous sample preparation and sophisticated analytical techniques. The following protocol outlines the key steps involved.
A. Sample Preparation and Digestion
-
Sample Collection and Pre-treatment: Marine sediment cores are collected using various coring techniques. The cores are typically sectioned at specific intervals (e.g., every 1-2 cm) to provide a time-resolved record. Samples are then freeze-dried and homogenized by grinding to a fine powder.
-
Microwave-Assisted Digestion:
-
Weigh approximately 100-200 mg of the homogenized sediment into a clean Teflon digestion vessel.
-
Add a known amount of isotopic spike (e.g., ²³³Pa and ²²⁹Th) to allow for isotope dilution analysis.
-
Add a mixture of concentrated acids, typically hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄).
-
The sealed vessels are then placed in a microwave digestion system and heated according to a programmed temperature and pressure sequence to ensure complete dissolution of the sediment matrix.
-
After digestion, the samples are evaporated to dryness and then redissolved in a dilute acid solution (e.g., 8M HNO₃).
-
B. Chemical Separation of this compound and Thorium
Ion exchange chromatography is the primary method used to separate Pa and Th from the bulk sediment matrix and from each other.
-
Anion Exchange Chromatography (Dowex AG1-X8):
-
Prepare a column with Dowex AG1-X8 anion exchange resin.
-
Condition the column with 8M HNO₃.
-
Load the dissolved sediment sample onto the column.
-
Thorium does not form strong anionic complexes in nitric acid and will pass through the column, while this compound and uranium are retained.
-
Elute the thorium fraction with 8M HNO₃.
-
Elute the this compound fraction with a mixture of HCl and HF.
-
Elute the uranium fraction with dilute HCl.
-
-
Further Purification of this compound (TK400 Resin):
-
For high-precision measurements, the this compound fraction may require further purification to remove any remaining thorium isotopes that could cause isobaric interferences during mass spectrometric analysis.
-
A secondary column using a specialized resin like TK400 can be employed for this purpose.
-
C. Mass Spectrometric Analysis
The isotopic ratios of ²³¹Pa/²³³Pa and ²³⁰Th/²²⁹Th are measured using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) or a thermal ionization mass spectrometer (TIMS).
-
MC-ICP-MS Analysis:
-
The purified Pa and Th fractions are introduced into the plasma source of the MC-ICP-MS.
-
The isotopes are ionized and then separated based on their mass-to-charge ratio by a magnetic sector.
-
The ion beams of the different isotopes are simultaneously measured by multiple detectors (Faraday cups or ion counters).
-
The measured isotope ratios are corrected for instrumental mass bias using the known isotopic composition of the spike and international standards.
-
V. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for ²³¹Pa and ²³⁰Th analysis in marine sediments.
B. Logical Relationship for Paleoceanographic Interpretation
Caption: Logical relationship of ²³¹Pa/²³⁰Th as a paleoceanographic proxy.
VI. Conclusion
The dating of marine sediments using this compound-231 and Thorium-230 provides invaluable insights into Earth's past climate and ocean dynamics. The distinct geochemical behaviors of these isotopes allow for the determination of sediment ages and the reconstruction of changes in major ocean currents like the Atlantic Meridional Overturning Circulation. The analytical protocols, while complex, are well-established and rely on principles of isotope dilution and high-precision mass spectrometry, methodologies that are transferable across various scientific disciplines. The continued application and refinement of this technique will undoubtedly lead to a better understanding of the intricate workings of our planet's climate system.
References
- 1. Gherardi, J-M et al. (2009): Glacial-interglacial sediment record from the North Atlantic [doi.pangaea.de]
- 2. scispace.com [scispace.com]
- 3. OS - A 30-year reconstruction of the Atlantic meridional overturning circulation shows no decline [os.copernicus.org]
- 4. Low variability of the Atlantic Meridional Overturning Circulation throughout the Holocene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. Glacial-interglacial circulation changes inferred from Pa-231/Th-230 sedimentary record in the North Atlantic region [archimer.ifremer.fr]
Application Notes and Protocols for the Measurement of Protactinium Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protactinium (Pa) is a rare and highly radioactive actinide element with several isotopes of interest in geochronology, nuclear forensics, and environmental monitoring. The accurate and precise measurement of this compound isotopes, particularly ²³¹Pa, is crucial for these applications. However, the analytical chemistry of this compound is challenging due to its tendency to hydrolyze and form colloids, as well as its complex radiochemical separation from matrix elements and other radionuclides.
This document provides detailed application notes and protocols for the analytical techniques used to measure this compound isotopes, including alpha spectrometry, inductively coupled plasma mass spectrometry (ICP-MS), and gamma spectrometry. These notes are intended to guide researchers, scientists, and professionals in selecting and implementing the appropriate analytical methodology for their specific needs.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for this compound isotope measurement depends on several factors, including the required sensitivity, precision, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the most common techniques.
| Analytical Technique | Isotope(s) Measured | Typical Detection Limit | Precision (RSD) | Accuracy/Bias | Sample Throughput | Key Considerations |
| Alpha Spectrometry | ²³¹Pa | 0.1 - 1 mBq/sample[1] | 5-10% | Dependent on tracer calibration and spectral deconvolution | Low to Medium | Requires extensive chemical separation and source preparation. Good for low-level activity measurements. |
| ICP-MS (Quadrupole) | ²³¹Pa | ~0.5 pg/g (in solution)[2] | 2-5% | High, dependent on standards and matrix effects | High | Susceptible to isobaric interferences (e.g., ²³²ThH⁺). Requires efficient sample introduction and plasma conditions. |
| MC-ICP-MS | ²³¹Pa, Isotope Ratios | fg/g to sub-fg/g levels | <0.5% for isotope ratios[3] | Very high, with appropriate mass bias correction | Medium | The gold standard for high-precision isotope ratio measurements. Requires rigorous chemical purification to avoid matrix effects and isobaric interferences. |
| Gamma Spectrometry | ²³³Pa | Dependent on detector efficiency and counting time | 1-5%[4] | Good, dependent on detector calibration | High (non-destructive) | Primarily used for the measurement of the short-lived tracer ²³³Pa. Can be non-destructive but has lower sensitivity for ²³¹Pa due to low energy and intensity gamma emissions. |
Experimental Protocols
Sample Preparation: Digestion of Solid Matrices (Soil, Sediment, Rock)
This protocol describes a general procedure for the acid digestion of solid environmental samples to bring this compound into solution for subsequent analysis.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Hydrofluoric Acid (HF)
-
Perchloric Acid (HClO₄)
-
Boric Acid (H₃BO₃)
-
²³³Pa tracer solution (of known activity)
-
Teflon beakers
-
Hot plate
Procedure:
-
Weigh 1-10 g of the dried and homogenized sample into a Teflon beaker.
-
Spike the sample with a known amount of ²³³Pa tracer for yield determination.
-
Add 20 mL of concentrated HNO₃ and 10 mL of concentrated HCl. Heat the sample on a hot plate at low to medium heat until the initial reaction subsides.
-
Carefully add 10-20 mL of concentrated HF to the beaker. Heat the sample until it has evaporated to near dryness. Caution: HF is extremely hazardous. Use appropriate personal protective equipment and work in a fume hood.
-
Add 10 mL of concentrated HNO₃ and 5 mL of HClO₄. Heat the sample until dense white fumes of HClO₄ are evolved. This step is crucial for the decomposition of refractory minerals and organic matter.
-
Cool the beaker and add 20 mL of a saturated H₃BO₃ solution to complex any remaining fluoride ions.
-
Gently heat the solution to dissolve the residue. The final solution should be clear. If any residue remains, it may be necessary to repeat the HF and HClO₄ digestion steps.
-
The resulting solution is now ready for chemical separation.
Chemical Separation of this compound using Anion Exchange Chromatography
This protocol outlines a common method for separating this compound from uranium, thorium, and other interfering elements using a strongly basic anion exchange resin (e.g., AG1-X8).
Materials:
-
AG1-X8 resin (or equivalent)
-
Chromatography columns
-
9M HCl
-
9M HCl / 0.1M HF solution
-
0.1M HCl
Procedure:
-
Prepare a chromatography column with a 5-10 mL bed volume of AG1-X8 resin.
-
Precondition the column by passing 20-30 mL of 9M HCl through it.
-
Evaporate the sample digest to a small volume and redissolve it in 9M HCl.
-
Load the sample solution onto the preconditioned column. This compound and Uranium will adsorb to the resin as anionic chloride complexes, while Thorium will pass through.
-
Wash the column with 30-50 mL of 9M HCl to elute any remaining thorium and other matrix elements.
-
Elute this compound from the column using 20-30 mL of a 9M HCl / 0.1M HF solution. The fluoride ions effectively compete for coordination sites on the this compound, causing it to be released from the resin.
-
Elute Uranium from the column using 20-30 mL of 0.1M HCl.
-
The collected this compound fraction is now ready for measurement by alpha spectrometry or ICP-MS. For ICP-MS, the HF must be removed or complexed to prevent damage to the instrument's introduction system.
Source Preparation for Alpha Spectrometry: Electrodeposition
This protocol describes the preparation of a thin, uniform source of this compound on a stainless steel disc for high-resolution alpha spectrometry.
Materials:
-
Purified this compound solution
-
Ammonium sulfate ((NH₄)₂SO₄) solution
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Electrodeposition cell
-
Stainless steel discs
-
DC power supply
Procedure:
-
Evaporate the purified this compound fraction to dryness in a small beaker.
-
Dissolve the residue in a minimal volume of dilute nitric acid.
-
Add 10-15 mL of an electrolyte solution, typically 0.1 M (NH₄)₂SO₄ adjusted to a pH of 2-3.
-
Transfer the solution to an electrodeposition cell with a polished stainless steel disc as the cathode and a platinum wire as the anode.
-
Apply a current of 1-1.5 A for 1-2 hours. This compound will deposit onto the stainless steel disc as a hydroxide.
-
After the deposition is complete, add a few drops of concentrated NH₄OH to the cell and continue the electrolysis for another minute to fix the deposit.
-
Turn off the power supply, disassemble the cell, and rinse the disc with deionized water and then ethanol.
-
Gently heat the disc on a hot plate to dry the deposit.
-
The prepared source is now ready for counting in an alpha spectrometer.
Visualizations: Experimental Workflows
Caption: General workflow for this compound analysis.
Caption: Anion exchange separation of Pa, Th, and U.
References
Application Notes: Solvent Extraction Methods for Protactinium Purification
Introduction
Protactinium (Pa), particularly the isotope ²³¹Pa, is a significant actinide element found in the thorium fuel cycle. Its recovery and purification are crucial for preventing interference in uranium-233 processing and for various research applications. Solvent extraction, also known as liquid-liquid extraction, is a primary method for separating this compound from complex matrices such as dissolved nuclear fuel, due to its efficiency and selectivity. This document provides an overview of common solvent extraction systems and detailed protocols for the purification of this compound.
1. Principles of Solvent Extraction for this compound
Solvent extraction for this compound purification relies on the differential partitioning of Pa species between two immiscible liquid phases: an aqueous phase (typically acidic) containing the dissolved this compound and an organic phase consisting of an extractant dissolved in a suitable diluent. The efficiency of this process is governed by factors such as the chemical form of this compound in the aqueous phase, the nature of the extractant, the acidity of the aqueous solution, and the presence of other ions.
This compound exists in the pentavalent state (Pa(V)) in solution and is prone to hydrolysis, especially in low-acid conditions, forming non-extractable polymeric species.[1] Therefore, maintaining appropriate acidity is critical for effective extraction. The choice of the organic solvent system is tailored to selectively form stable, charge-neutral complexes with this compound that are preferentially soluble in the organic phase, leaving contaminants like thorium, uranium, and fission products in the aqueous phase.
2. Key Solvent Extraction Systems
Several classes of extractants have been successfully employed for this compound purification.
2.1 Alcohols: Diisobutyl Carbinol (DIBC)
Diisobutyl carbinol (DIBC) is a highly effective and selective extractant for this compound, particularly from nitric acid and hydrochloric acid media.[1][2] The extraction efficiency increases with the acidity of the aqueous phase.[3] In nitric acid systems, the proposed extraction mechanism involves the formation of protonated DIBC species and anionic this compound nitrate complexes.[2] DIBC is often diluted in an inert hydrocarbon like n-dodecane. A 40% DIBC solution in n-dodecane has been shown to be effective for recovering this compound from spent fuel dissolver solutions.[2][3]
2.2 Organophosphorus Compounds: Tri-n-butyl Phosphate (TBP)
Tri-n-butyl phosphate (TBP) is a widely used extractant in nuclear fuel reprocessing, notably in the PUREX process for separating uranium and plutonium.[4][5] While TBP can extract this compound, its primary application in this context is often to separate uranium and thorium from this compound.[6][7] Under specific "nitrate ion deficient" conditions, thorium and uranium are preferentially extracted into the TBP-kerosene phase, while this compound and fission products remain in the aqueous phase.[6][7]
2.3 Amines: Amberlite LA-1 and Tricaprylamine (Alamine 336)
Long-chain amines, acting as liquid anion exchangers, are effective for separating this compound from thorium and uranium.[8] The extraction mechanism involves the formation of anionic this compound complexes in the aqueous phase (e.g., in hydrochloric acid), which are then extracted by the amine salt in the organic phase.[9] The extractive power generally increases from primary to tertiary amines.[10] Amberlite LA-1 (a secondary amine) and Tricaprylamine (a tertiary amine, also known as Alamine 336) have demonstrated excellent separation capabilities, particularly from hydrochloric acid solutions.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data for different solvent extraction systems used in this compound purification.
Table 1: this compound Extraction with Diisobutyl Carbinol (DIBC)
| Extractant System | Aqueous Phase | Parameter | Value | Separation Factor (SF) | Source |
| 40% DIBC in n-dodecane | 4 M HNO₃, 200 g/L Th | Pa Extraction | ~100% | SF(Pa/U) ≈ 100, SF(Pa/Th) > 10⁵ | [2] |
| 100% DIBC | 2 M HNO₃, 0.6 M Al(NO₃)₃ | Distribution Coefficient (D) | 20 | - | [11] |
| 20% DIBC in Amsco | 2 M HNO₃, 0.6 M Al(NO₃)₃ | Distribution Coefficient (D) | 3.3 | - | [11] |
| DIBC | 6 M HCl | Pa Extraction | Readily Extracted | - | [1] |
Table 2: this compound Separation using Tri-n-butyl Phosphate (TBP)
| Extractant System | Aqueous Phase | Process Goal | Result | Source |
| TBP in Kerosene | Nitric acid solution of irradiated thorium | Separate U/Th from Pa | U and Th extracted into organic phase; Pa remains in aqueous phase. | [6][7] |
| TBP in Kerosene | 3 M HNO₃ with 600 g/dm³ irradiated thorium nitrate | Recover ²³³Pa | >80% extraction of ²³³Pa in one contact. | [12] |
| TBP in Kerosene | 3 M HNO₃ with 600 g/dm³ irradiated thorium nitrate | Separation Factors | SF(Pa/U) > 600, SF(Pa/Th) > 130,000 | [12] |
Table 3: this compound Extraction with Amines
| Extractant System | Aqueous Phase | Parameter | Value | Separation Details | Source |
| 5% Amberlite LA-1 in Kerosene | 8 N HCl | Pa Recovery | ~80% | Effective separation of Pa from Th. | [9] |
| 0.1 M Tricaprylamine in Kerosene | 10.5 M HCl | Pa Extraction | Optimum | Selective extraction of Pa from Th(IV), U(VI), and rare earths. | [10] |
Experimental Protocols
Protocol 1: General Solvent Extraction Workflow for this compound Purification
This protocol outlines the fundamental steps of a single-stage solvent extraction process.
Caption: General workflow for this compound solvent extraction.
Methodology:
-
Preparation: Prepare the aqueous feed solution by dissolving the this compound-containing material in a suitable acid (e.g., HNO₃ or HCl) to the desired concentration. Prepare the organic phase by dissolving the chosen extractant (e.g., DIBC, TBP, or an amine) in an appropriate diluent (e.g., n-dodecane or kerosene).
-
Contacting: Combine the aqueous and organic phases in a separatory funnel or mixer-settler at a defined phase ratio.
-
Mixing: Agitate the mixture vigorously for a sufficient time (e.g., 2-30 minutes) to ensure equilibrium is reached and the this compound complex is formed and transferred to the organic phase.
-
Phase Separation: Allow the phases to separate either by gravity or by centrifugation.
-
Separation: Carefully separate the two phases. The aqueous phase (raffinate) contains the impurities, while the organic phase is loaded with this compound.
-
Scrubbing (Optional): To remove any co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution of the same acid.
-
Stripping: To recover the this compound, the loaded organic phase is contacted with a suitable stripping solution (e.g., dilute acid, complexing agent, or water).[6] This transfers the this compound back into a new aqueous phase.
-
Analysis: Analyze the purified aqueous product for this compound concentration and purity.
Protocol 2: Selective Recovery of this compound using Diisobutyl Carbinol (DIBC)
This protocol is adapted from studies on recovering this compound from thorium fuel cycle solutions.[2][3]
Caption: Workflow for Pa purification using DIBC.
Methodology:
-
Feed Preparation: Adjust the aqueous feed, containing dissolved irradiated thorium, to approximately 4 M nitric acid.
-
Organic Phase Preparation: Prepare a solution of 40% (v/v) diisobutyl carbinol (DIBC) in n-dodecane.
-
Extraction: Contact the aqueous feed with the organic phase at an equal phase ratio (O/A = 1). Mix vigorously for 30 minutes.
-
Phase Separation: Allow the phases to disengage. Centrifuge if necessary to break any emulsions.
-
Collection: Separate and collect the organic phase, which is now loaded with this compound. The aqueous raffinate contains the bulk of thorium, uranium, and fission products.
-
Scrubbing (Optional): Contact the loaded organic phase with a fresh volume of 4 M HNO₃ to remove any entrained or co-extracted impurities.
-
Stripping: Strip the this compound from the organic phase by contacting it with an equal volume of dilute nitric acid (e.g., 0.5 M HNO₃). This will transfer the purified this compound back into the aqueous phase.
-
Final Product: The resulting aqueous solution contains purified this compound.
Protocol 3: Separation of U, Pa, and Th using Amine Extraction
This protocol describes a conceptual separation scheme based on the distinct extraction behaviors of U, Pa, and Th in hydrochloric acid using a secondary amine like Amberlite LA-1.[8][9]
Caption: Multi-step separation of Th, Pa, and U via amine extraction.
Methodology:
-
Feed Preparation: Dissolve the sample containing uranium, this compound, and thorium in 8 N hydrochloric acid.
-
First Extraction: Contact the aqueous feed with an organic phase of 5% Amberlite LA-1 in kerosene.[9] At this acidity, uranium and this compound are extracted into the organic phase, while thorium remains in the aqueous raffinate.
-
Thorium Fraction: Separate and collect the aqueous phase containing the purified thorium.
-
This compound Stripping: Take the loaded organic phase (containing U and Pa) and contact it with a stripping solution of 0.1 N HCl.[9] This selectively strips the this compound back into a new aqueous phase.
-
This compound Fraction: Separate and collect the aqueous phase containing the purified this compound.
-
Uranium Stripping: The remaining organic phase is now primarily loaded with uranium. Contact this phase with a stripping solution such as 0.1 N sodium nitrate to recover the uranium into a final aqueous fraction.[9]
-
Uranium Fraction: Separate and collect the aqueous phase containing the purified uranium.
References
- 1. osti.gov [osti.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry [decachem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. patentscope.wipo.int [patentscope.wipo.int]
- 7. US3825649A - Process for separation of this compound,thorium and uranium from neutronirradiated thorium - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. akjournals.com [akjournals.com]
- 11. osti.gov [osti.gov]
- 12. Recovery of this compound from irradiated thorium nitrate by solvent extraction - Khokhlov - Radiochemistry [journals.eco-vector.com]
Application Notes and Protocols for Protactinium Separation using Ion Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protactinium (Pa), a rare and highly radioactive actinide, presents significant challenges in its separation and purification due to its complex chemical behavior and the presence of interfering elements in various matrices.[1] Ion exchange chromatography has proven to be a robust and effective technique for the selective isolation of this compound from other actinides, such as thorium (Th) and uranium (U), as well as from fission products and other matrix constituents.[2][3] This document provides detailed application notes and experimental protocols for the separation of this compound using ion exchange and extraction chromatography, intended for use by researchers, scientists, and professionals in drug development.
The methodologies described herein are critical for applications ranging from nuclear forensics, where the determination of this compound isotopes is essential for age-dating of nuclear materials, to the production of medical isotopes where high purity of the final product is paramount.[4][5]
Principles of Ion Exchange Chromatography for this compound Separation
Ion exchange chromatography separates ions and polar molecules based on their affinity to the ion exchanger.[6] The separation of this compound is typically achieved by manipulating its complexation behavior in various acid media, which in turn governs its retention or elution from the ion exchange resin.
-
Anion Exchange: In strong hydrochloric acid (HCl) and hydrofluoric acid (HF) solutions, this compound forms anionic complexes (e.g., PaCl₆⁻, PaF₇²⁻) that are strongly retained by anion exchange resins.[4][7] By carefully adjusting the acid concentrations, this compound can be selectively adsorbed while other elements, such as thorium, are washed through the column. This compound can then be eluted by using a different acid mixture that disrupts the formation of the anionic complexes.[4][8]
-
Cation Exchange: In dilute acid solutions, this compound can exist as cationic species and be retained by cation exchange resins. This method is often used for the purification of this compound from other radionuclides.[9]
-
Extraction Chromatography: This technique utilizes a stationary phase consisting of a solid support coated with a liquid extractant. Resins like TEVA and TK400 have shown high selectivity for this compound under specific acid conditions.[4][8][10]
Quantitative Data for this compound Separation
The following tables summarize key quantitative data from various studies on this compound separation using ion exchange and extraction chromatography.
Table 1: Distribution Coefficients (Kd) of this compound and Interfering Elements on Anion Exchange Resin
| Resin | Matrix | Pa Kd | Th Kd | U Kd | Nb Kd | Reference |
| AG1-X8 | 9 M HCl | >10³ | <10 | >10³ | >10³ | [4] |
| AG1-X8 | 9 M HCl + 0.02 M HF | ~10² | <10 | >10³ | >10³ | [4] |
| AG1-X8 | 9 M HCl + 0.05 M HF | <10 | <10 | >10³ | >10³ | [4] |
| ZR Resin | 5.5 M HCl + 0.1 M HF | 1 | - | - | ~10³ | [4] |
Table 2: Elution and Recovery Data for this compound Separation
| Method | Resin | Sample Load | Eluent for Pa | Elution Volume for Pa (mL) | Recovery Yield (%) | Reference |
| Anion Exchange | TEVA Resin | 5-15 mL of 4 M HCl | 4 M HCl + 0.1 M HF | 15 | 93 ± 3 | [8] |
| Anion Exchange | MP-1 AX Resin | HCl + HF media | - | - | 96 ± 3 (for ²³⁰U) | [11] |
| Extraction Chromatography | TK400 Resin | - | Dilute HCl | - | High | [10] |
Experimental Protocols
Protocol 1: Separation of this compound, Thorium, and Uranium using TEVA Resin
This protocol is adapted from a method developed for U-series age-dating and provides excellent separation of Th, Pa, and U.[8]
Materials:
-
TEVA Resin (Eichrom Technologies)
-
Hydrochloric acid (HCl), 4 M
-
Hydrofluoric acid (HF), 0.1 M
-
Nitric acid (HNO₃), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Chromatography columns
Procedure:
-
Sample Preparation:
-
Dissolve the sample in a suitable acid and evaporate to dryness.
-
Re-dissolve the residue in 5-15 mL of 4 M HCl.[8]
-
-
Column Preparation:
-
Prepare a column with TEVA resin.
-
Precondition the column by passing 10 mL of 4 M HCl through it.[8]
-
-
Loading and Thorium Elution:
-
This compound Elution:
-
Elute this compound from the column using 15 mL of 4 M HCl - 0.1 M HF solution.[8]
-
Collect this fraction for Pa analysis.
-
-
Uranium Elution:
-
Elute Uranium from the column with 5 mL of 0.1 M HCl.[8]
-
Collect this fraction for U analysis.
-
-
Post-Elution Treatment (for Th fraction):
-
To the collected Thorium fraction, add 1 mL of concentrated HNO₃ and a few drops of 30% H₂O₂.
-
Reflux for 20 minutes to destroy any organic resin material that may have co-eluted.[8]
-
Protocol 2: Separation of this compound from Niobium using Anion Exchange Chromatography
This protocol is based on the separation of Pa from U-Nb alloys, a common material in the nuclear fuel cycle.[4][5]
Materials:
-
AG1-X8 resin (or equivalent strong base anion exchanger)
-
Hydrochloric acid (HCl), 9 M
-
Hydrofluoric acid (HF), 0.02 M, 0.05 M, and 1 M
-
Chromatography columns
Procedure:
-
Sample Dissolution and Loading:
-
Elution of this compound:
-
Elution of Niobium and Uranium (Optional):
-
Niobium and Uranium can be subsequently eluted using different acid concentrations, though this is not the primary focus of this specific protocol.
-
Visualizations
Caption: Workflow for the separation of Th, Pa, and U using TEVA resin.
Caption: Separation of this compound from Niobium using AG1-X8 resin.
Conclusion
The ion exchange chromatography methods detailed in these application notes provide reliable and efficient means for the separation of this compound from complex matrices. The choice of resin and eluent is critical and should be tailored to the specific separation goals, whether it be the isolation of this compound from thorium and uranium for geochronological studies or its purification from niobium and other contaminants in nuclear applications. The provided protocols offer a starting point for researchers to develop and optimize their own separation schemes for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Separation of thorium, this compound and uranium by ion exchange and extraction [inis.iaea.org]
- 3. Separation of thorium, this compound and uranium by ion exchange and extraction (Journal Article) | ETDEWEB [osti.gov]
- 4. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations (Journal Article) | OSTI.GOV [osti.gov]
- 6. purolite.com [purolite.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotopes.gov [isotopes.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Alpha Spectrometry for the Quantification of Protactinium-231
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of Protactinium-231 (²³¹Pa) using alpha spectrometry. It covers sample preparation, radiochemical separation, source preparation by electrodeposition, and spectrometric analysis.
Introduction
This compound-231 (²³¹Pa) is a naturally occurring radionuclide in the uranium-235 (²³⁵U) decay series, with a long half-life of 32,760 years.[1][2][3] Its measurement is crucial in various scientific fields, including oceanography for reconstructing past ocean circulation patterns, geochronology for dating marine sediments and carbonates, and nuclear forensics for age-dating of nuclear materials.[4][5][6][7] Due to its high radiotoxicity, monitoring ²³¹Pa levels is also important for environmental management and safety at sites that have processed uranium ores.[2]
Alpha spectrometry is a highly sensitive technique for identifying and quantifying alpha-emitting radionuclides like ²³¹Pa.[8] The method relies on separating the nuclide of interest from the sample matrix and other interfering radionuclides, followed by the measurement of its characteristic alpha particle emissions.[9] This application note details a robust protocol for the quantification of ²³¹Pa, from sample processing to data analysis.
Principle and Methodology Overview
The quantification of ²³¹Pa by alpha spectrometry involves a multi-step process designed to isolate the radionuclide and prepare a sample suitable for high-resolution measurement. The core steps are:
-
Sample Digestion: The sample matrix (e.g., soil, sediment, nuclear waste) is completely dissolved, typically using strong acids, to bring the ²³¹Pa into solution.
-
Radiochemical Separation: this compound is chemically separated from matrix elements and other radionuclides (especially uranium and thorium) that would interfere with the alpha measurement. Anion exchange chromatography is a highly effective method for this purification.[5][6]
-
Source Preparation: The purified this compound is deposited as a thin, uniform layer onto a stainless steel planchet. Electrodeposition is a widely used technique that produces high-quality sources, minimizing self-absorption and leading to better energy resolution in the resulting alpha spectrum.[10][11]
-
Alpha Spectrometry: The prepared source is placed in a vacuum chamber and its alpha emissions are measured using a semiconductor detector, such as a Passivated Implanted Planar Silicon (PIPS) detector.[12] The energy of the detected alpha particles allows for the identification of ²³¹Pa, and the count rate is used to determine its activity.
The overall experimental workflow is illustrated below.
Caption: Experimental workflow for ²³¹Pa quantification.
This compound-231 is a key member of the ²³⁵U decay series. Understanding its origin is fundamental to its application in radiometric dating.
Caption: Simplified decay chain from ²³⁵U to ²³¹Pa.
Data Presentation
Quantitative data for ²³¹Pa analysis is summarized below. Table 1 provides the key nuclear data for ²³¹Pa, while Table 2 outlines the typical performance characteristics of the described method.
Table 1: Key Nuclear Properties of this compound-231
| Property | Value |
|---|---|
| Half-life (t½) | 32,760 years[1] |
| Decay Mode | Alpha (α) |
| Primary Alpha Energies (Eα) & Emission Probabilities (Iα) | 5013.7 keV (25.5%) 4951.0 keV (22.8%) 5028.0 keV (20.3%) 4763.5 keV (8.5%) 5058.6 keV (2.5%) |
Note: Data derived from evaluated nuclear data libraries. There are over 20 identified alpha emissions for ²³¹Pa.[1]
Table 2: Typical Performance Characteristics for ²³¹Pa Quantification
| Parameter | Typical Value | Notes |
|---|---|---|
| Chemical Recovery | 70 - 95% | Determined using a yield tracer (e.g., ²³³Pa) or by analyzing a sample with known ²³¹Pa activity.[13] |
| Energy Resolution (FWHM) | 20 - 40 keV | Full Width at Half Maximum for the main alpha peak. Depends on source quality and detector.[12] |
| Counting Efficiency | 20 - 40% | Dependent on detector size and source-to-detector geometry. |
| Minimum Detectable Activity (MDA) | ~0.1 - 1.0 mBq/sample | Varies with counting time, background, and overall efficiency.[9] |
Experimental Protocols
Safety Precaution: this compound-231 is a highly radioactive and toxic element.[4] All work must be conducted in a licensed radiological laboratory by trained personnel, using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes). Handle all acids with extreme care.
Protocol 1: Sample Digestion (General for Environmental Solids)
-
Homogenization: Homogenize the solid sample (e.g., soil, sediment) by drying, grinding, and sieving.
-
Aliquoting: Weigh 1-5 g of the homogenized sample into a 250 mL PTFE beaker.
-
Tracer Addition: Add a known activity of a yield tracer (e.g., ²³³Pa) to the beaker to monitor chemical recovery. If a tracer is unavailable, method validation with certified reference materials is critical.[14][15]
-
Acid Digestion:
-
Add 20 mL of concentrated nitric acid (HNO₃) and 10 mL of concentrated hydrofluoric acid (HF) to the beaker.
-
Place the beaker on a hot plate at ~150°C and heat until the sample is nearly dry.
-
Allow the beaker to cool.
-
Add 20 mL of concentrated HNO₃ and 5 mL of perchloric acid (HClO₄) and heat again to near dryness to remove fluorides and organic matter.
-
Repeat the HNO₃ addition and evaporation twice more to ensure complete dissolution and removal of other acids.
-
-
Final Dissolution: Dissolve the final residue in 50 mL of 9 M hydrochloric acid (HCl). The sample is now ready for chemical separation.[6]
Protocol 2: Radiochemical Separation using Anion Exchange Chromatography
This protocol is based on the strong formation of anionic chloride complexes by Pa(V) in concentrated HCl.[6]
-
Column Preparation:
-
Prepare a chromatography column with a ~5 mL bed volume of a strong-base anion exchange resin (e.g., AG1-X8, 100-200 mesh).
-
Precondition the column by passing 30 mL of 9 M HCl through it.
-
-
Sample Loading:
-
Load the dissolved sample solution (in 9 M HCl from Protocol 1) onto the column at a flow rate of ~1 mL/min. This compound and Uranium will be adsorbed onto the resin. Thorium and many other elements will pass through.[6]
-
-
Washing (Thorium Removal):
-
Wash the column with at least 5 column volumes (~25 mL) of 9 M HCl to elute any remaining thorium and other non-adsorbed ions.
-
-
Elution (this compound Recovery):
Protocol 3: Source Preparation by Electrodeposition
-
Evaporation: Evaporate the purified this compound eluate to near dryness on a hot plate.
-
Electrolyte Preparation:
-
Add 1 mL of concentrated H₂SO₄ to the beaker and fume gently to remove all traces of HCl and HF. This step is critical as residual acids can interfere with the deposition process.[11]
-
Allow to cool completely. Dissolve the residue in 10-15 mL of an electrolyte solution, such as 0.3 M Na₂SO₄, and adjust the pH to 2-4.[11][12]
-
-
Electrodeposition:
-
Transfer the solution to an electrodeposition cell containing a polished stainless steel planchet (cathode) and a platinum anode.[11]
-
Apply a constant current of 1.0 - 1.2 A for 90-120 minutes. Bubbles should be observed forming at both electrodes.[11]
-
Just before switching off the current, add 1 mL of concentrated ammonia (NH₃) to the cell and continue plating for 1 minute to fix the deposit.
-
Turn off the power supply, disassemble the cell, and rinse the planchet with deionized water and ethanol.
-
-
Annealing: Gently heat the planchet on a hot plate or under a heat lamp to a dull red glow for a few seconds to anneal the deposited material, improving its adherence and the final spectral resolution.
Protocol 4: Alpha Spectrometry Measurement
-
Instrument Setup:
-
Place the prepared source in the vacuum chamber of the alpha spectrometer.
-
The detector should be a high-resolution PIPS detector.[12]
-
Evacuate the chamber to a pressure below 100 mTorr to prevent alpha particle energy loss to air molecules.
-
-
Calibration: Calibrate the spectrometer for energy and efficiency using a certified multi-nuclide alpha source containing nuclides with known energies and activities (e.g., ²³⁹Pu, ²⁴¹Am, ²⁴⁴Cm).
-
Sample Counting:
-
Acquire an alpha spectrum from the ²³¹Pa source. Counting times can range from several hours to several days, depending on the expected activity. A typical count time is 1000 minutes or longer for low-level environmental samples.[9]
-
-
Spectrum Analysis:
-
Identify the characteristic alpha peaks of ²³¹Pa in the energy range of 4.7 to 5.1 MeV.[16]
-
Define a Region of Interest (ROI) that encompasses the major ²³¹Pa alpha peaks.
-
Determine the total counts within the ROI and subtract the background counts (from a blank planchet counted for the same duration).
-
-
Activity Calculation: Calculate the activity of ²³¹Pa in the original sample using the following formula:
A = (N_s - N_b) / (t * ε * Y * V)
Where:
-
A = Activity of ²³¹Pa (Bq/g or Bq/L)
-
N_s = Gross counts in the ²³¹Pa ROI
-
N_b = Background counts in the same ROI
-
t = Counting time (seconds)
-
ε = Detector efficiency (counts per alpha emission)
-
Y = Chemical yield (from the tracer)
-
V = Mass or volume of the initial sample (g or L)
-
References
- 1. researchgate.net [researchgate.net]
- 2. hpschapters.org [hpschapters.org]
- 3. This compound | Pa (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. conferences.iaea.org [conferences.iaea.org]
- 6. conferences.iaea.org [conferences.iaea.org]
- 7. Quantitation of this compound, 231Pa in abyssal carbonate - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nf-itwg.org [nf-itwg.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. eichrom.com [eichrom.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and calibration of a ²³¹Pa reference material - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 15. Preparation and calibration of a 231Pa reference material - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mass Spectrometry Techniques for Protactinium Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protactinium (Pa), a rare and highly radioactive actinide, presents significant analytical challenges due to its complex chemistry and low natural abundance. Accurate and precise measurement of this compound isotopes, particularly ²³¹Pa, is crucial in various fields, including geochronology, oceanography, nuclear forensics, and environmental monitoring.[1][2][3][4] Mass spectrometry has emerged as the premier analytical technique for the determination of this compound at ultra-trace levels, offering high sensitivity and isotopic selectivity. This document provides detailed application notes and protocols for the analysis of this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), and Accelerator Mass Spectrometry (AMS).
A critical aspect of this compound analysis is the rigorous chemical separation required to isolate it from the sample matrix and isobaric interferences, most notably from thorium and uranium.[5][6][7] The protocols outlined herein emphasize robust sample preparation and chromatographic separation techniques essential for obtaining high-quality mass spectrometric data. Isotope Dilution Mass Spectrometry (IDMS) using a well-characterized ²³³Pa tracer is the method of choice for accurate quantification.[5][8][9]
Quantitative Data Summary
The selection of a mass spectrometry technique for this compound analysis depends on the required sensitivity, precision, and the nature of the sample. The following tables summarize key quantitative performance metrics for ICP-MS, TIMS, and AMS.
Table 1: Detection Limits for this compound Analysis
| Mass Spectrometry Technique | Typical Detection Limits (grams) | Reference |
| ICP-MS | 10⁻¹² - 10⁻¹⁵ | [2] |
| TIMS | 10⁻¹⁵ | [2] |
| AMS | 10⁻¹⁸ - 10⁻¹⁵ | [3] |
Table 2: Comparison of Mass Spectrometry Techniques for this compound Isotope Analysis
| Feature | ICP-MS | TIMS | AMS |
| Principle | Ionization in argon plasma | Thermal ionization from a filament | Acceleration of ions to high energies |
| Sensitivity | High | Very High | Extremely High |
| Sample Throughput | High | Low | Medium |
| Isobaric Interference Rejection | Moderate (requires high resolution or collision/reaction cell) | High (element-specific ionization) | Excellent (molecular dissociation) |
| Typical Sample Size | Milligrams to grams | Micrograms to milligrams | Micrograms to milligrams |
| Precision | 0.1 - 5% | 0.01 - 1% | 1 - 5% |
| Primary Application | Routine analysis, high sample loads | High-precision isotope ratio measurements | Ultra-trace analysis, small samples |
Experimental Protocols
Protocol 1: Sample Digestion and Preparation
This protocol describes a general procedure for the digestion of solid samples such as soils, sediments, and geological materials. The specific acid mixture and digestion parameters may need to be optimized based on the sample matrix. For specialized matrices like uranium-niobium alloys, specific digestion procedures are required.[5][6][7]
Materials:
-
Nitric acid (HNO₃), concentrated (70%)
-
Hydrofluoric acid (HF), concentrated (48%)
-
Perchloric acid (HClO₄), concentrated (70%)
-
Hydrochloric acid (HCl), concentrated (37%)
-
²³³Pa tracer solution of known activity
-
Teflon beakers
-
Hot plate
Procedure:
-
Accurately weigh a homogenized aliquot of the sample (1-5 g) into a Teflon beaker.
-
Spike the sample with a known amount of ²³³Pa tracer for isotope dilution analysis.
-
Add a mixture of concentrated HNO₃, HF, and HClO₄ (e.g., 10 mL HNO₃, 5 mL HF, 2 mL HClO₄).
-
Heat the sample on a hot plate at a low temperature (e.g., 120 °C) and slowly increase the temperature to 200 °C to evaporate the acids to near dryness.
-
Repeat the acid addition and evaporation step until the sample is completely dissolved.
-
Add concentrated HCl and heat to convert the sample to a chloride medium for subsequent ion-exchange chromatography.
-
Dissolve the final residue in a known volume of dilute acid (e.g., 9M HCl) to prepare the sample loading solution.
Protocol 2: this compound Separation using Anion Exchange and Extraction Chromatography
Effective separation of this compound from matrix elements and interfering nuclides is paramount for accurate mass spectrometric analysis. This protocol outlines a multi-step chromatographic procedure using anion exchange and extraction chromatography resins.[1][5][10]
Materials:
-
Anion exchange resin (e.g., Bio-Rad AG1-X8, 100-200 mesh)
-
Extraction chromatography resin (e.g., TEVA Resin, TK400 Resin)
-
Hydrochloric acid (HCl), various concentrations (e.g., 9M, 6M, 4M)
-
Hydrofluoric acid (HF), various concentrations (e.g., 0.1M)
-
Nitric acid (HNO₃), various concentrations
-
Chromatography columns
Procedure:
Step 1: Anion Exchange Chromatography (Thorium and Matrix Removal)
-
Prepare a chromatography column with a slurry of AG1-X8 resin, and precondition it with 9M HCl.[10]
-
Load the dissolved sample solution (in 9M HCl) onto the column.
-
Elute thorium and other matrix elements with several column volumes of 9M HCl. This compound and uranium will be retained on the resin.[10]
-
Elute this compound from the column using a mixture of 9M HCl and 0.1M HF.[10]
-
Collect the this compound fraction for further purification.
Step 2: TEVA Resin Chromatography (Uranium and Residual Thorium Removal)
-
Condition a TEVA resin column with 4M HCl.[1]
-
Load the this compound fraction from the anion exchange step onto the TEVA column.
-
Wash the column with 4M HCl to remove any remaining thorium.[1]
-
Elute the purified this compound using a mixture of 4M HCl and 0.1M HF.[1]
-
Collect the final this compound fraction.
Step 3: TK400 Resin Chromatography (Niobium and further purification)
-
For samples containing niobium, an additional purification step using TK400 resin is recommended.[5]
-
Condition a TK400 resin column with high concentration HCl (e.g., 9M).
-
Load the this compound fraction. Niobium and this compound will be retained.
-
Selectively elute this compound.
Protocol 3: Mass Spectrometric Analysis
The purified this compound fraction is now ready for mass spectrometric analysis. The specific instrument parameters will need to be optimized for the particular mass spectrometer being used.
For ICP-MS:
-
Evaporate the purified this compound fraction to near dryness and redissolve in a dilute HNO₃ solution (e.g., 2%).
-
Introduce the sample into the ICP-MS.
-
Measure the ion intensities of ²³¹Pa and the ²³³Pa tracer.
-
Calculate the ²³¹Pa concentration using the principles of isotope dilution.
For TIMS:
-
Load a small aliquot of the purified this compound solution onto a metal filament (e.g., rhenium).
-
Carefully dry the filament.
-
Introduce the filament into the TIMS source.
-
Heat the filament to ionize the this compound.
-
Measure the ion currents of the this compound isotopes.
For AMS:
-
The purified this compound is typically co-precipitated with a carrier (e.g., iron hydroxide) and then converted to an oxide.[11]
-
The oxide is pressed into a target holder.
-
The target is introduced into the ion source of the accelerator.
-
The ions are accelerated to high energies, and interfering molecules are dissociated.
-
The rare ²³¹Pa isotopes are counted individually using a particle detector.
Visualizations
The following diagrams illustrate the key experimental workflows for this compound analysis.
Caption: General workflow for this compound analysis.
Caption: Detailed this compound separation scheme.
References
- 1. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound-231 ( 231 Pa ) Measurement for Isotope Chronometry in Nuclear Forensics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [iro.uiowa.edu]
- 5. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations (Journal Article) | OSTI.GOV [osti.gov]
- 7. Separation of this compound from uranium-niobium alloys for 231Pa-235U radiochronometry in nuclear forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and calibration of a 231Pa reference material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 10. conferences.iaea.org [conferences.iaea.org]
- 11. osti.gov [osti.gov]
Application Notes and Protocols for the Extraction of Protactinium from Spent Nuclear Fuel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protactinium (Pa), element 91 on the periodic table, is a rare and highly radioactive actinide. Its extraction from spent nuclear fuel is of significant interest for two primary reasons: its impact on the thorium fuel cycle and the potential of its isotopes in medical applications. In the thorium fuel cycle, the isotope ²³³Pa is an intermediate in the breeding of fissile ²³³U from ²³²Th. Efficient removal of ²³³Pa from the reactor core is crucial to prevent it from capturing a neutron and forming non-fissile ²³⁴U, which would disrupt the breeding process. Furthermore, the isotope ²³⁰Pa is a precursor to ²³⁰U, a radionuclide with potential applications in targeted alpha therapy (TAT) for cancer treatment.[1][2][3][4]
These application notes provide an overview of the primary methods for extracting this compound from spent nuclear fuel, with detailed protocols for laboratory-scale separation.
Overview of Extraction Methodologies
The extraction of this compound from the complex matrix of spent nuclear fuel, which contains uranium, thorium, and a wide variety of fission products, requires highly selective chemical separation techniques. The main strategies employed are:
-
Solvent Extraction: This is a widely used method that relies on the differential solubility of this compound complexes in aqueous and immiscible organic phases.
-
Ion Exchange Chromatography: This technique separates this compound based on its affinity for a solid resin phase as the aqueous solution passes through a column.
-
Precipitation: This method involves the selective precipitation of this compound from a solution, often by co-precipitation with a carrier compound.
-
Pyrometallurgical Processing: A high-temperature method that involves molten salt and liquid metal phases for separation.
The overall workflow for this compound extraction from spent nuclear fuel is depicted in the following diagram:
Quantitative Data on Extraction Methods
The efficiency of different extraction methods for this compound is summarized in the tables below. This data is compiled from various studies and may vary depending on the specific experimental conditions.
Table 1: Solvent Extraction of this compound
| Organic Solvent System | Aqueous Phase | Extraction Efficiency (%) | Separation Factor (Pa/U) | Separation Factor (Pa/Th) | Reference |
| 40% Diisobutyl carbinol (DIBC) in n-dodecane | 4 M HNO₃ with 200 g/L Th | >99 | ~100 | >10⁵ | [5] |
| Tri-n-butyl phosphate (TBP) in kerosene | Nitric Acid | High for U and Th, lower for Pa | <1 (Pa confined to aqueous phase) | <1 (Pa confined to aqueous phase) | [3] |
| Tri-n-octylphosphine oxide (TOPO) in CCl₄ | 2-3 M HNO₃ | High | - | High (selective stripping of Th with H₂SO₄) | [6] |
| N-benzoyl-N-phenylhydroxylamine in chloroform | Not specified | High | - | - | [2] |
Table 2: Ion Exchange Chromatography for this compound Separation
| Resin Type | Loading Conditions | Elution Conditions for this compound | Recovery Yield (%) | Purity (%) | Reference |
| TEVA Resin | 4 M HCl | 4 M HCl / 0.1 M HF | >85 | >99.99 | [7][8] |
| Sulfur-Based Resins (R₃P=S type) | Not specified | Not specified | 93 ± 4 | >99.5 | [1] |
| Dowex-1 Anion Exchange | 9 M HCl | 9 M HCl / 0.5 M HF | High | High | [9] |
| Silica-based Anion Exchange (SiPyR-N4) | 9 M HNO₃ (U adsorbs) | Pa remains in the aqueous phase | - | Separation factor U/Th ~10 | [10] |
Experimental Protocols
Protocol 1: Solvent Extraction using Diisobutyl Carbinol (DIBC)
This protocol is based on the work by Kumari et al. for the selective extraction of this compound from a simulated high-level waste solution from the thorium fuel cycle.[5]
Objective: To selectively extract this compound from an acidic aqueous solution containing uranium, thorium, and fission products.
Materials:
-
Aqueous feed solution: Simulated spent fuel dissolver solution in 4 M nitric acid.
-
Organic solvent: 40% (v/v) diisobutyl carbinol (DIBC) in n-dodecane.
-
Scrub solution: 4 M nitric acid.
-
Stripping solution: 0.5 M oxalic acid.
-
Separatory funnels.
-
Mechanical shaker.
-
Gamma-ray spectrometer for analysis.
Procedure:
-
Preparation: Prepare the organic solvent by mixing the appropriate volumes of DIBC and n-dodecane. Pre-equilibrate the organic solvent by shaking it with an equal volume of 4 M nitric acid for 10 minutes.
-
Extraction:
-
Take a known volume of the aqueous feed solution in a separatory funnel.
-
Add an equal volume of the pre-equilibrated organic solvent.
-
Shake the mixture vigorously for 30 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. The organic phase will contain the extracted this compound.
-
-
Scrubbing (optional):
-
Separate the organic phase from the extraction step.
-
Contact it with an equal volume of the scrub solution (4 M nitric acid) and shake for 10 minutes. This step helps to remove any co-extracted impurities.
-
Allow the phases to separate and collect the organic phase.
-
-
Stripping:
-
Transfer the scrubbed organic phase to a clean separatory funnel.
-
Add an equal volume of the stripping solution (0.5 M oxalic acid).
-
Shake for 30 minutes to back-extract the this compound into the aqueous phase.
-
Allow the phases to separate and collect the aqueous phase containing the purified this compound.
-
-
Analysis: Analyze the aqueous and organic phases at each step using gamma-ray spectrometry to determine the distribution of this compound and calculate the extraction efficiency and separation factors.
Protocol 2: Ion Exchange Chromatography using TEVA Resin
This protocol is based on the method described by D.L. Peterson et al. for the separation of uranium, thorium, and this compound.[7][8]
Objective: To separate this compound from uranium and thorium using an extraction chromatography resin.
Materials:
-
TEVA Resin (Eichrom Technologies).
-
Chromatography column.
-
Aqueous feed solution: Sample dissolved in 4 M HCl.
-
Loading and wash solution: 4 M HCl.
-
This compound elution solution: 4 M HCl containing 0.1 M HF.
-
Uranium elution solution: 0.1 M HCl.
-
Collection vials.
Procedure:
-
Column Preparation:
-
Prepare a slurry of TEVA resin in 4 M HCl and pour it into the chromatography column to the desired bed height.
-
Precondition the column by passing several column volumes of 4 M HCl through it.
-
-
Sample Loading:
-
Load the sample solution (in 4 M HCl) onto the column.
-
Collect the eluate, which will contain the thorium.
-
-
Thorium Wash:
-
Wash the column with additional 4 M HCl (approximately 10-15 column volumes) to ensure all thorium has been eluted. Combine this with the eluate from the loading step.
-
-
This compound Elution:
-
Place a clean collection vial under the column.
-
Elute the this compound from the resin by passing the 4 M HCl / 0.1 M HF solution through the column. Uranium will remain on the resin.
-
-
Uranium Elution (optional):
-
If uranium recovery is desired, place a new collection vial under the column.
-
Elute the uranium by passing 0.1 M HCl through the column.
-
-
Analysis: Analyze the collected fractions to determine the recovery and purity of the separated this compound.
Protocol 3: Co-precipitation with Manganese Dioxide
This method is a classical radiochemical technique for separating this compound from acidic solutions.
Objective: To remove this compound from a nitric acid solution by co-precipitation with manganese dioxide.
Materials:
-
Aqueous solution containing this compound in nitric acid.
-
Manganese(II) nitrate solution.
-
Potassium permanganate solution.
-
Centrifuge and centrifuge tubes.
Procedure:
-
To the acidic solution containing this compound, add a small amount of manganese(II) nitrate solution to act as a carrier.
-
Heat the solution to near boiling.
-
Slowly add a solution of potassium permanganate while stirring. This will cause the in-situ formation of a manganese dioxide precipitate.
-
This compound will co-precipitate with the manganese dioxide.
-
Continue stirring for a period to ensure complete precipitation.
-
Cool the solution and separate the precipitate by centrifugation or filtration.
-
The supernatant will be depleted of this compound, while the precipitate will contain the concentrated this compound.
-
Further purification steps, such as re-dissolution and selective extraction, may be necessary to isolate the this compound from the manganese carrier.
Application in Drug Development
The primary relevance of this compound extraction to drug development lies in the production of ²³⁰Pa, which decays to ²³⁰U.[3][4] The ²³⁰U decay chain includes several alpha-emitting radionuclides, making it a candidate for use in Targeted Alpha Therapy (TAT). TAT is a promising cancer treatment modality that uses alpha-emitting radionuclides attached to a targeting molecule (such as an antibody or peptide) to selectively deliver a cytotoxic radiation dose to cancer cells while minimizing damage to surrounding healthy tissue.[11][12]
The production of ²³⁰Pa is typically achieved by proton irradiation of a thorium target. The subsequent separation and purification of ²³⁰Pa from the thorium target and other reaction byproducts is a critical step in producing high-purity ²³⁰U for radiopharmaceutical research and development. The separation methods described in these notes, particularly ion exchange chromatography, are directly applicable to this process.[1][2][13]
Conclusion
The extraction of this compound from spent nuclear fuel is a challenging but important process with implications for the efficiency of the thorium fuel cycle and the development of novel radiopharmaceuticals for cancer therapy. The choice of extraction method depends on the specific requirements of the application, including the desired purity, scale of operation, and the composition of the starting material. The protocols provided herein offer a foundation for laboratory-scale separation and purification of this rare and valuable element.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-230 - isotopic data and properties [chemlin.org]
- 5. Head-end process for the reprocessing of HTGR spent fuel [inis.iaea.org]
- 6. Recovery of this compound-231 and thorium-230 from cotter concentrate: pilot plant operatins and process development - UNT Digital Library [digital.library.unt.edu]
- 7. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. Separation of thorium, this compound and uranium by ion exchange and extraction (Journal Article) | ETDEWEB [osti.gov]
- 10. Separation of thorium and uranium in nitric acid solution using silica based anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecd-nea.org [oecd-nea.org]
- 12. oecd-nea.org [oecd-nea.org]
- 13. researchgate.net [researchgate.net]
Application of Protactinium as a Tracer in Geological Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protactinium (Pa), a rare and highly radioactive actinide element, has found a unique and powerful application in the field of geology, particularly in paleoceanography.[1] The long-lived isotope, this compound-231 (²³¹Pa), with a half-life of 32,760 years, serves as a dynamic tracer for reconstructing past ocean circulation patterns.[2] This application primarily revolves around the isotopic ratio of ²³¹Pa to thorium-230 (²³⁰Th) in marine sediments. Understanding the principles behind this tracer system and the methodologies for its measurement is crucial for interpreting past climate change and ocean dynamics.
Uranium is relatively soluble and well-mixed throughout the oceans, with ²³⁸U and ²³⁵U occurring in a fixed ratio.[3] Within the uranium decay series, ²³⁵U decays to ²³¹Pa, and ²³⁸U decays (via ²³⁴U) to ²³⁰Th.[3][4] This results in their continuous production in the water column at a constant activity ratio of 0.093.[3][4] Both ²³¹Pa and ²³⁰Th are particle-reactive and are removed from seawater by scavenging onto settling particles, which are eventually incorporated into marine sediments.[3][4]
The utility of the ²³¹Pa/²³⁰Th ratio as a tracer lies in the different geochemical behaviors of these two radionuclides. ²³⁰Th is more particle-reactive and is rapidly removed from the water column, giving it a shorter residence time (20-40 years).[5][6] In contrast, ²³¹Pa is less readily scavenged and has a longer residence time (80-200 years).[5][6] This longer residence time allows ²³¹Pa to be transported over greater distances by ocean currents before being deposited in the sediments.[7]
In the Atlantic Ocean, the Atlantic Meridional Overturning Circulation (AMOC) exports water from the North Atlantic southward. This process preferentially transports the longer-lived ²³¹Pa, leading to a net export of this isotope out of the Atlantic and into the Southern Ocean.[4][6] Consequently, sediments in the North Atlantic are depleted in ²³¹Pa relative to ²³⁰Th, exhibiting a ²³¹Pa/²³⁰Th ratio lower than the production ratio of 0.093.[3][4] Conversely, sediments in the Southern Ocean are enriched in ²³¹Pa, showing a higher ratio.[6] Changes in the strength of the AMOC will therefore be recorded as variations in the sedimentary ²³¹Pa/²³⁰Th ratio, providing a proxy for past ocean circulation strength.[8][9]
Key Applications
-
Reconstruction of Past Ocean Circulation: The primary application of the sedimentary ²³¹Pa/²³⁰Th ratio is to reconstruct the strength of past ocean circulation, particularly the AMOC.[6][9]
-
Paleoceanography: Studying changes in ocean circulation is fundamental to understanding past climate dynamics, including glacial-interglacial cycles and abrupt climate events.
-
Particle Flux and Scavenging Studies: The differential scavenging of ²³¹Pa and ²³⁰Th provides insights into marine particle dynamics and the processes of scavenging in the ocean.[10]
-
Radiometric Dating of Sediments: this compound isotopes, in conjunction with other radionuclides, can be used for the radiometric dating of marine sediments.[1][2]
Data Presentation
Table 1: Isotopic Properties of Key Radionuclides
| Isotope | Parent Isotope | Half-life (years) | Decay Product |
| ²³¹Pa | ²³⁵U | 32,760 | ²²⁷Ac |
| ²³⁰Th | ²³⁴U | 75,400 | ²²⁶Ra |
| ²³⁵U | 7.04 x 10⁸ | ²³¹Th | |
| ²³⁸U | 4.47 x 10⁹ | ²³⁴Th |
Table 2: Typical ²³¹Pa/²³⁰Th Activity Ratios in Different Oceanic Regimes
| Oceanic Region | Typical Sedimentary ²³¹Pa/²³⁰Th Ratio | Implication for Ocean Circulation |
| North Atlantic | < 0.093 | Export of ²³¹Pa by strong AMOC |
| Southern Ocean | > 0.093 | Accumulation of exported ²³¹Pa |
| Production Ratio in Water Column | 0.093 | Baseline production ratio from U decay |
Experimental Protocols
The measurement of ²³¹Pa and ²³⁰Th in geological samples is a complex analytical procedure due to their extremely low concentrations (femtogram to attogram levels).[11][12] High-precision mass spectrometric techniques are required.
Protocol 1: Sample Preparation and Digestion of Marine Sediments
-
Sample Collection: Collect marine sediment cores using standard oceanographic techniques (e.g., piston coring, gravity coring).
-
Sub-sampling: Sub-sample the sediment core at desired depth intervals.
-
Freeze-drying and Homogenization: Freeze-dry the sediment samples to remove water and then grind them to a fine, homogeneous powder using an agate mortar and pestle.
-
Spiking: Accurately weigh an aliquot of the homogenized sediment (typically 0.1-0.5 g) and spike it with a known amount of an artificial isotope tracer solution (e.g., ²³³Pa and ²²⁹Th) for isotope dilution analysis.[6]
-
Acid Digestion: Transfer the spiked sample to a clean Teflon beaker. Add a mixture of concentrated acids (e.g., HF, HNO₃, and HClO₄) to completely dissolve the silicate and carbonate phases of the sediment. Heat the mixture on a hotplate at a controlled temperature until complete dissolution is achieved.
-
Conversion to Chloride Form: Evaporate the acid mixture to dryness. Add concentrated HCl and evaporate to dryness again. Repeat this step multiple times to ensure the sample is converted to a chloride form, which is suitable for ion-exchange chromatography.
Protocol 2: Chemical Separation of this compound and Thorium
This protocol utilizes anion exchange chromatography to separate Pa and Th from the bulk matrix and from each other.[12]
-
Column Preparation: Prepare an anion exchange column (e.g., using Bio-Rad AG1-X8 resin). Condition the column by washing it with dilute HCl.
-
Sample Loading: Dissolve the dried sample from Protocol 1 in a suitable acid matrix (e.g., 8M HCl) and load it onto the prepared anion exchange column.
-
Matrix Elution: Wash the column with 8M HCl to elute the bulk of the matrix elements.
-
Thorium Elution: Elute Thorium from the column using a different concentration of HCl (e.g., 6M HCl). Collect this fraction for ²³⁰Th analysis.
-
This compound Elution: Elute this compound from the column using a mixture of HCl and HF (e.g., 9M HCl / 0.1M HF).[13] Collect this fraction for ²³¹Pa analysis.
-
Purification: Further purification steps for both the Th and Pa fractions may be necessary using additional ion-exchange columns to remove any remaining interfering elements.
Protocol 3: Mass Spectrometric Analysis
The isotopic compositions of the purified Pa and Th fractions are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[11][12]
-
Sample Loading (TIMS): Load the purified Pa or Th sample onto a degassed metal filament (e.g., Rhenium).
-
Sample Introduction (MC-ICP-MS): Introduce the purified sample solution into the plasma source of the MC-ICP-MS.
-
Ionization:
-
TIMS: Heat the filament to a high temperature to ionize the sample.
-
MC-ICP-MS: The high-temperature argon plasma ionizes the sample.
-
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.
-
Detection: The ion beams of the different isotopes (e.g., ²³¹Pa, ²³³Pa, ²³⁰Th, ²²⁹Th) are simultaneously measured by multiple detectors (Faraday cups or ion counters).
-
Data Calculation: The isotopic ratios are calculated from the measured ion beam intensities. The concentrations of ²³¹Pa and ²³⁰Th in the original sediment sample are then determined using the isotope dilution equation, taking into account the known amount of the added spike.
Visualizations
References
- 1. This compound | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pastglobalchanges.org [pastglobalchanges.org]
- 4. Pa/Th as a (paleo)circulation tracer: A North Atlantic perspective | PAGES [pastglobalchanges.org]
- 5. gmd.copernicus.org [gmd.copernicus.org]
- 6. whoi.edu [whoi.edu]
- 7. researchgate.net [researchgate.net]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 9. researchgate.net [researchgate.net]
- 10. Thorium and this compound radionuclides reveal marine particles processes – GEOTRACES [geotraces.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. conferences.iaea.org [conferences.iaea.org]
Synthesis of Protactinium Compounds for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various protactinium compounds crucial for research and development activities. Due to its extreme rarity, high radioactivity, and toxicity, the synthesis and handling of this compound compounds require specialized facilities and strict adherence to safety protocols. These guidelines are intended for use by qualified personnel in appropriately equipped laboratories.
Safety Precautions
This compound is a highly radioactive and toxic element. All handling must be conducted in a glovebox or a hot cell with appropriate shielding to protect personnel from alpha, beta, and gamma radiation. A comprehensive understanding of radiological safety procedures is mandatory before commencing any experimental work. Personal protective equipment (PPE), including leaded gloves, lab coats, and eye protection, must be worn at all times. All waste generated must be disposed of in accordance with institutional and national regulations for radioactive waste.
Synthesis of this compound Oxides
This compound primarily exists in the +4 and +5 oxidation states, with the +5 state being more stable.[1] Its oxides are fundamental starting materials for the synthesis of other this compound compounds.
This compound(V) Oxide (Pa₂O₅)
This compound(V) oxide is a white, stable compound that can be prepared by the ignition of this compound(V) hydroxide.[2]
Table 1: Synthesis of this compound(V) Oxide (Pa₂O₅)
| Parameter | Value | Reference |
| Starting Material | This compound(V) hydroxide (Pa(OH)₅) | [2] |
| Reaction Type | Thermal Decomposition | [2] |
| Temperature | 500 °C | [3] |
| Atmosphere | Air | [3] |
| Product Form | White solid | [2] |
| Purity | High | [2] |
Experimental Protocol:
-
Transfer a known quantity of this compound(V) hydroxide into a platinum crucible.
-
Place the crucible in a furnace.
-
Heat the sample in air to 500 °C.
-
Maintain the temperature for a sufficient time to ensure complete conversion to the oxide.
-
Allow the furnace to cool to room temperature before retrieving the Pa₂O₅ product.
Experimental Workflow for Pa₂O₅ Synthesis:
Caption: Workflow for the synthesis of this compound(V) Oxide.
This compound(IV) Oxide (PaO₂)
This compound(IV) oxide is a black solid obtained by the reduction of Pa₂O₅.[4]
Table 2: Synthesis of this compound(IV) Oxide (PaO₂)
| Parameter | Value | Reference |
| Starting Material | This compound(V) oxide (Pa₂O₅) | [4] |
| Reaction Type | Reduction | [4] |
| Reducing Agent | Hydrogen (H₂) gas | [4] |
| Temperature | 1550 °C | [4] |
| Atmosphere | Hydrogen | [4] |
| Product Form | Black solid | [4] |
Experimental Protocol:
-
Place a weighed amount of Pa₂O₅ in a suitable high-temperature crucible (e.g., tungsten or tantalum).
-
Position the crucible in a tube furnace equipped for controlled atmosphere operation.
-
Purge the furnace with an inert gas (e.g., argon) to remove air.
-
Introduce a continuous flow of hydrogen gas.
-
Heat the furnace to 1550 °C and maintain this temperature for several hours to ensure complete reduction.
-
Cool the furnace to room temperature under a hydrogen atmosphere before retrieving the PaO₂ product.
Experimental Workflow for PaO₂ Synthesis:
Caption: Workflow for the synthesis of this compound(IV) Oxide.
Synthesis of this compound Halides
This compound halides are volatile compounds that are often used as precursors for the synthesis of other this compound derivatives.[5]
This compound(V) Chloride (PaCl₅)
This compound(V) chloride is a yellow crystalline solid synthesized by the chlorination of this compound(V) oxide.[3]
Table 3: Synthesis of this compound(V) Chloride (PaCl₅)
| Parameter | Value | Reference |
| Starting Material | This compound(V) oxide (Pa₂O₅) | [3] |
| Chlorinating Agent | Carbon tetrachloride (CCl₄) | [3] |
| Temperature | 200-300 °C | [3] |
| Product Form | Yellow crystalline solid | [3] |
| Purification | Fractional sublimation | [3] |
Experimental Protocol:
-
Place Pa₂O₅ in a quartz reaction tube.
-
Heat the tube to 200-300 °C.
-
Pass a stream of dry carbon tetrachloride vapor over the heated oxide.
-
The volatile PaCl₅ will form and can be collected in a cooler part of the reaction apparatus.
-
Purify the product by fractional sublimation to remove any oxychloride byproducts.
This compound(IV) Chloride (PaCl₄)
This compound(IV) chloride is a yellow-green solid produced by the reduction of PaCl₅.[3]
Table 4: Synthesis of this compound(IV) Chloride (PaCl₄)
| Parameter | Value | Reference |
| Starting Material | This compound(V) chloride (PaCl₅) | [3] |
| Reducing Agent | Hydrogen (H₂) gas | [3] |
| Temperature | ~800 °C | [3] |
| Product Form | Yellow-green solid | [3] |
| Sublimation Temp. (in vacuum) | 400 °C | [3] |
Experimental Protocol:
-
Place the synthesized PaCl₅ in a reaction tube.
-
Introduce a flow of high-purity hydrogen gas.
-
Heat the tube to approximately 800 °C.
-
The PaCl₄ product will form as a solid.
-
The product can be purified by sublimation in a vacuum at 400 °C.
Experimental Workflow for this compound Chloride Synthesis:
Caption: Logical relationship for the synthesis of this compound Chlorides.
Synthesis of Organometallic this compound Compounds
The synthesis of organometallic this compound compounds is a specialized area of research. These compounds are of interest for understanding the fundamental bonding properties of actinides.
Tetrakis(cyclopentadienyl)this compound(IV) (Pa(C₅H₅)₄)
This is a tetrahedral complex of this compound(IV) with four cyclopentadienyl rings.
Table 5: Synthesis of Tetrakis(cyclopentadienyl)this compound(IV)
| Parameter | Value | Reference |
| Starting Material | This compound(IV) chloride (PaCl₄) | [3] |
| Reagent | Molten Bis(cyclopentadienyl)beryllium (Be(C₅H₅)₂) | [3] |
| Product Form | Not specified |
Experimental Protocol:
-
React this compound(IV) chloride with molten bis(cyclopentadienyl)beryllium in a sealed, inert atmosphere reaction vessel.
-
The reaction product, tetrakis(cyclopentadienyl)this compound(IV), is formed.
Purification of this compound
Due to its presence in complex matrices from natural sources or nuclear fuel reprocessing, efficient purification of this compound is critical. Solvent extraction and ion exchange chromatography are the primary methods employed.
Solvent Extraction
Solvent extraction is a powerful technique for separating this compound from other elements, particularly thorium and uranium.[6][7]
Table 6: Solvent Extraction Systems for this compound Purification
| Solvent System | Aqueous Phase | Extraction Efficiency | Separation Factor (Pa/Th) | Separation Factor (Pa/U) | Reference |
| n-octanol | 3 M HNO₃ with irradiated thorium nitrate (600 g/dm³) | >80% | >130,000 | >600 | [6] |
| Diisobutylcarbinol (DIBC) | 3 M HNO₃ with irradiated thorium nitrate (600 g/dm³) | >80% | >130,000 | >600 | [6] |
| 40% DIBC in n-dodecane | 4 M HNO₃ with Th (200 g/L) | High | >100,000 | ~100 | [7] |
General Experimental Protocol for Solvent Extraction:
-
Prepare the aqueous feed solution containing this compound in the specified nitric acid concentration.
-
Contact the aqueous phase with the organic solvent (e.g., n-octanol or DIBC) in a separatory funnel or a continuous extraction apparatus.
-
Agitate the mixture to ensure efficient mass transfer of the this compound into the organic phase.
-
Allow the phases to separate.
-
Collect the organic phase containing the purified this compound.
-
Back-extraction into a suitable aqueous phase may be necessary to recover the this compound in a desired form.
Ion Exchange Chromatography
Ion exchange chromatography is widely used for the purification of this compound, often providing high purity and good recovery yields.[8][9]
Table 7: Ion Exchange Resins for this compound Purification
| Resin | Eluent System | Recovery Yield | Purity | Reference |
| TEVA | Load: 4 M HCl, Elute Pa: 4 M HCl - 0.1 M HF | >85% | >99.99% elemental purity | [9] |
| TK400 | Load: 8 M HNO₃ | ~85% | High | [8][10] |
Experimental Protocol for Purification using TEVA Resin:
-
Column Preparation: Precondition a column packed with TEVA resin with 4 M HCl.
-
Sample Loading: Dissolve the this compound-containing sample in 4 M HCl and load it onto the column. Thorium will not be retained and will be collected in the eluate.
-
Washing: Wash the column with additional 4 M HCl to remove any remaining thorium.
-
Elution of this compound: Elute the purified this compound from the column using a solution of 4 M HCl containing 0.1 M HF. Uranium will remain on the resin.
-
Collect the this compound-containing fraction.
Purification Workflow using TEVA Resin:
Caption: Workflow for the purification of this compound using TEVA resin.
References
- 1. Separation of thorium, this compound and uranium by ion exchange and extraction (Journal Article) | ETDEWEB [osti.gov]
- 2. This compound | Pa (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound compounds - Wikipedia [en.wikipedia.org]
- 4. This compound(IV) oxide - Wikipedia [en.wikipedia.org]
- 5. US2895791A - Separation process for this compound and compounds thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. Isolation and purification of this compound-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Protactinium and Niobium Chemical Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical separation of protactinium (Pa) and niobium (Nb). The similar chemical properties of these two elements often lead to difficulties in achieving clean separations.[1][2][3][4][5] This guide offers practical advice and detailed protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and niobium so challenging?
A1: The primary challenge stems from the chemical similarity between this compound and niobium. Both are transition metals that exhibit analogous behavior in various acidic aqueous solutions, making their separation difficult.[2]
Q2: What are the most common methods for separating this compound and niobium?
A2: The most prevalent and effective techniques include:
-
Ion Exchange Chromatography: This method utilizes resins to selectively adsorb and elute Pa and Nb based on their different affinities for the resin in specific acid mixtures.[2]
-
Solvent Extraction (Liquid-Liquid Extraction): This technique involves the selective transfer of one element from an aqueous solution to an immiscible organic solvent.[4][6]
-
Precipitation: This method exploits the differential solubility of Pa and Nb compounds in specific chemical environments to selectively precipitate one element while leaving the other in solution.[2]
Q3: I'm observing the formation of a white precipitate during sample dissolution in hydrochloric acid. What is it and how does it affect my separation?
A3: The white precipitate is likely a niobium compound.[2] This can be problematic as it may co-precipitate this compound, leading to losses. However, under controlled conditions, the formation of this precipitate can be exploited as a separation step. It has been observed that these precipitates can contain a high percentage of the total niobium with minimal loss of this compound.[2]
Q4: My this compound recovery is low. What are the potential causes and how can I improve it?
A4: Low this compound recovery can be due to several factors:
-
Co-precipitation with niobium: As mentioned, niobium precipitation can lead to Pa loss.[2]
-
Premature elution from chromatography columns: The presence of niobium can interfere with the adsorption of this compound on the resin, causing it to elute earlier than expected.[2]
-
Incomplete dissolution of the sample: If this compound is not fully dissolved initially, it will not be available for separation.
-
Hydrolysis: Both Pa and Nb are prone to hydrolysis, forming insoluble species. Maintaining appropriate acid concentrations is crucial to keep them in solution.
To improve recovery, consider optimizing acid concentrations, increasing resin column volume, or implementing a pre-separation step to remove the bulk of the niobium.[2]
Troubleshooting Guides
Issue 1: Poor Separation Efficiency in Anion Exchange Chromatography
Symptoms:
-
Niobium contamination in the this compound fraction.
-
Overlapping elution peaks of Pa and Nb.
Possible Causes:
-
Incorrect acid concentration in the eluent.
-
Insufficient resin capacity for the amount of niobium present.
-
Flow rate is too high, not allowing for proper equilibration.
Solutions:
-
Adjust Eluent Composition: The separation of Pa and Nb on anion exchange resins like AG 1-X8 is highly dependent on the concentrations of HCl and HF in the eluent. A mixed solution of high HCl concentration (e.g., 9 M) and low HF concentration (e.g., 0.02 M - 0.05 M) can effectively separate the two, where Pa is eluted while Nb is retained on the resin.[2]
-
Increase Resin Volume: If the amount of niobium in the sample is high, the exchange sites on the resin may become saturated. Increasing the volume of the resin can improve the retention of niobium.[2]
-
Optimize Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Issue 2: Incomplete Niobium Removal by Precipitation
Symptoms:
-
Significant niobium still present in the supernatant after centrifugation of the precipitate.
-
Low purity of the final this compound product.
Possible Causes:
-
Sub-optimal acid concentration for niobium precipitation.
-
Insufficient time for complete precipitation.
Solutions:
-
Control Acid Concentration: The formation of niobium precipitates is sensitive to the HCl concentration. Ensure the concentration is optimized (e.g., 9 M HCl) to maximize niobium precipitation while minimizing this compound co-precipitation.[7]
-
Allow Sufficient Time: Ensure adequate time for the precipitate to form and settle before separating the supernatant.
Data Presentation
Table 1: Quantitative Data on this compound and Niobium Separation
| Separation Technique | Matrix/Resin | Conditions | Separation Factor (Pa/Nb) | This compound Recovery | Reference |
| Anion Exchange & Precipitation | AG 1-X8 Resin | 9 M HCl + 0.0128 M HF | 85,000 | 90% | [7] |
| Extraction Chromatography | R3P=S type resin | - | - | 93 ± 4% | [8] |
| Extraction Chromatography | DGTA resin | - | - | 88 ± 4% | [8] |
| Precipitation | - | Formation of Nb precipitates | Removes ~98% of Nb | >99% of Pa remains in solution | [2] |
Experimental Protocols
Protocol 1: Separation of this compound from Niobium using Anion Exchange Chromatography
This protocol is based on the methods developed for separating Pa from U-Nb alloys.[2]
Materials:
-
Anion exchange resin (e.g., AG 1-X8, 100-200 mesh)
-
Hydrochloric acid (HCl), concentrated
-
Hydrofluoric acid (HF), concentrated
-
Sample containing this compound and niobium
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate acid mixture. For U-Nb alloys, a mixture of HNO₃ and HF can be used.[2] Evaporate the solution to dryness and redissolve the residue in 9 M HCl.
-
Niobium Precipitation (Optional): If a precipitate forms upon dissolution in 9 M HCl, centrifuge the solution and collect the supernatant containing the this compound. The precipitate is predominantly a niobium compound.[2]
-
Column Preparation: Prepare a chromatography column with a suitable amount of AG 1-X8 resin (e.g., 3 mL for high Nb content).[2] Pre-condition the column by passing 9 M HCl through it.
-
Sample Loading: Load the supernatant from step 2 onto the column.
-
Elution:
-
Wash the column with 9 M HCl to remove any remaining matrix elements.
-
Elute this compound using a mixed eluent of 9 M HCl and a low concentration of HF (e.g., 0.02 M).[2] Niobium will remain strongly adsorbed on the resin in this medium.
-
-
Fraction Collection: Collect the eluting solution in fractions and analyze for this compound and niobium content to determine the separation efficiency.
Protocol 2: Separation of this compound from Niobium by Solvent Extraction
This protocol describes a general approach for liquid-liquid extraction.[4]
Materials:
-
Organic solvent (e.g., diisobutylcarbinol)
-
Hydrofluoric acid (HF)
-
Sulfuric acid (H₂SO₄)
-
Aqueous sample containing this compound and niobium
Procedure:
-
Aqueous Phase Preparation: Prepare the aqueous sample in a dilute hydrofluoric acid-sulfuric acid solution.
-
Extraction:
-
Contact the aqueous phase with an equal volume of the organic solvent (diisobutylcarbinol) in a separatory funnel.
-
Shake vigorously for several minutes to ensure thorough mixing and allow for the transfer of niobium to the organic phase.
-
-
Phase Separation: Allow the two phases to separate. The upper organic phase will contain the extracted niobium, while the lower aqueous phase will retain the this compound.
-
Collection: Carefully drain the lower aqueous phase containing the purified this compound.
Visualizations
Caption: Anion exchange chromatography workflow for Pa/Nb separation.
Caption: Relationship between challenges and solutions in Pa/Nb separation.
References
- 1. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations (Journal Article) | OSTI.GOV [osti.gov]
- 2. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of this compound from uranium-niobium alloys for 231Pa-235U radiochronometry in nuclear forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound and Niobium by Liquid-liquid Extraction - Fletcher L. Moore - Google ブックス [books.google.co.jp]
- 7. A chromatography chemistry for purifying $\mathrm{Pa}$ from $\mathrm{U-Nb}$ metal alloys (Journal Article) | OSTI.GOV [osti.gov]
- 8. Separation of this compound Employing Sulfur-Based Extraction Chromatographic Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isobaric Interferences in Protactinium Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating isobaric interferences during the mass spectrometric analysis of protactinium (Pa), particularly the long-lived isotope ²³¹Pa.
Frequently Asked Questions (FAQs)
Q1: What are the most common isobaric interferences for ²³¹Pa in mass spectrometry?
Direct isobaric interferences from naturally occurring isotopes at mass 231 are negligible. The primary challenge comes from polyatomic (or molecular) ions that have the same nominal mass-to-charge ratio as ²³¹Pa⁺. These interferences are formed in the plasma from the sample matrix, acids, or plasma gas. The most significant potential interference is from thorium hydride.
-
²³⁰Th¹H⁺: Formed from the combination of the ²³⁰Th isotope (often present in uranium-bearing materials) and hydrogen from the aqueous sample solvent.
-
Matrix-Derived Interferences: In complex matrices, other polyatomic species involving elements like lead (Pb) or platinum (Pt) could potentially interfere, though these are less common.[1]
Q2: What are the main strategies to minimize these interferences?
There are two primary strategies, which can be used independently or in combination:
-
Chemical Separation (Pre-Instrumental): This involves chemically purifying this compound from the sample matrix before analysis.[2] By removing the parent element of the interfering species (e.g., thorium), the formation of the polyatomic ion is prevented.[3] This is a highly effective and often necessary step for high-precision measurements.[2]
-
Instrumental Techniques (In-Situ): Modern ICP-MS instruments are equipped with technologies to resolve interferences during the analysis. The main techniques are High-Resolution Mass Spectrometry (HR-ICP-MS) and Collision/Reaction Cell Technology (CRC).[4][5]
Q3: When should I use chemical separation versus an instrumental technique like a collision/reaction cell?
The choice depends on the sample matrix, the required precision, and available instrumentation.
-
Use Chemical Separation when:
-
Analyzing samples with high concentrations of interfering elements like thorium or uranium.
-
Aiming for the highest possible precision and accuracy in isotope ratio measurements.[2]
-
Your instrument does not have advanced interference removal capabilities.
-
-
Use Instrumental Techniques when:
-
The concentration of interfering elements is relatively low.
-
Rapid sample throughput is required, and extensive sample preparation is a bottleneck.[6]
-
You have access to an instrument with a capable collision/reaction cell or high-resolution capabilities.
-
-
Combined Approach: For the most challenging matrices and highest data quality, a combination of chemical separation followed by instrumental analysis with a CRC is the best practice.
Q4: What is a collision/reaction cell (CRC) and how does it work?
A collision/reaction cell is a chamber located between the ion optics and the mass analyzer of an ICP-MS.[7] It is filled with a controlled flow of a specific gas. As ions pass through the cell, they interact with the gas, allowing for the reduction of interferences through two main mechanisms: collision mode and reaction mode.[5]
Q5: What is the difference between collision mode (KED) and reaction mode in a CRC?
-
Collision Mode: Uses an inert gas (like Helium). Polyatomic ions are typically larger than elemental ions of the same mass. As they pass through the cell, these larger ions undergo more collisions and lose more kinetic energy.[7] A subsequent voltage acts as an energy barrier, repelling the lower-energy interfering ions while allowing the higher-energy analyte (²³¹Pa⁺) to pass to the analyzer. This process is called Kinetic Energy Discrimination (KED).[8]
-
Reaction Mode: Uses a reactive gas (like oxygen, ammonia, or hydrogen).[8] The gas selectively reacts with either the analyte or the interfering ion, changing its mass. For example, a gas might react with ²³⁰Th¹H⁺ to neutralize it or change its mass, while not reacting with ²³¹Pa⁺. This effectively separates the two species by mass. This can be highly effective but risks creating new, unforeseen interferences from side reactions with other matrix components.[8]
Q6: What is Triple Quadrupole ICP-MS (ICP-MS/MS) and what are its advantages for this compound analysis?
A Triple Quadrupole ICP-MS features two quadrupole mass analyzers separated by a collision/reaction cell.
-
Q1 (First Quadrupole): Acts as a mass filter, allowing only ions of a specific mass (e.g., m/z 231) to enter the reaction cell (Q2).
-
Q2 (Reaction Cell): In the cell, the selected ions interact with the reaction gas. Because only ions of the target mass entered, unwanted side reactions with other matrix elements are prevented.
-
Q3 (Second Quadrupole): Analyzes the ions exiting the cell. It can be set to detect the original analyte mass or a new mass if the analyte was reacted (mass-shift).
This configuration provides a much cleaner and more controlled way to eliminate interferences compared to a standard CRC, as it prevents the formation of new interferences within the cell.[7][8]
Troubleshooting Guides
Problem 1: I see a persistent signal at m/z 231 in my blank, or my ²³¹Pa signal is unexpectedly high in samples with known high thorium content.
-
Possible Cause: Likely a polyatomic interference, most commonly ²³⁰Th¹H⁺, formed from residual thorium in your sample or the instrument's sample introduction system.
-
Solutions:
-
Improve Chemical Separation: Re-evaluate your separation protocol to ensure complete removal of thorium. See the experimental protocols below for robust methods using extraction chromatography.
-
Utilize a Collision Cell (KED): If your instrument is equipped with a CRC, operate it in collision mode with Helium. The larger ²³⁰Th¹H⁺ ion will be more effectively slowed and filtered out by KED than the ²³¹Pa⁺ ion.[7]
-
Optimize Instrumental Conditions: Ensure the plasma is running under conditions that minimize hydride formation (e.g., optimize nebulizer gas flow, use a cooled spray chamber).
-
Use Deuterated Solvent: In some specialized cases for other actinides, substituting the sample solvent with heavy water (D₂O) has been shown to dramatically reduce the formation of hydride interferences.[9]
-
Problem 2: My this compound recovery is low after chemical separation.
-
Possible Cause: this compound has complex aqueous chemistry and can be easily lost to hydrolysis and adsorption if not properly stabilized.
-
Solutions:
-
Ensure Pa Stability: Pa should be maintained in an acid matrix containing fluoride (HF) to prevent hydrolysis and keep it in solution, especially during initial digestion and loading onto columns.[2]
-
Use a Tracer: Spike your sample with a known amount of a short-lived Pa isotope tracer (e.g., ²³³Pa) before any chemical processing.[2] Measuring the recovery of the tracer allows you to correct your final ²³¹Pa measurement for any chemical losses.
-
Verify Protocol: Double-check all reagent concentrations, elution volumes, and resin types in your separation protocol. Ensure the resin has been properly pre-conditioned.
-
Problem 3: I'm using a reaction cell, but I'm seeing new, unexpected peaks that interfere with other analytes.
-
Possible Cause: The reactive gas is reacting with other elements in your sample matrix, creating new polyatomic species.
-
Solutions:
-
Improve Upfront Separation: A cleaner sample matrix will minimize the potential for side reactions.
-
Switch to Collision Mode (KED): KED is a non-reactive process and is not prone to creating new interferences, though it may be less effective at removing the primary interference.[10]
-
Use a Triple Quadrupole ICP-MS: If available, use the first quadrupole (Q1) to isolate the m/z 231 window before the cell. This is the most robust solution as it prevents matrix ions from entering the cell and reacting.[8]
-
Quantitative Data Summary
Table 1: Performance Metrics of Selected this compound Separation Methods
| Method | Resin Type | Primary Eluents | Radiochemical Recovery | Elemental Purity | Reference |
|---|---|---|---|---|---|
| Extraction Chromatography | TEVA | 4 M HCl, 4 M HCl-0.1 M HF | Pa: >85% | >99.99% | [3] |
| In-line EC-ICP-MS | Eichrom TRU | Nitric Acid gradients | >84% (general actinides) | High | N/A |
| Anion Exchange (for U-Nb matrix) | AG1-X8 | 9 M HCl + 0.02 M HF | Not specified | Effective Pa-Nb separation |[2] |
Experimental Protocols
Protocol 1: this compound and Thorium Separation using TEVA Resin
This protocol is adapted from a method for separating U, Th, and Pa for U-series dating.[3]
-
Sample Preparation & Digestion:
-
Digest the sample in an appropriate acid mixture (e.g., concentrated HNO₃).
-
Evaporate to dryness and reconstitute the sample in 4 M HCl. Ensure a small amount of HF is present (e.g., 0.05 M) to stabilize Pa and Th.
-
-
Column Preparation:
-
Use a pre-packed TEVA resin column (1-2 mL volume).
-
Precondition the column by passing 10 mL of 4 M HCl through it.
-
-
Sample Loading and Thorium Elution:
-
Load the dissolved sample onto the column. Collect the eluate, as Th will pass through while Pa and U are retained.
-
Rinse the column with an additional 25 mL of 4 M HCl to ensure all Th is eluted. Collect and combine this fraction with the load solution for Th analysis.
-
-
This compound Elution:
-
Place a clean collection vessel under the column.
-
Elute this compound by passing 15-20 mL of a 4 M HCl + 0.1 M HF solution through the column. This solution strips Pa from the resin.
-
-
Uranium Elution (Optional):
-
Uranium remains on the column. It can be subsequently eluted using 0.1 M HCl.
-
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Preventing uranium hydride formation in standard uranium samples for determination of 239Pu by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. pepolska.pl [pepolska.pl]
Improving the efficiency of protactinium extraction from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of protactinium from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during solvent extraction, ion exchange chromatography, and precipitation methods for this compound purification.
Solvent Extraction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound (Pa) Recovery | Incomplete extraction: Incorrect aqueous phase acidity; Insufficient extractant concentration.[1] | - Optimize the nitric acid concentration in the aqueous phase. For Diisobutylcarbinol (DIBC), extraction efficiency increases with acidity.[1] - Ensure the concentration of the extractant (e.g., 40% DIBC in n-dodecane) is optimal for the expected Pa concentration.[1] |
| Hydrolysis of Pa(V): this compound in the +5 oxidation state is prone to hydrolysis in solutions with low acidity, forming unextractable species.[2] | Maintain a sufficiently high acid concentration (e.g., at least 1 M HNO₃) throughout the process to prevent the formation of insoluble hydroxy-oxide solids.[2][3] | |
| Third phase formation: High metal loading in the organic phase. | Dilute the organic phase or reduce the initial concentration of this compound and other extractable species in the feed solution. | |
| Poor Separation from Niobium (Nb) | Similar chemical behavior: Niobium and this compound are chemical homologs and exhibit similar extraction behavior, especially in hydrochloric acid systems.[4][5] | - Utilize a mixed acid system. For instance, in a mixed HCl-HF solution, Pa can be selectively eluted from certain resins while Nb is retained.[5] - Employ a multi-step separation process using different resins. For example, a primary separation with TK400 resin followed by a purification step with ZR resin can effectively separate Pa from Nb.[5] |
| Poor Separation from Thorium (Th) and Uranium (U) | Co-extraction: Suboptimal extraction conditions can lead to the co-extraction of Th and U. | - Adjust the aqueous phase acidity. At 4 M HNO₃ and with high thorium concentrations (up to 200 g/L), DIBC shows high separation factors for Pa over U and Th.[1][6] - Use a scrub step with a suitable aqueous solution to remove co-extracted impurities from the organic phase. |
Ion Exchange Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound (Pa) Recovery | Poor binding to the resin: Incorrect sample loading conditions (pH, ionic strength); Column overloading.[7] | - Ensure the sample is loaded in the correct acid matrix for the chosen resin (e.g., 4 M HCl for TEVA resin).[8] - Adjust the sample pH to be at least 0.5 pH units away from the isoelectric point of the this compound species to ensure strong binding.[7] - Use a sufficient amount of resin for the quantity of this compound being processed to avoid exceeding the binding capacity.[7] |
| Premature elution: Inappropriate wash solution; Presence of strong complexing agents in the sample. | - Use a wash solution that removes impurities without eluting the this compound. For TEVA resin, a 4 M HCl wash is effective.[8] - Remove or mask interfering complexing agents (e.g., fluoride, phosphate) prior to loading the sample.[9] | |
| Incomplete elution: Elution solution is too weak or the volume is insufficient. | - Use an appropriate eluent to strip Pa from the column (e.g., 4 M HCl-0.1 M HF for TEVA resin).[8] - Ensure a sufficient volume of eluent is passed through the column to quantitatively recover the this compound. | |
| Column Clogging or High Backpressure | Precipitation of solids: Hydrolysis of this compound or other metals in the sample. | - Maintain a high acidity in the sample solution to prevent hydrolysis.[2][3] - Filter the sample before loading it onto the column to remove any particulate matter. |
| Resin fouling: Presence of suspended solids, oils, or organic substances in the sample. | - Pre-treat the sample to remove interfering substances. This may include filtration, centrifugation, or pre-extraction steps. |
Precipitation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound (Pa) Recovery | Incomplete precipitation: Suboptimal pH; Presence of interfering ions that form stable complexes with Pa.[9] | - Optimize the pH for the precipitation of the carrier (e.g., MnO₂). - High concentrations of thorium, nitric acid, fluoride, and phosphate can interfere with the co-precipitation of Pa with MnO₂.[9][10] Dilution of the sample or removal of interfering ions may be necessary. |
| Colloid formation: In acid-deficient solutions, this compound can form colloids that do not precipitate effectively.[10] | Avoid acid-deficient conditions when using co-precipitation with MnO₂.[10] | |
| Poor Purity of Precipitate | Co-precipitation of impurities: The carrier precipitate may scavenge other radionuclides or metal ions from the solution. | - Perform multiple precipitation cycles to improve purity. - Wash the precipitate thoroughly with a suitable solution to remove entrained impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most challenging aspect of this compound extraction from complex matrices like spent nuclear fuel?
A1: The primary challenge lies in separating this compound from chemically similar elements, particularly niobium, which is a common component in nuclear fuel alloys.[5] Additionally, the tendency of this compound (V) to hydrolyze and form insoluble species in solutions of low acidity complicates extraction processes.[2]
Q2: Which extraction method generally provides the highest recovery for this compound?
A2: Both solvent extraction with DIBC and ion exchange chromatography using TEVA resin have been shown to achieve high radiochemical yields, often exceeding 85-90%.[1][8] Co-precipitation with manganese dioxide can also be highly effective, with reported recoveries of up to 97% under optimized conditions.[10] The optimal method depends on the specific sample matrix and the desired purity.
Q3: How can I prevent the loss of this compound due to hydrolysis during my experiments?
A3: Maintaining a sufficiently high acid concentration (typically ≥1 M nitric or hydrochloric acid) is crucial to keep this compound in a soluble, extractable form and prevent the formation of insoluble hydroxy-oxides.[2][3]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a highly radioactive and toxic element. All work should be conducted in a laboratory equipped for handling radioactive materials, including the use of glove boxes and appropriate shielding. Personal protective equipment, such as gloves and lab coats, is mandatory. Always follow your institution's radiation safety protocols.
Q5: Can I reuse my ion exchange resin for multiple this compound separations?
A5: While resin reuse is possible in some applications, for high-purity this compound work, it is generally recommended to use fresh resin for each separation to avoid cross-contamination. If you must reuse the resin, ensure it is thoroughly regenerated and cleaned according to the manufacturer's instructions to remove any residual this compound and other adsorbed species.
Data Presentation
Table 1: Comparison of this compound Extraction Efficiencies
| Extraction Method | Matrix | Key Reagents | Recovery Yield (%) | Separation Factor (SF) from U/Th | Reference |
| Solvent Extraction | Simulated Spent Fuel | 40% DIBC in n-dodecane | >95% | SF(Pa/U) ~100, SF(Pa/Th) >10⁵ | [1] |
| Ion Exchange | Carbonate Sample | TEVA Resin | ~85% | Not Reported | [8] |
| Co-precipitation | Irradiated Thoria | MnO₂ | up to 97% | Not Reported | [10] |
Table 2: Distribution Coefficients (Kd) for this compound on TEVA Resin
| Aqueous Phase | This compound (Pa) | Thorium (Th) | Uranium (U) | Reference |
| 4 M HCl | High | Low | High | [8] |
| 4 M HCl - 0.1 M HF | Low | Low | High | [8] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound using Diisobutylcarbinol (DIBC)
This protocol is adapted for the recovery of this compound from acidic aqueous solutions, such as dissolved spent nuclear fuel.
-
Preparation of Aqueous Feed:
-
Dissolve the sample in concentrated nitric acid.
-
Adjust the final acid concentration to approximately 4 M HNO₃.
-
If the thorium concentration is high, it can enhance Pa extraction up to 200 g/L.[1]
-
-
Preparation of Organic Phase:
-
Prepare a solution of 40% Diisobutylcarbinol (DIBC) in n-dodecane.
-
-
Extraction:
-
Combine equal volumes of the aqueous feed and the organic phase in a separatory funnel.
-
Shake vigorously for 3-5 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. This compound will be extracted into the organic phase.
-
-
Scrubbing (Optional):
-
To remove co-extracted impurities like uranium and thorium, scrub the organic phase with a fresh solution of 4 M HNO₃.
-
-
Stripping (Back-Extraction):
-
Contact the loaded organic phase with a dilute acid solution (e.g., 0.1 M HNO₃) or a complexing agent solution (e.g., dilute HF) to strip the this compound back into an aqueous phase.
-
Protocol 2: Ion Exchange Separation of this compound using TEVA Resin
This protocol is designed for the separation of this compound from thorium and uranium.[8]
-
Column Preparation:
-
Prepare a column with TEVA resin (e.g., 2 mL bed volume).
-
Precondition the column by passing 10 mL of 4 M HCl through it.
-
-
Sample Loading:
-
Dissolve the sample and adjust the matrix to 4 M HCl.
-
Load the sample solution onto the preconditioned TEVA resin column.
-
Collect the eluate, which will contain the thorium fraction.
-
-
Washing:
-
Wash the column with an additional 10-15 mL of 4 M HCl to ensure complete removal of thorium.
-
-
Elution of this compound:
-
Elute the this compound from the resin by passing 15 mL of a 4 M HCl - 0.1 M HF solution through the column. Collect this fraction.
-
-
Elution of Uranium:
-
If uranium is present and needs to be recovered, it can be eluted with 0.1 M HCl.
-
Protocol 3: Co-precipitation of this compound with Manganese Dioxide (MnO₂)
This protocol is effective for scavenging this compound from acidic solutions.[10]
-
Sample Preparation:
-
Adjust the sample solution to 1 M HNO₃.
-
Ensure the solution does not contain high concentrations of interfering ions like fluoride or phosphate.[9]
-
-
Precipitation:
-
To the sample solution, add a solution of manganese (II) nitrate (Mn(NO₃)₂).
-
Slowly add a solution of potassium permanganate (KMnO₄) while stirring to precipitate manganese dioxide (MnO₂). This compound will co-precipitate with the MnO₂.
-
-
Digestion:
-
Gently heat and stir the mixture for approximately 30 minutes to promote complete precipitation and scavenging.
-
-
Separation:
-
Separate the MnO₂ precipitate containing the this compound from the solution by centrifugation or filtration.
-
-
Washing:
-
Wash the precipitate with dilute nitric acid to remove any entrained impurities.
-
-
Dissolution:
-
Dissolve the MnO₂ precipitate in a suitable reagent, such as dilute nitric acid with a small amount of hydrogen peroxide or hydroxylamine hydrochloride, to release the this compound into solution for further purification or analysis.
-
Visualizations
References
- 1. deswater.com [deswater.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. THE CHEMISTRY OF this compound. V. A COMPARISON OF THE EXTRACTION OF this compound, NIOBIUM AND TANTALUM (Journal Article) | OSTI.GOV [osti.gov]
- 5. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE CO-PRECIPITATION OF this compound WITH THE DIOXIDES OF MANGANESE, LEAD, AND TIN (Journal Article) | OSTI.GOV [osti.gov]
- 10. digital.library.unt.edu [digital.library.unt.edu]
Technical Support Center: Alpha Counting of Protactinium-231
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alpha counting of Protactinium-231 (²³¹Pa). Our goal is to help you overcome common challenges related to spectral interferences and achieve accurate, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of spectral interference in the alpha counting of ²³¹Pa?
A1: The primary sources of spectral interference in the alpha counting of ²³¹Pa are its decay products.[1][2] The decay of ²³¹Pa produces a chain of other radioactive isotopes, several of which are also alpha emitters. The most significant interferences arise from Actinium-227 (²²⁷Ac) and its progeny, particularly Thorium-227 (²²⁷Th) and Radium-223 (²²³Ra).[3][4] The alpha particles emitted by these isotopes have energies that can overlap with or are very close to the alpha energies of ²³¹Pa, leading to a complex and difficult-to-resolve alpha spectrum.
Q2: Why is it crucial to separate ²³¹Pa from its daughter products before alpha counting?
A2: Separating ²³¹Pa from its daughter products is crucial for accurate quantification. If the decay products are not removed, their alpha emissions will contribute to the total alpha count, leading to an overestimation of the ²³¹Pa activity.[1] Furthermore, the overlapping peaks in the alpha spectrum make it challenging to accurately deconvolve the spectrum and isolate the contribution from ²³¹Pa alone.[2] This is particularly problematic for low-level activity measurements where the interfering peaks can obscure the ²³¹Pa signal.
Q3: What are the common radiochemical techniques used to purify ²³¹Pa?
A3: Several radiochemical techniques are employed to separate and purify ²³¹Pa from interfering nuclides. The most common methods include:
-
Anion Exchange Chromatography: This is a highly effective method for separating Pa from Th and other decay products. This compound forms anionic complexes in strong hydrochloric acid (HCl), which are retained by an anion exchange resin, while Th and other elements are not and can be washed away.[5][6]
-
Precipitation: this compound can be selectively precipitated from solution, often as a hydroxide or by co-precipitation with a carrier like manganese dioxide (MnO₂). This method is useful for initial bulk separation from many impurities.[1][2]
-
Solvent Extraction: This technique uses an organic solvent to selectively extract this compound from an aqueous solution containing the sample and its impurities.[5][7]
Q4: How soon after purification should I perform alpha counting?
A4: It is recommended to perform alpha counting as soon as possible after the final purification step. This is because the daughter products, particularly the short-lived ones, will start to grow back into the purified Pa sample over time, reintroducing spectral interferences. For example, ²²⁷Th has a half-life of about 18.7 days, meaning its activity will become significant within a few days of separation.[3]
Troubleshooting Guide
Problem 1: My alpha spectrum shows more peaks than expected for a pure ²³¹Pa source.
-
Possible Cause: Incomplete separation of ²³¹Pa from its decay products. The additional peaks are likely from isotopes such as ²²⁷Ac, ²²⁷Th, and their progeny.
-
Solution:
-
Review your separation procedure: Ensure that the chemical separation method used is effective for removing Th and Ac. Anion exchange chromatography is generally very efficient for this purpose.[5][6]
-
Repeat the purification: It may be necessary to perform a second purification step to achieve the desired level of radiochemical purity.[1]
-
Analyze the peak energies: Identify the interfering nuclides by comparing the energies of the unknown peaks with the known alpha energies of the ²³¹Pa decay chain (see Table 1). This will help in optimizing the separation chemistry to target the specific interfering elements.
-
Problem 2: The alpha peaks in my spectrum are broad and have poor resolution.
-
Possible Cause 1: Poor source preparation. A thick or unevenly deposited source can cause energy straggling of the alpha particles, leading to peak broadening.
-
Solution 1:
-
Electrodeposition: If available, use electrodeposition to prepare a thin, uniform source.
-
Microprecipitation: If preparing the source by evaporation, ensure the solution is evaporated slowly and evenly on a clean, smooth planchet. The use of a spreading agent can sometimes help.
-
-
Possible Cause 2: Detector issues. A contaminated or damaged detector, or incorrect vacuum in the alpha spectrometer chamber, can lead to poor resolution.
-
Solution 2:
-
Detector check: Inspect the detector for any visible contamination or damage. Perform a background count and a calibration with a standard source to check its performance.
-
Vacuum check: Ensure the vacuum in the spectrometer chamber is at the recommended level for your instrument. A poor vacuum can cause energy loss of the alpha particles before they reach the detector.
-
Problem 3: I am experiencing low chemical recovery of ²³¹Pa after the separation process.
-
Possible Cause: this compound has a strong tendency to hydrolyze and adsorb onto surfaces, especially in low-acid concentrations.[6]
-
Solution:
-
Maintain high acidity: Keep the this compound in a strongly acidic solution (e.g., concentrated HCl or a mixture of HCl and HF) throughout the separation process to prevent hydrolysis and losses to container walls.[6]
-
Use appropriate labware: Whenever possible, use plastic labware (e.g., polyethylene or Teflon) instead of glass, as this compound shows a strong tendency to adhere to glass surfaces.[6]
-
Tracer study: If possible, use a short-lived Pa isotope like ²³³Pa as a tracer to monitor the chemical recovery at each step of your procedure.
-
Data Summary
Table 1: Alpha Particle Energies of ²³¹Pa and Key Interfering Nuclides
| Nuclide | Half-life | Alpha Energy (MeV) | Emission Probability (%) |
| ²³¹Pa | 32,760 years | 5.059 | 11.0 |
| 5.029 | 20.0 | ||
| 5.014 | 25.4 | ||
| 4.951 | 22.8 | ||
| 4.734 | 8.4 | ||
| ²²⁷Ac | 21.77 years | 5.042 | 1.38 |
| ²²⁷Th | 18.72 days | 6.038 | 23.0 |
| 5.978 | 24.0 | ||
| 5.757 | 22.0 | ||
| 5.710 | 11.0 | ||
| ²²³Ra | 11.43 days | 5.870 | 26.0 |
| 5.716 | 54.0 | ||
| 5.607 | 13.0 |
Note: Only the most intense alpha emissions are listed. Data compiled from various nuclear data sources.[3][8][9]
Experimental Protocols
Protocol 1: Anion Exchange Separation of ²³¹Pa from Thorium
This protocol describes the separation of this compound from thorium using an anion exchange resin.
Materials:
-
Anion exchange resin (e.g., AG 1-X8, 100-200 mesh)
-
Chromatography column
-
9 M Hydrochloric Acid (HCl)
-
9 M HCl / 0.1 M Hydrofluoric Acid (HF) solution
-
Sample containing ²³¹Pa and Th dissolved in 9 M HCl
Procedure:
-
Column Preparation: Prepare a slurry of the anion exchange resin in 9 M HCl and pour it into the chromatography column to create a packed bed. The size of the column will depend on the sample volume and concentration. Pre-condition the column by passing several column volumes of 9 M HCl through it.[6]
-
Sample Loading: Load the sample solution (dissolved in 9 M HCl) onto the top of the resin bed.[6]
-
Elution of Thorium: Wash the column with several column volumes of 9 M HCl. Thorium does not form strong anionic complexes in this medium and will elute from the column, while this compound will be retained.[6] Collect the eluate for waste disposal or further analysis if needed.
-
Elution of this compound: Elute the purified this compound from the column using a solution of 9 M HCl / 0.1 M HF. The fluoride ions form strong complexes with Pa(V), which causes it to be released from the resin.[6]
-
Source Preparation: The eluted Pa fraction can then be evaporated onto a planchet or prepared for alpha counting by electrodeposition.
**Protocol 2: Co-precipitation of ²³¹Pa with Manganese Dioxide (MnO₂) **
This protocol is a general method for the pre-concentration and separation of ²³¹Pa from a sample matrix.
Materials:
-
Manganese(II) sulfate (MnSO₄) solution
-
Potassium permanganate (KMnO₄) solution
-
Nitric acid (HNO₃)
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation: Adjust the sample solution to be acidic with nitric acid.
-
Precipitation: To the stirred sample solution, add a small amount of MnSO₄ solution, followed by the dropwise addition of KMnO₄ solution. This will cause the in-situ formation of a fine precipitate of manganese dioxide (MnO₂). This compound will co-precipitate with the MnO₂.
-
Digestion: Gently heat and stir the solution for about an hour to encourage complete precipitation and scavenging of the this compound.
-
Separation: Centrifuge the solution to pellet the MnO₂ precipitate. Decant and discard the supernatant liquid.
-
Washing: Wash the MnO₂ precipitate with dilute nitric acid to remove any remaining soluble impurities. Centrifuge and discard the supernatant.
-
Redissolution and Further Purification: The MnO₂ precipitate containing the ²³¹Pa can be redissolved (e.g., with hydroxylamine hydrochloride in an acidic medium) for further purification by other methods like anion exchange chromatography, or prepared directly for alpha counting if the interferences from other co-precipitated radionuclides are minimal.
Visualizations
Caption: Decay chain of ²³¹Pa showing major decay pathways and interfering alpha emitters.
Caption: Workflow for the separation of ²³¹Pa from Th using anion exchange chromatography.
References
- 1. Purification and accurate concentration determination of 231Pa [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Data Viewer [wise-uranium.org]
- 4. jetp.ras.ru [jetp.ras.ru]
- 5. academic.oup.com [academic.oup.com]
- 6. conferences.iaea.org [conferences.iaea.org]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. Nuclear Data Viewer [wise-uranium.org]
Technical Support Center: Stabilization of Protactinium in Acidic Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protactinium in acidic solutions. Our goal is to help you prevent hydrolysis and maintain stable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming a precipitate?
A1: The cloudiness or precipitation in your this compound solution is most likely due to hydrolysis.[1][2] this compound, particularly in its +5 oxidation state (Pa(V)), has a strong tendency to react with water molecules, leading to the formation of insoluble hydroxides, oxides, and polymeric species.[1][2] This process is highly dependent on the pH and the concentration of complexing agents in the solution.
Q2: What is the best acid to use for dissolving and stabilizing this compound?
A2: Hydrofluoric acid (HF) is generally the most effective acid for dissolving and stabilizing this compound.[3] Fluoride ions form strong, stable complexes with Pa(V), such as PaF72- and PaF83-, which prevent hydrolysis even in less acidic conditions.[4][5] While other mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃) can be used, they are generally less effective at preventing hydrolysis, especially at lower concentrations.
Q3: I cannot use hydrofluoric acid in my experiment. What are my alternatives?
A3: If HF is not an option, concentrated solutions of other mineral acids can be used, but with greater caution.
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can dissolve this compound hydroxide and form sulfato-complexes that provide some stability.[5] However, at lower acid concentrations (< 1 M), the risk of hydrolysis and colloid formation increases.
-
Hydrochloric Acid (HCl): Concentrated HCl can be used, but the stability of the chloro-complexes is weaker than that of fluoro-complexes.
-
Nitric Acid (HNO₃): Dilute nitric acid solutions are generally not recommended as they are not effective in preventing hydrolysis and can lead to unstable solutions.[2] Higher concentrations of HNO₃ are required to maintain this compound in solution.
Q4: My this compound appears to be adsorbing to the walls of my glass container. How can I prevent this?
A4: this compound is known to readily adsorb onto various surfaces, including glass.[2] This can lead to significant loss of the element from your solution. To minimize adsorption:
-
Use appropriate containers: Whenever possible, use plastic containers (e.g., PTFE, PFA) instead of glass, as they tend to have a lower affinity for this compound.
-
Pre-treat glassware: If glass must be used, pre-treating it with a non-ionic surfactant or a siliconizing agent may help to reduce active adsorption sites.
-
Maintain a high acid concentration and use complexing agents: Keeping the this compound in a strongly complexed form, for instance with fluoride ions, will reduce its tendency to adsorb.
Q5: How can I confirm the speciation of this compound in my acidic solution?
A5: The speciation of this compound in solution can be investigated using various analytical techniques. X-ray Absorption Spectroscopy (XAS), particularly Extended X-ray Absorption Fine Structure (EXAFS), is a powerful method to probe the coordination environment of the this compound ion, providing information on the number and type of coordinating ligands.[4][5] Other techniques like solvent extraction can also provide insights into the thermodynamic stability of different complexes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution becomes turbid or a precipitate forms upon dilution. | Hydrolysis due to decreased acid concentration. | Re-acidify the solution with the appropriate concentrated acid (preferably HF). If possible, perform dilutions with an acidic solution of the same composition rather than with pure water. |
| Loss of this compound from solution over time, even without visible precipitation. | Adsorption onto container surfaces. | Transfer the solution to a plastic container (PTFE or PFA). If the original container must be used, attempt to recover the adsorbed this compound by rinsing with a small volume of concentrated HF or a suitable complexing agent. |
| Inconsistent results in extraction experiments. | Instability of this compound species in the aqueous phase. | Ensure the aqueous phase is properly stabilized with a sufficient concentration of a strong complexing agent like fluoride before initiating the extraction. Verify the pH and acid concentration of your aqueous phase. |
| Difficulty dissolving this compound oxide (Pa₂O₅). | This compound oxide is highly refractory. | Dissolution is most effective in concentrated hydrofluoric acid, often requiring heating. A mixture of HF and another mineral acid, like H₂SO₄, can also be used. Be patient, as the dissolution process can be slow. |
Data Presentation: Stability of this compound(V) in Various Acids
The following table summarizes the qualitative stability of Pa(V) in different acidic media. Quantitative solubility data is scarce and highly dependent on specific conditions such as temperature and the presence of other ions.
| Acid | Concentration | Stability | Primary Pa(V) Species (Examples) | Notes |
| Hydrofluoric Acid (HF) | 0.5 M - 27 M | High | [PaF₇]²⁻, [PaF₈]³⁻, PaF₆⁻ | Excellent for preventing hydrolysis due to strong complex formation.[4][5] |
| Sulfuric Acid (H₂SO₄) | > 6 M | Moderate | PaO(SO₄)₂⁻, H₃PaO(SO₄)₃ | Stability decreases significantly at lower concentrations. Risk of colloid formation below 1 M. |
| Hydrochloric Acid (HCl) | > 6 M | Low to Moderate | PaOCl₄⁻, PaCl₆⁻ | Weaker complex formation compared to HF. High acid concentration is crucial. |
| Nitric Acid (HNO₃) | > 6 M | Low | PaO(NO₃)₃, PaO₂(NO₃) | Generally not recommended for long-term storage due to the high risk of hydrolysis.[2] |
Experimental Protocols
Protocol 1: Dissolution of this compound(V) Oxide in Hydrofluoric Acid
This protocol describes a general method for preparing a stable stock solution of this compound(V) from its oxide.
Materials:
-
This compound(V) oxide (Pa₂O₅)
-
Concentrated hydrofluoric acid (HF, 48%)
-
Plastic volumetric flask and other labware (PTFE or PFA recommended)
-
Heating plate
Procedure:
-
Carefully weigh the desired amount of Pa₂O₅ and transfer it to a plastic beaker.
-
Under a fume hood, add a small volume of concentrated HF to the beaker, sufficient to cover the oxide.
-
Gently heat the mixture on a heating plate at a low temperature (e.g., 60-80 °C). Caution: Handle hot HF with extreme care.
-
Stir the solution periodically with a plastic stir rod until the oxide is completely dissolved. This may take several hours.
-
Once dissolved, allow the solution to cool to room temperature.
-
Carefully transfer the solution to a plastic volumetric flask.
-
Rinse the beaker with small aliquots of concentrated HF and add the rinsings to the volumetric flask.
-
Dilute the solution to the final volume with concentrated HF or a suitable concentration of HF solution.
-
Store the solution in a tightly sealed plastic container.
Visualizations
Diagram 1: this compound(V) Speciation in Acidic Solution
Caption: General overview of this compound(V) speciation in acidic solutions.
Diagram 2: Experimental Workflow for Preparing a Stable this compound Solution
Caption: Workflow for preparing a stable this compound solution from its oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2 from EXAFS study of the speciation of this compound(V) in aqueous hydrofluoric acid solutions. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. EXAFS study of the speciation of this compound(V) in aqueous hydrofluoric acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behaviour of this compound(V) in complexing media [inis.iaea.org]
Technical Support Center: Decontamination of Laboratory Surfaces from Protactinium
This guide provides comprehensive information and troubleshooting advice for researchers, scientists, and drug development professionals working with protactinium. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure safe and effective decontamination of your laboratory surfaces.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly difficult to remove from laboratory surfaces?
A1: this compound's unique chemistry presents significant challenges for decontamination. It has a strong tendency to hydrolyze in aqueous solutions, forming colloids and polymeric species.[1] These particles readily adhere to surfaces, making them difficult to remove with standard cleaning agents.
Q2: What are the most effective types of decontamination solutions for this compound?
A2: Acidic solutions and chelating agents are generally the most effective for decontaminating this compound. Strong mineral acids can dissolve this compound oxides, while chelating agents form stable, soluble complexes with this compound ions, preventing them from re-depositing on surfaces.
Q3: What safety precautions should I take when decontaminating this compound?
A3: Always work in a designated radioactive materials area, preferably within a fume hood, to prevent inhalation of airborne contaminants. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[2] All materials used for decontamination should be treated as radioactive waste.[3]
Q4: How do I dispose of waste generated from this compound decontamination?
A4: All liquid and solid waste generated during decontamination must be disposed of as radioactive waste according to your institution's and local regulations.[4][5][6][7] Liquid waste should be collected in designated, labeled containers. Solid waste, such as paper towels and gloves, should be placed in labeled radioactive waste bags.[4][8]
Q5: How can I verify that a surface is fully decontaminated?
A5: After decontamination, a radiological survey should be performed using an appropriate radiation detection instrument, such as a Geiger-Müller counter for beta-gamma emitters or an alpha probe for alpha emitters like this compound-231.[1][9][10] Wipe tests should also be conducted to check for removable contamination.[9][10] The area can be considered clean when readings are indistinguishable from background levels.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent contamination after cleaning with standard detergents. | This compound has likely hydrolyzed and formed adherent colloids on the surface. | Use a more aggressive cleaning solution such as a dilute mineral acid or a chelating agent. |
| Smearing of contamination during cleaning. | The cleaning material is saturated, or the decontamination agent is not effectively complexing the this compound. | Use fresh cleaning materials for each wipe. Ensure the concentration of the chelating agent is sufficient. |
| Contamination reappears after cleaning and drying. | This compound in the cleaning solution is re-depositing on the surface as the solvent evaporates. | Use a cleaning solution with a strong chelating agent to keep the this compound in a soluble form. Follow the cleaning step with a rinse using a fresh solvent. |
| High background radiation levels in the lab. | Widespread, low-level contamination of surfaces or equipment. | Conduct a thorough survey of the entire laboratory to identify all contaminated areas and decontaminate them systematically. |
Decontamination Efficiency of Various Solutions
The following table summarizes the decontamination efficiency of different solutions for actinides on various surfaces. While specific data for this compound is limited, the data for other actinides with similar chemical properties can provide guidance.
| Surface Material | Decontaminating Agent | Concentration | Temperature (°C) | Decontamination Factor (DF) | Reference |
| Stainless Steel | Citric Acid | 0.25 M | Ambient | >99.5% Removal | [11] |
| Stainless Steel | Oxalic Acid | 0.1 wt% | 117 | Effective Oxide Dissolution | [12] |
| Stainless Steel | EDTA | 0.1 wt% | 117 | Comparable to Oxalic Acid | [12] |
| Stainless Steel | NaOH-based molten salt | - | - | 94.9% | [13] |
| Various | Soap and Water | - | - | 95-99% Removal | [1] |
| Various | 0.5% Hypochlorite Solution | 0.5% | - | Effective | [1] |
Note: Decontamination Factor (DF) is the ratio of the initial contamination level to the final contamination level. A higher DF indicates a more effective decontamination.
Experimental Protocols
Protocol 1: General Decontamination of Laboratory Surfaces
This protocol is suitable for routine decontamination of non-porous surfaces like stainless steel and glass.
Materials:
-
Decontamination solution (e.g., 0.25 M Citric Acid)
-
Absorbent paper towels
-
Disposable gloves
-
Lab coat and safety glasses
-
Radiation survey meter
-
Radioactive waste disposal bags and containers
Procedure:
-
Don appropriate PPE.
-
Prepare the decontamination solution.
-
Wet a paper towel with the decontamination solution.
-
Wipe the contaminated surface from the outer edge towards the center. Do not scrub back and forth to avoid spreading the contamination.
-
Use a fresh paper towel for each wipe.
-
Dispose of used paper towels in a designated radioactive waste bag.
-
After cleaning, perform a survey with a radiation meter to check for residual contamination.
-
If contamination is still present, repeat the cleaning process.
-
Once the survey indicates that the contamination has been removed, perform a final wipe test for confirmation.
-
Dispose of all used materials as radioactive waste.
Protocol 2: Decontamination of Glassware
Materials:
-
Acidic cleaning solution (e.g., 6 M HCl or a commercial cleaning solution like Nochromix)[14][15]
-
Detergent solution
-
Tap water and deionized water
-
Appropriate brushes
-
Ultrasonic bath (optional)
-
PPE
-
Radioactive waste containers
Procedure:
-
Triple rinse the glassware with a suitable solvent to remove any organic residues and dispose of the rinsate as radioactive waste.
-
Wash the glassware with a laboratory detergent solution and scrub with an appropriate brush.[16]
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
If contamination persists, soak the glassware in an acidic cleaning solution. For stubborn contamination, an ultrasonic bath can be used.
-
After soaking, rinse the glassware copiously with tap water, followed by deionized water.
-
Survey the glassware to ensure all contamination has been removed.
-
Dispose of all cleaning solutions and used materials as radioactive waste.
Visualizations
General Decontamination Workflow
Caption: A general workflow for the decontamination of laboratory surfaces.
Troubleshooting Persistent Contamination
Caption: A decision tree for troubleshooting persistent this compound contamination.
References
- 1. Decontamination of radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 5. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 6. Radioactive Waste and How to Dispose of It [ntanet.net]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Radiological Contamination Surveys | UW Environmental Health & Safety [ehs.washington.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. osti.gov [osti.gov]
- 12. Decontamination effectiveness of mixtures of citric acid, oxalic acid and EDTA [inis.iaea.org]
- 13. Decontamination of uranium-containing radioactive waste from stainless steel surfaces using NaOH-based molten salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimization of Counting Geometry for Low-Level Protactinium Samples
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with low-level protactinium (Pa) samples. The information is designed to address common challenges encountered during alpha spectrometry experiments, with a focus on optimizing counting geometry for enhanced sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring low-level this compound? A1: The primary challenges stem from the complex chemistry of this compound and the need for high-efficiency detection of low-level alpha emissions. This compound has a very high tendency to hydrolyze and form colloids, which can adhere to container walls, leading to sample loss and incomplete chemical recovery.[1][2] Additionally, achieving a high signal-to-noise ratio requires careful optimization of the counting geometry and reduction of background radiation.[3]
Q2: Why is counting geometry so critical for alpha spectrometry? A2: Counting geometry, which refers to the spatial arrangement of the sample source and the detector, directly governs the detection efficiency.[4] The absolute efficiency is determined by the solid angle between the source and the detector. For low-level samples, maximizing this efficiency by optimizing the source-to-detector distance is crucial to obtain statistically significant data in a reasonable counting time.[5]
Q3: What is a typical counting efficiency for alpha spectrometry? A3: For a typical setup with a source diameter smaller than the detector, counting efficiencies are generally in the range of 20-40%. The efficiency decreases as the distance between the source and the detector increases. For very low activity samples, measurements are often performed with the source as close to the detector as possible to maximize efficiency, sometimes at the cost of slightly lower energy resolution.[5]
Q4: What type of detector is typically used for this compound alpha spectrometry? A4: Ion-implanted silicon detectors, such as Passivated Implanted Planar Silicon (PIPS®) detectors, are widely used.[4][6] These detectors have a very thin entrance window, which ensures that alpha particles do not lose significant energy before entering the active volume, leading to high-resolution measurements.[6][7]
Q5: What is "recoil contamination" and how can I prevent it? A5: When an alpha decay occurs, the daughter nucleus recoils with significant energy. This recoil nucleus can be ejected from the sample source and implant itself onto the detector surface, causing contamination.[5] This contamination increases the detector background, which is detrimental for low-level counting.[5] It can be prevented by placing a thin film over the source to stop the recoil nuclei or by maintaining a specific source-to-detector distance that minimizes the effect.[5]
Troubleshooting Guide
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Energy Resolution & Peak Tailing | Why are my alpha peaks broad or have a low-energy tail? | 1. Thick or Uneven Source : The sample deposited on the planchet is too thick or not uniformly distributed. This causes alpha particles to lose energy within the source itself (self-absorption).[8] 2. Poor Vacuum : Residual air molecules in the counting chamber can scatter alpha particles, causing energy loss.[6][7] 3. Extraneous Material : Contamination or residue from the chemical separation process on the final source can degrade alpha energies.[9] 4. Detector Contamination : Recoil nuclei have contaminated the detector surface.[5] | 1. Optimize Source Preparation : Use electrodeposition or micro-precipitation techniques to create a thin, uniform source layer.[8] Ensure the total mass on the planchet is minimized. 2. Check Vacuum System : Ensure the vacuum in the alpha spectrometer chamber is high (<100 mTorr).[6] 3. Improve Chemical Purification : Review the radiochemical separation procedure to ensure all interfering substances are removed before source preparation.[10] 4. Clean Detector : Follow the manufacturer's instructions for cleaning the detector surface. Implement recoil prevention measures for future counts.[5] |
| Low Counting Efficiency | Why is my count rate unexpectedly low? | 1. Incorrect Source-to-Detector Distance : The distance may be too large, reducing the solid angle and thus the geometric efficiency.[4] 2. Inaccurate Efficiency Calibration : The calibration source may be old, or the calibration was performed under different geometric conditions than the sample measurement.[11][12] 3. Low Chemical Yield : Significant loss of this compound occurred during the sample preparation and separation stages.[9] | 1. Adjust Geometry : Reduce the source-to-detector distance. Note that this may slightly decrease energy resolution.[9] Record the exact distance for all measurements. 2. Recalibrate System : Perform a new efficiency calibration using a certified reference source with a known activity and similar diameter to your samples.[4] 3. Review Separation Protocol : this compound is prone to hydrolysis and surface adhesion.[1][2] Ensure the use of strong complexing agents (like fluoride ions) and appropriate acid concentrations throughout the procedure. Use a chemical tracer (e.g., ²³³Pa) to accurately determine chemical recovery.[2][9] |
| High Background Count | Why is the background in my spectrometer higher than expected? | 1. Detector Contamination : As mentioned, recoil contamination is a primary cause of increased background.[5] 2. Radon in the Chamber : Radon gas and its alpha-emitting progeny can be present in the vacuum chamber.[3] 3. Cosmic Radiation : Highly penetrating cosmic rays can interact with the detector or surrounding materials.[3] | 1. Implement Recoil Prevention : Use a thin film over the source or apply a negative potential to the source holder if your system supports it.[5] 2. Purge with Nitrogen : Before evacuating the chamber, flush it with nitrogen gas to displace radon-containing air.[3] 3. Use Shielding : Operate the spectrometer within a passive shield (e.g., lead) to reduce the cosmic-ray component.[3] |
Quantitative Data Summary
The relationship between counting geometry and key performance parameters is critical. The following tables summarize typical values and relationships.
Table 1: Typical Alpha Spectrometry Parameters for Low-Level this compound Analysis
| Parameter | Typical Value / Condition | Rationale & Citation |
| Detector Type | Passivated Implanted Planar Silicon (PIPS) | Provides high intrinsic efficiency (~100%) and excellent energy resolution due to a thin entrance window.[4] |
| Chamber Vacuum | < 100 mTorr | Minimizes energy loss of alpha particles due to interaction with air molecules.[6] |
| Source-to-Detector Distance | 3 - 10 mm | A shorter distance maximizes geometric efficiency for low-level samples, while a larger distance can improve resolution.[5][13] |
| Typical Counting Efficiency | 20 - 40% | Represents the fraction of total alpha particles emitted from the source that are detected. |
| Background Count Rate | < 3 counts per 70,000 seconds | A low background is essential to achieve a low minimum detectable activity (MDA).[9] |
| Source Preparation | Electrodeposition or Microprecipitation | Creates the necessary thin, uniform source layer to prevent alpha particle self-absorption.[8] |
Table 2: Example of Geometric Efficiency vs. Source-Detector Separation
This table illustrates how efficiency changes with distance. Data is adapted from studies on alpha spectrometers with standard source and detector sizes.[4]
| Source-Detector Separation (mm) | Calculated Relative Solid Angle (%) | Resulting Measurement Efficiency (%) |
| 5 | 35.1 | ~34-35 |
| 10 | 28.1 | ~27-28 |
| 15 | 21.5 | ~21-22 |
| 20 | 16.4 | ~16-17 |
Experimental Protocols
Protocol 1: Radiochemical Separation of this compound using Anion Exchange
This protocol is adapted from procedures developed for separating this compound from thorium and uranium matrices.[1][2]
Objective: To isolate this compound from a dissolved sample matrix.
Materials:
-
Sample dissolved in 9 M HCl
-
Anion exchange resin (e.g., AG1-X8, 100-200 mesh)
-
Chromatography column
-
Reagents: 9 M HCl, 9 M HCl + 0.1 M HF solution
-
Tracer: ²³³Pa spike (optional, for yield determination)
Procedure:
-
Sample Loading:
-
Ensure the sample is fully dissolved in 9 M HCl. If a tracer is used, it should be added at the initial dissolution stage.[14]
-
Precondition the anion exchange column with ~3 column volumes of 9 M HCl.[2]
-
Load the dissolved sample solution onto the column. This compound (V) and Uranium (VI) will form anionic chloride complexes and adsorb to the resin.[1]
-
-
Matrix Elution:
-
This compound Elution:
-
Elute the purified this compound from the column using ~3 column volumes of a 9 M HCl + 0.1 M HF solution. The fluoride ions form strong complexes with Pa, causing it to be released from the resin.[1]
-
-
Post-Elution Processing:
-
The collected Pa fraction is now ready for source preparation (e.g., electrodeposition). It is critical to proceed with source preparation soon after separation, as this compound shows a strong tendency to hydrolyze even in strong acid solutions without a complexing agent like fluoride.[1]
-
Protocol 2: Source Preparation by Electrodeposition
Objective: To prepare a thin, uniform alpha counting source on a stainless steel disc.
Materials:
-
Purified this compound fraction
-
Electrodeposition cell
-
Stainless steel planchets (discs)
-
Power supply
-
pH meter
-
Reagents: Isopropanol, electrolyte solution (e.g., ammonium sulfate based)
Procedure:
-
Planchet Preparation: Clean the stainless steel disc by rinsing with deionized water followed by isopropanol. Allow it to air dry completely.
-
Cell Assembly: Assemble the electrodeposition cell with the cleaned planchet as the cathode.
-
Sample Addition: Transfer the purified this compound solution into the cell. Add the electrolyte solution.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for Pa deposition (typically pH 2-2.5). This is a critical step to ensure efficient and uniform plating.
-
Electrodeposition: Apply a constant current (e.g., 1-1.5 A) for 1-2 hours. The positively charged Pa ions will migrate to the cathode (the planchet) and deposit onto its surface.
-
Termination: To stop the deposition, add ammonium hydroxide to the cell to make the solution basic just before turning off the power. This prevents the deposited material from re-dissolving.
-
Final Rinse and Mount: Disassemble the cell, rinse the planchet gently with deionized water and then ethanol to dry it.[8] The source is now ready for alpha counting.
Visualizations
References
- 1. conferences.iaea.org [conferences.iaea.org]
- 2. conferences.iaea.org [conferences.iaea.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. arpansa.gov.au [arpansa.gov.au]
- 5. addi.ehu.es [addi.ehu.es]
- 6. ovid.com [ovid.com]
- 7. scribd.com [scribd.com]
- 8. epa.gov [epa.gov]
- 9. Bioassay alpha spectrometry: energy resolution as a function of sample source preparation and counting geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. www-ns.iaea.org [www-ns.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ortec-online.com [ortec-online.com]
Addressing matrix effects in the analysis of protactinium in sediments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of protactinium (Pa), specifically addressing the challenges posed by complex sediment matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis in sediments?
A1: Matrix effects are the combined influence of all other components in a sediment sample on the measurement of the target analyte, this compound. These effects can either suppress or enhance the analytical signal, leading to inaccurate quantification.[1][2] In sediment analysis, the matrix is typically composed of silicates, carbonates, organic matter, and various other elements. These components can cause physical interferences (e.g., viscosity changes, salt deposition on instrument cones) and spectral interferences (e.g., isobaric or polyatomic overlaps in mass spectrometry).[2]
Q2: Why is this compound particularly susceptible to matrix effects and other analytical challenges?
A2: this compound's unique chemistry makes its analysis challenging. It has a strong tendency to hydrolyze and form colloids in acidic solutions, which can lead to its loss through adsorption onto container walls or incomplete chemical separation.[3] Furthermore, its low concentration in most sediments requires highly sensitive analytical techniques and efficient separation from the bulk matrix and from other interfering radionuclides like uranium and thorium.[4][5]
Q3: What are the primary analytical techniques used for measuring this compound in sediments?
A3: The main techniques are alpha spectrometry and mass spectrometry (Inductively Coupled Plasma Mass Spectrometry - ICP-MS or Thermal Ionization Mass Spectrometry - TIMS).[3][6]
-
Alpha Spectrometry: This technique measures the energy of alpha particles emitted during the decay of 231Pa. It is highly sensitive but requires meticulous sample preparation to create a very thin, uniform source to achieve good energy resolution and avoid spectral overlap from other alpha emitters.[7][8]
-
Mass Spectrometry (ICP-MS/TIMS): These methods measure the mass-to-charge ratio of Pa isotopes, offering high precision and the ability to use isotope dilution for quantification.[6][9] However, they are prone to isobaric interferences (e.g., 238U on 238Pu analysis, though less common for 231Pa) and matrix-induced signal suppression.[2][10]
Q4: What is a tracer, and why is it essential for this compound analysis?
A4: A tracer is a known amount of an isotope (e.g., 233Pa) added to the sample at the beginning of the analytical process.[11] Because it is chemically identical to the target analyte (231Pa), it experiences the same losses during digestion, separation, and purification. By measuring the final amount of the tracer, scientists can calculate the chemical recovery of the this compound and correct the final 231Pa measurement for any procedural losses, ensuring an accurate result.[11] 233Pa is often produced by separating it from its parent, 237Np, or through neutron irradiation of 232Th.[3][12]
Troubleshooting Guide
Problem: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Sample Digestion | The complex silicate matrix of sediments can be difficult to dissolve completely. Ensure a total digestion method is used, typically involving a combination of strong acids like hydrofluoric (HF), nitric (HNO3), and perchloric (HClO4) acids.[4] |
| Tracer Inequilibrium | The 233Pa tracer may not have chemically equilibrated with the native 231Pa in the sample. Ensure the sample with the added tracer is heated sufficiently in a strong acid solution to break down all chemical forms and ensure isotopic exchange. |
| Hydrolysis and Adsorption | This compound readily hydrolyzes and adsorbs to surfaces, especially in neutral or weakly acidic solutions.[3] Maintain a sufficiently acidic environment (e.g., in 4 M HCl) throughout the procedure to keep Pa in solution.[11] Avoid letting samples dry out completely during evaporations if possible, as this can form refractory oxides. |
| Poor Column Chemistry Performance | The chromatographic resin (e.g., TEVA resin) may be old, improperly conditioned, or overloaded. Use fresh resin, ensure it is preconditioned according to the protocol (e.g., with 4 M HCl), and do not exceed the column's sample capacity.[11][13] |
Problem: Poor Alpha Spectrum Resolution (Peak Tailing)
| Possible Cause | Troubleshooting Step |
| Source is too thick | Alpha particles lose energy as they pass through the source material, causing peak broadening and tailing. The goal of electrodeposition or micro-precipitation is to create a virtually weightless, uniform layer. Review and optimize your source preparation technique.[7] |
| Incomplete Chemical Separation | Residual matrix components or other elements co-precipitating with this compound can increase the source thickness. Black residues after separation can indicate impurities that worsen spectral quality.[10] Re-evaluate the purification steps, potentially adding an extra column separation stage. |
| Instrumental Issues | A degraded detector, vacuum leaks in the alpha spectrometer chamber, or incorrect electronic settings can all degrade resolution. Check the system's vacuum and perform a calibration check with a standard source. |
Problem: Signal Suppression or Instability in ICP-MS
| Possible Cause | Troubleshooting Step | | High Total Dissolved Solids (TDS) | High salt content from the digested sediment matrix can deposit on the nebulizer and the interface cones of the ICP-MS, physically blocking the sample introduction and causing signal drift or suppression.[2] Dilute the sample if possible, or use a more robust sample introduction system designed for high-matrix samples.[14] | | Space-Charge Effects | Easily ionizable elements (like Na, K, Ca from the sediment) in high concentration can suppress the ionization of the target analyte (Pa) in the plasma.[2] An effective chemical separation to remove the bulk matrix is the most critical solution.[13] Using an internal standard can help correct for this effect.[9] | | Polyatomic Interferences | While less common for the high mass of 231Pa, matrix components can form molecular ions that interfere with the analyte. Using a collision/reaction cell in the ICP-MS can help break up these interferences.[9][14] |
Quantitative Data Summary
The following table summarizes typical performance metrics for a common this compound separation method.
| Parameter | TEVA Resin Separation | Reference |
| Analyte | This compound (Pa) | [13] |
| Radiochemical Recovery | >85% (55% in carbonate samples) | [13] |
| Elemental Purity of Fraction | >99.99% | [13] |
| Associated Analytes | Thorium (Th) | [13] |
| Th Recovery | >90% (96% in carbonate samples) | [13] |
| Associated Analytes | Uranium (U) | [13] |
| U Recovery | >90% (76% in carbonate samples) | [13] |
Experimental Protocols
Protocol 1: Separation of U, Th, and Pa using TEVA Resin
This protocol is adapted from methods designed for the purification of U-series radionuclides from digested geological samples.[11][13]
1. Sample Digestion & Preparation: a. Accurately weigh the dried sediment sample into a Teflon beaker. b. Add a known activity of 233Pa tracer (and other tracers like 232U and 228Th if required). c. Perform a total acid digestion using a combination of concentrated HNO3, HClO4, and HF, with repeated heating steps to ensure complete dissolution. d. Evaporate the solution and convert the sample matrix to a chloride form by adding and evaporating 4 M HCl several times.[11] e. Dissolve the final residue in a known volume of 4 M HCl to prepare the column load solution.
2. Column Chromatography: a. Use a pre-packed TEVA (extraction chromatographic) resin column. b. Conditioning: Precondition the column by passing 4 M HCl through it.[11] c. Loading: Load the sample solution (in 4 M HCl) onto the column. Collect the eluate; this fraction will contain Thorium (Th), which does not bind to the resin in this medium.[11] d. Th Elution: Rinse the column with additional 4 M HCl to elute any remaining Th. Combine this with the load fraction.[11] e. Column Wash: Wash the column with a larger volume of 4 M HCl to remove any residual matrix components or cross-contaminants. Discard this wash.[11] f. Pa Elution: Strip the this compound from the column using a solution of 4 M HCl containing 0.1 M HF.[11] Collect this fraction for Pa analysis. g. U Elution: Elute the Uranium using 0.1 M HCl. Collect this fraction for U analysis.
3. Sample Analysis: a. Prepare the collected Pa fraction for analysis by either alpha spectrometry (via electrodeposition or micro-precipitation) or ICP-MS.
Visualizations
Caption: A flowchart of the complete analytical process from sample preparation to final data calculation.
Caption: A decision tree for diagnosing common causes of poor this compound recovery during analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. conferences.iaea.org [conferences.iaea.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-231 Dating of Carbonates by Thermal Ionization Mass Spectrometry: Implications for Quaternary Climate Change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and calibration of a 231Pa reference material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. gsj.jp [gsj.jp]
Improving the radiochemical yield of protactinium separation procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical yield and purity of protactinium separation procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| Pa-TS-001 | Low Radiochemical Yield of this compound | - Incomplete dissolution of the sample matrix. - this compound hydrolysis and precipitation. - Suboptimal acid concentration for the chosen separation method. - Inefficient elution from the ion exchange resin or extraction chromatography column. - Co-precipitation with other elements. | - Ensure complete sample dissolution, potentially using a mixture of strong acids like HNO₃ and HF.[1] - Maintain appropriate acidity (e.g., in concentrated HCl or HNO₃) to prevent hydrolysis. The presence of complexing agents like fluoride can also help keep this compound in solution.[1] - Optimize the acid concentration and eluent composition based on the specific resin and technique being used. For example, a mixture of HCl and HF is often effective for eluting Pa from anion exchange resins.[1][2] - Increase the volume of the eluent or try a different eluting agent. - Investigate and mitigate potential co-precipitation with elements like zirconium, niobium, or titanium by adjusting the chemical conditions.[3] |
| Pa-TS-002 | Poor Separation from Niobium | - The chemical properties of this compound and niobium are very similar, making separation challenging.[1][4] - Use of a separation method not optimized for Pa-Nb separation. | - Employ a multi-step separation process. Anion exchange chromatography is often effective. For instance, in a mixed HCl-HF solution with high HCl and low HF concentration, niobium can be retained on the resin while this compound is eluted.[1] - Consider using specific extraction chromatography resins known for their selectivity, such as those with sulfur-bearing compounds.[5] |
| Pa-TS-003 | Contamination of the this compound Fraction with Thorium and/or Uranium | - Incomplete separation during ion exchange or solvent extraction. - Incorrect choice of eluent or extractant. | - For TEVA resin, ensure a thorough rinse with 4 M HCl to remove all thorium before eluting this compound with a 4 M HCl-0.1 M HF mixture.[2][6] - In solvent extraction, select an organic phase that has a high affinity for this compound but a low affinity for thorium and uranium under the chosen conditions. For example, diisobutyl carbinol (DIBC) can be used for selective extraction.[7] |
| Pa-TS-004 | Formation of Precipitates During the Procedure | - Hydrolysis of this compound or other elements in the sample. - Exceeding the solubility limit of salts in the aqueous phase. | - Maintain a sufficiently high acid concentration throughout the procedure. - Add complexing agents like fluoride or sulfate to keep this compound and other hydrolyzable elements in solution.[1] - Dilute the sample solution if high salt concentrations are a problem. |
| Pa-TS-005 | Inconsistent or Non-Reproducible Results | - Variations in experimental conditions such as temperature, acid concentration, or flow rate. - Degradation of reagents or resins. - Inaccurate measurement of tracers or standards. | - Strictly control all experimental parameters. - Use fresh reagents and properly conditioned resins for each experiment. - Calibrate all measurement instruments and use certified reference materials for tracers and standards. |
Frequently Asked Questions (FAQs)
1. What is the most common method for separating this compound?
Several methods are commonly used, including solvent extraction, ion exchange chromatography, and precipitation.[8] The choice of method often depends on the sample matrix, the required purity, and the available resources. Anion exchange chromatography using resins like Dowex 1 or AG 1 is a widely employed technique.[1]
2. How can I prevent the hydrolysis of this compound during separation?
This compound has a strong tendency to hydrolyze and form colloids in solutions of low acidity. To prevent this, it is crucial to maintain a high acid concentration (typically >3 M HCl or HNO₃). The addition of complexing agents such as fluoride or sulfate can also help to keep this compound in a stable, soluble form.[1][9]
3. What is a suitable tracer for determining the radiochemical yield of this compound?
²³³Pa is a commonly used tracer for determining the chemical recovery of this compound isotopes.[2][10] It can be produced by the decay of ²³⁷Np.[2][11] The recovery of the tracer can be measured by gamma spectroscopy.[1]
4. How can I separate this compound from a thorium matrix?
Anion exchange chromatography is an effective method. In high concentrations of HCl (>8 M), this compound is strongly adsorbed onto the anion exchange resin, while thorium is not. The adsorbed this compound can then be eluted with a lower concentration of HCl or a mixture of HCl and HF.[8]
5. What are the key safety precautions when working with this compound?
This compound is a highly radioactive element. All work should be conducted in a designated radiological laboratory with appropriate shielding and contamination control measures. Personal protective equipment, including gloves, lab coats, and safety glasses, is mandatory. It is essential to follow all institutional and national regulations for handling radioactive materials.
Quantitative Data on Radiochemical Yields
The following tables summarize the radiochemical yields of this compound achieved with different separation methods as reported in the literature.
Table 1: Radiochemical Yields using Extraction Chromatography
| Resin | Matrix | Eluent | Radiochemical Yield of Pa (%) | Reference |
| TEVA | Carbonate Sample | 4 M HCl-0.1 M HF | 55 | [2][12] |
| TEVA | Acid Solution (Control) | 4 M HCl-0.1 M HF | >85 | [2][12] |
| R₃P=S type | Irradiated Thorium Target | - | 93 ± 4 | [5] |
| DGTA | Irradiated Thorium Target | - | 88 ± 4 | [5] |
| 1-octanol impregnated | Neptunium solution | HCl mobile phase | 99 ± 1 | [11] |
Table 2: Radiochemical Yields using Anion Exchange Chromatography
| Resin | Matrix | Eluent | Radiochemical Yield of Pa (%) | Reference |
| AG1-X8 | U-Nb Alloy | Modified Procedure | 20 - 50 | [1] |
Detailed Experimental Protocols
Protocol 1: Separation of this compound using TEVA Resin
This protocol is adapted from a method for the separation of uranium, thorium, and this compound for U-series age-dating.[2][6]
Materials:
-
TEVA Resin (Eichrom Technologies)
-
Hydrochloric Acid (HCl), 4 M
-
Hydrofluoric Acid (HF), 0.1 M
-
Sample containing this compound, dissolved in 4 M HCl
Procedure:
-
Column Preparation: Precondition a column containing TEVA resin with 4 M HCl.
-
Sample Loading: Load the sample solution (in 5 mL of 4 M HCl) onto the column. Collect the eluate, which will contain Thorium.
-
Thorium Elution: Elute the remaining thorium from the column with an additional 10 mL of 4 M HCl.
-
Column Wash: Wash the column with 25 mL of 4 M HCl to remove any residual thorium. This fraction is typically discarded.
-
This compound Elution: Elute the this compound from the column with a solution of 4 M HCl - 0.1 M HF. Collect this fraction for analysis.
-
Uranium Elution (Optional): If uranium is also to be separated, it can be eluted from the column with 0.1 M HCl.
Protocol 2: Solvent Extraction of this compound from Np using Octan-2-ol
This protocol describes the preparation of a ²³³Pa tracer by solvent extraction from a ²³⁷Np standard.[2]
Materials:
-
²³⁷Np liquid standard in 6 M HCl
-
Octan-2-ol (preequilibrated in xylenes)
-
Separatory Funnel
-
Sodium Sulfate (Na₂SO₄)
-
Sulfuric Acid (H₂SO₄)
-
Perchloric Acid (HClO₄)
-
Nitric Acid (HNO₃)
Procedure:
-
Extraction: In a 250 mL separatory funnel, combine 50 mL of the ²³⁷Np standard in 6 M HCl with 50 mL of preequilibrated octan-2-ol.
-
Shake the funnel for 2 minutes and allow the phases to separate for 5 minutes.
-
Collect the aqueous phase containing the ²³⁷Np.
-
Washing: Add an additional 50 mL of 6 M HCl to the separatory funnel to wash the organic phase and remove any residual ²³⁷Np. Shake for 2 minutes and allow to separate for 5 minutes. Discard the aqueous phase. Repeat this wash step twice more.
-
Back-Extraction of this compound: Prepare a back-extraction solution by dissolving 3 g of Na₂SO₄ in 5 mL of H₂SO₄ and diluting with 50 mL of water. Add this solution to the separatory funnel containing the organic phase.
-
Shake for 2 minutes and allow the phases to separate for 5 minutes.
-
Collect the aqueous phase, which now contains the ²³³Pa.
-
Organic Removal: Take the aqueous phase to dryness on medium heat with 1-2 drops of a 1:1 mixture of concentrated HClO₄ and HNO₃ to remove any residual organic material.
-
Storage: Dissolve the final residue in 20% H₂SO₄ for storage.
Visualizations
Caption: Workflow for the separation of Th, Pa, and U using TEVA resin.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moltensalt.org [moltensalt.org]
- 4. Separation of this compound from uranium-niobium alloys for 231Pa-235U radiochronometry in nuclear forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | Radioactive, Decay, Isotopes | Britannica [britannica.com]
- 10. THE CO-PRECIPITATION OF this compound WITH THE DIOXIDES OF MANGANESE, LEAD, AND TIN (Journal Article) | OSTI.GOV [osti.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. Research Portal [iro.uiowa.edu]
Technical Support Center: Safe Disposal of Protactinium-Containing Laboratory Waste
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the handling and disposal of protactinium-containing laboratory waste. Our goal is to ensure the safety of laboratory personnel and the environment by providing clear and actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound-231 (Pa-231) waste?
A1: this compound-231 is a radioactive metal with a very long half-life of 32,760 years.[1] The primary hazards are:
-
Alpha Emission: Pa-231 is an alpha emitter. While alpha particles have low penetration power and can be stopped by a sheet of paper or the outer layer of skin, they are hazardous if inhaled or ingested.[1]
-
Long-Term Radioactivity: Due to its long half-life, Pa-231 waste will remain radioactive for thousands of years, necessitating robust and permanent disposal solutions.[1]
-
Decay Chain Products: this compound-231 decays into a series of other radioactive isotopes, including actinium-227, which also emit alpha, beta, and gamma radiation.[2] This contributes to the overall radiation hazard of the waste.
-
Chemical Reactivity: this compound readily reacts with oxygen, water vapor, and inorganic acids.[1] It has a strong tendency to hydrolyze and form colloids in aqueous solutions, which can complicate waste treatment and disposal by affecting its chemical stability and mobility.
Q2: How should I segregate this compound-containing waste in the laboratory?
A2: Proper segregation at the source is crucial for safe and compliant disposal. Follow these guidelines:
-
Isolate by Isotope: Keep this compound waste separate from other radioactive and non-radioactive waste streams.
-
Segregate by Physical Form: Use separate, clearly labeled containers for:
-
Dry Solid Waste: Gloves, bench paper, pipette tips, and other contaminated solid materials.
-
Liquid Waste: Aqueous solutions, organic solvents, and scintillation fluids. Note that mixing of different liquid waste types should be avoided.
-
Sharps: Needles, scalpels, and broken glass must be placed in a puncture-resistant container.
-
-
Labeling: All waste containers must be clearly labeled with the radiation symbol, the words "Caution, Radioactive Material," the isotope (this compound-231), the activity level, and the date.
Q3: What are the general U.S. Nuclear Regulatory Commission (NRC) waste classifications for Pa-231 waste?
A3: The NRC classifies low-level radioactive waste into Class A, Class B, and Class C, based on the concentration of specific long-lived and short-lived radionuclides. The classification determines the disposal requirements, with Class C having the most stringent requirements for near-surface disposal. For alpha-emitting transuranic nuclides with a half-life greater than 5 years, such as Pa-231, the concentration limits are a key factor in determining the waste class. If the concentration of Pa-231 exceeds the limits for Class C waste, it may be considered "Greater-Than-Class C" (GTCC) waste, which requires disposal in a geologic repository.
Troubleshooting Guides
Issue: I have an acidic liquid waste stream containing Pa-231. How can I safely precipitate the this compound for disposal?
Solution: Chemical precipitation is a common method for removing radionuclides from liquid waste. For this compound in acidic solutions, a co-precipitation method using manganese dioxide (MnO₂) has been shown to be effective.
Experimental Protocol: Co-precipitation of this compound-233 with Manganese Dioxide
This protocol is adapted from a study on Pa-233 and should be effective for other this compound isotopes.
Materials:
-
1 M Nitric Acid (HNO₃)
-
1 M Thorium Nitrate (Th(NO₃)₄) solution (if thorium is present in the waste stream)
-
Manganese dioxide (MnO₂)
-
Centrifuge and centrifuge tubes
Procedure:
-
Adjust the acidity of the waste solution to approximately 1 M HNO₃.
-
Add a small amount of MnO₂ powder (approximately 3.5 g/L) to the solution.
-
Stir the solution vigorously to ensure thorough mixing and contact between the this compound and the MnO₂.
-
Allow the mixture to stand for at least 20 hours to ensure maximum co-precipitation.
-
Centrifuge the solution to separate the MnO₂ precipitate containing the co-precipitated this compound.
-
Carefully decant the supernatant liquid. The supernatant should be assayed for residual this compound activity to ensure the effectiveness of the precipitation.
-
The solid precipitate is now considered solid radioactive waste and must be packaged and disposed of according to the guidelines for solid this compound waste.
Note: The efficiency of this process can be affected by the presence of high salt concentrations and fluoride ions. It is recommended to perform a small-scale test to optimize the conditions for your specific waste stream.
Issue: How can I prevent the hydrolysis and colloid formation of this compound in my liquid waste?
Solution: this compound's tendency to hydrolyze and form colloids can be managed by controlling the chemical conditions of the waste solution.
-
Maintain Acidity: Keeping the waste solution in a strong acid, such as 9 M hydrochloric acid (HCl), can help to keep this compound in solution and prevent hydrolysis.
-
Complexing Agents: The addition of fluoride ions (e.g., from hydrofluoric acid, HF) can form stable complexes with this compound, preventing the formation of hydroxides and colloids. A concentration of 0.05 M HF in a 4 M HNO₃ solution has been used to stabilize this compound.
-
Avoid Neutralization: Avoid neutralizing acidic this compound solutions without the presence of a strong complexing agent, as this will promote hydrolysis and precipitation.
Issue: How do I determine the appropriate shielding for my Pa-231 waste container?
Solution: While Pa-231 is primarily an alpha emitter, its decay products emit gamma and beta radiation that require shielding. A simple way to estimate the required shielding is to first calculate the gamma dose rate at a specific distance from the waste container and then determine the thickness of a shielding material needed to reduce that dose rate to an acceptable level.
Gamma Dose Rate Calculation:
The gamma dose rate can be estimated using the following formula:
Dose Rate (Rem/hr at 1 meter) = Γ * A
Where:
-
Γ (Gamma Constant): For Pa-231, Γ is approximately 0.374 R·m²/Ci·hr.[3]
-
A (Activity): The total activity of Pa-231 in the waste container in Curies (Ci).
Shielding Calculation:
Once the unshielded dose rate is known, the required shielding thickness can be estimated using the concept of the Half-Value Layer (HVL). The HVL is the thickness of a material required to reduce the radiation intensity by half.
Example: If you have a waste container with 1 mCi of Pa-231, the unshielded gamma dose rate at 1 meter would be: 0.374 R·m²/Ci·hr * 0.001 Ci = 0.000374 R/hr or 0.374 mR/hr.
To reduce this dose rate, you would need to place shielding around the container. The effectiveness of the shielding depends on the material used (e.g., lead, steel). You would need to consult HVL data for the specific gamma energies emitted by the Pa-231 decay chain to determine the required thickness of your chosen shielding material.
Note: This is a simplified calculation. For precise shielding design, especially for higher activity waste, a qualified health physicist should be consulted.
Data Presentation
| Parameter | Value | Reference |
| This compound-231 Half-life | 32,760 years | [1] |
| Primary Emission | Alpha | [1] |
| Gamma Dose Constant (Γ) | 0.374 R·m²/Ci·hr | [3] |
| NRC Labeling Quantity | 0.001 µCi |
Mandatory Visualizations
Caption: Workflow for the segregation of this compound-231 laboratory waste.
Caption: Decision tree for the disposal of this compound-231 waste.
Advanced Topics
Waste Stabilization: Vitrification
For long-term, stable disposal of this compound-containing waste, vitrification is a highly effective technology. This process involves incorporating the radioactive waste into a durable borosilicate glass matrix.
Key Principles of Vitrification:
-
Immobilization: The this compound atoms are chemically bonded within the glass structure, preventing them from leaching into the environment.
-
Durability: Borosilicate glass is highly resistant to chemical corrosion and can remain stable for thousands of years.[4]
-
Volume Reduction: The process can significantly reduce the volume of the waste.
Borosilicate Glass Formulation: A typical composition for borosilicate glass used for radioactive waste immobilization includes:
-
Silica (SiO₂): ~80%
-
Boric Oxide (B₂O₃): ~13%
-
Sodium Oxide (Na₂O) or Potassium Oxide (K₂O): ~4%
-
Aluminum Oxide (Al₂O₃): ~2-3%
The exact formulation can be adjusted based on the chemical composition of the waste stream to ensure a high-quality and durable final glass product.
Packaging for Transportation
This compound-containing waste must be packaged in accordance with U.S. Department of Transportation (DOT) regulations for the transport of radioactive materials. For most laboratory-generated solid waste, a DOT Type A package is required.
DOT Type A Package Requirements: Type A packages are designed to withstand normal transportation conditions without loss of contents. They must pass a series of performance tests, including:
-
Free Drop Test: Dropping the package from a specified height onto a hard surface.[5][6]
-
Stacking Test: Applying a compressive load to the package.[5][6]
-
Penetration Test: Dropping a weighted bar onto the package.[5][6]
It is the responsibility of the shipper (the laboratory) to ensure that the packaging used meets these requirements. This can be achieved by using commercially available, certified Type A containers or by having a custom package design tested and certified.
Disclaimer: This guide provides general information and should not be considered a substitute for specific institutional protocols, and federal and state regulations. Always consult with your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) for specific guidance on the disposal of radioactive waste.
References
Validation & Comparative
A Guide to Inter-laboratory Comparison of Protactinium (Pa) Measurement Standards
This guide provides a comprehensive comparison of protactinium (Pa) measurement standards for researchers, scientists, and professionals in drug development. It focuses on the analytical methodologies, experimental data from inter-laboratory comparisons, and the importance of certified reference materials in ensuring the accuracy and comparability of measurements. This compound, particularly the isotope ²³¹Pa, is a key nuclide in geochronology and nuclear forensics, making standardized measurement practices essential.
Introduction to this compound Measurement
This compound is a rare, radioactive actinide element.[1][2][3] Its most stable isotope, ²³¹Pa, is a decay product of uranium-235 and has a long half-life of 32,760 years.[1][3] Accurate measurement of ²³¹Pa is crucial for various scientific applications, including the dating of geological samples and the forensic analysis of nuclear materials.[4][5][6][7] The unique and often challenging chemical properties of this compound necessitate robust and standardized analytical methods to ensure data quality and inter-laboratory agreement.[8]
Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin exercises, are critical for evaluating and improving the performance of laboratories in conducting these measurements.[9][10][11][12][13] These studies involve distributing homogeneous samples of a material to multiple laboratories for analysis, with the results being centrally collected and compared.
Key Analytical Techniques for this compound Measurement
Several analytical techniques are employed for the quantification of this compound isotopes. The choice of method often depends on the sample matrix, the concentration of this compound, and the required level of precision and accuracy.
2.1. Mass Spectrometry
-
Isotope Dilution Mass Spectrometry (IDMS): This is a primary and highly accurate method for the characterization of this compound reference materials.[5][14] It involves adding a known amount of an isotopic spike (e.g., ²³³Pa) to the sample. By measuring the altered isotopic ratio, the concentration of the native isotope (²³¹Pa) can be determined with high precision.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A sensitive technique capable of measuring low concentrations of this compound. However, it can be susceptible to isobaric and polyatomic interferences, which can complicate the determination of certain isotopes.[10]
2.2. Radiometric Techniques
-
Alpha Spectrometry: This technique measures the characteristic alpha particles emitted by ²³¹Pa. It is a common method for determining the activity of this compound in environmental and geological samples.
-
Gamma Spectrometry: This method detects the gamma rays emitted during the decay of this compound isotopes. It can be used for non-destructive analysis and to monitor the recovery of this compound during chemical separation procedures.[6]
-
Liquid Scintillation Counting: A technique where the sample is mixed with a liquid scintillator, and the light produced by the radioactive decay is measured. This method can be used for the standardization of ²³¹Pa solutions.[15]
Inter-laboratory Comparison Data
An international comparison of ²³¹Pa activity measurements conducted in 2017-2018 involved eight laboratories.[16] The results showed no significant inconsistencies between the different analytical methods used by the participating laboratories.[16] The consensus ²³¹Pa activity concentration was determined to be 41.461 (48) kBq g⁻¹, with a derived half-life of 32,570 (130) years.[16]
However, inter-laboratory comparisons involving more complex matrices, such as uranium-niobium alloys, have shown a wider spread in results.[17] In one study, the relative differences in ²³¹Pa–²³⁵U model ages between laboratories ranged from 1–5%.[17] This highlights the significant challenges associated with the chemical separation of this compound from interfering elements.[17]
Table 1: Summary of Performance in a ²³¹Pa Activity Inter-laboratory Comparison
| Parameter | Value |
| Number of Participating Laboratories | 8 |
| Consensus Activity Concentration | 41.461 (48) kBq g⁻¹ |
| Derived Half-life | 32,570 (130) years |
| Consistency | No identifiable inconsistencies between methods or labs |
Source: Half-life determination and comparison of activity standards of 231 Pa[16]
Experimental Protocols
The following sections detail generalized experimental protocols for the key stages of this compound analysis. Specific procedures may vary between laboratories.
4.1. Sample Preparation and Chemical Separation
The isolation of this compound from the sample matrix is a critical step due to its complex chemistry and tendency to hydrolyze.[2][6][8] The following workflow illustrates a typical separation process.
Methodology:
-
Sample Digestion: The sample is typically dissolved in strong acids, such as a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF).
-
Spiking: For IDMS, a known amount of ²³³Pa tracer is added to the dissolved sample.
-
Anion Exchange Chromatography: The sample solution is loaded onto an anion exchange resin. This compound forms anionic complexes in strong hydrochloric acid (HCl), allowing it to be retained on the column while other elements are washed away.[6]
-
Elution: this compound is then selectively eluted from the column using a different acid mixture, such as 9 M HCl + 0.1 M HF.[6]
4.2. Isotope Dilution Mass Spectrometry (IDMS) Measurement
The following diagram outlines the logical flow of an IDMS measurement for this compound.
Methodology:
-
Spike Calibration: The concentration of the ²³³Pa spike solution is accurately determined. This can be achieved by allowing an aliquot to decay to ²³³U and then measuring the ingrown ²³³U by IDMS using a certified uranium standard.[5][14]
-
Sample Spiking and Equilibration: A precisely weighed aliquot of the sample is mixed with a precisely weighed amount of the calibrated ²³³Pa spike. The mixture is allowed to equilibrate to ensure isotopic homogeneity.
-
Mass Spectrometric Analysis: The isotopic ratio of ²³¹Pa to ²³³Pa in the mixture is measured using a mass spectrometer.
-
Calculation: The concentration of ²³¹Pa in the original sample is calculated using the known amount of spike added, the measured isotopic ratio, and the isotopic composition of the spike and the sample.
Certified Reference Materials
The availability and use of certified reference materials (CRMs) are fundamental to achieving accuracy and metrological traceability in this compound measurements.[14] A ²³¹Pa reference material has been developed to simplify the calibration of ²³³Pa tracers and reduce the overall measurement uncertainty.[5][14] The characterization of this reference material was performed using IDMS.[5][14]
Conclusion
The accurate measurement of this compound is essential for a range of scientific disciplines. Inter-laboratory comparisons have demonstrated that while good agreement can be achieved for relatively simple samples, significant challenges remain for complex matrices. The continued development and use of standardized protocols and certified reference materials, coupled with participation in proficiency testing schemes, are crucial for improving the comparability and reliability of this compound measurement data across different laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eurolab.net [eurolab.net]
- 3. This compound | Pa (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improved this compound spike calibration method applied to 231Pa-235U age-dating of certified reference materials for nuclear forensics | Journal Article | PNNL [pnnl.gov]
- 5. Preparation and calibration of a 231Pa reference material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conferences.iaea.org [conferences.iaea.org]
- 7. This compound-231 (231Pa) Measurement for Isotope Chronometry in Nuclear Forensics [inis.iaea.org]
- 8. Research Portal [iro.uiowa.edu]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. DSpace [helda.helsinki.fi]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. united4efficiency.org [united4efficiency.org]
- 14. Preparation and calibration of a this compound-231 reference material | NIST [nist.gov]
- 15. Standardisation of 231Pa by defined solid angle and liquid scintillation methods at NPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Half-life determination and comparison of activity standards of 231Pa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pa-231/Th-230 and U-Series Dating Methods for Geochronological Studies
For researchers, scientists, and professionals in drug development engaged in geochronological applications, the accurate dating of geological and archaeological materials is paramount. The Uranium-series (U-series) and Protactinium-231/Thorium-230 (Pa-231/Th-230) dating methods are two of the most powerful techniques for determining the age of carbonates, such as corals and speleothems, over the last ~600,000 years. This guide provides a comprehensive comparison of these methods, including detailed experimental protocols, quantitative data from cross-validation studies, and a visual representation of the analytical workflow.
The fundamental principle behind both dating methods lies in the radioactive disequilibrium within the uranium decay chains. Specifically, U-series dating primarily utilizes the decay of Uranium-238 (²³⁸U) to Thorium-230 (²³⁰Th) via the intermediate isotope Uranium-234 (²³⁴U). The Pa-231/Th-230 method, on the other hand, provides an independent age assessment by measuring the ingrowth of this compound-231 (²³¹Pa) from Uranium-235 (²³⁵U).
The cross-validation of these two independent decay series within the same sample serves as a robust indicator of the reliability of the obtained ages. Concordant ages, where the ages calculated by both methods agree within their analytical uncertainties, provide strong evidence that the sample has remained a closed system since its formation, meaning there has been no significant gain or loss of uranium, thorium, or this compound isotopes.[1][2]
Comparative Performance of Pa-231/Th-230 and U-Series Dating
The performance of these dating methods can be evaluated based on their applicable age range, precision, and the materials to which they are best suited. The following table summarizes quantitative data from studies that have performed direct comparisons of U-Th and Pa-231 ages on the same carbonate samples. The concordance between the two methods is a critical measure of age accuracy.
| Sample ID | Material | U-Th Age (ka ± 2σ) | Pa-231 Age (ka ± 2σ) | Concordant | Reference |
| Barbados Coral | Coral | 29.8 ± 0.3 | 29.6 ± 0.5 | Yes | [1] |
| Barbados Coral | Coral | 81.0 ± 2.0 | ~80,000 years | Yes | [3] |
| Barbados Coral | Coral | 105.0 ± 1.0 | ~105,000 years | Yes | [3] |
| Barbados Coral | Coral | 120.0 ± 2.0 | ~120,000 years | Yes | [3] |
| Crevice Cave Stalagmite | Speleothem | 89.9 ± 0.5 | 88.6 ± 2.1 | Yes | [4] |
Experimental Protocols
The following sections detail the generalized experimental workflows for U-series and Pa-231/Th-230 dating of carbonate samples using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), a technique that offers high precision and requires smaller sample sizes compared to older methods like alpha spectrometry.[5]
U-Series (²³⁰Th/²³⁸U) Dating Protocol
-
Sample Preparation and Screening:
-
A subsample of the carbonate (e.g., coral or speleothem) is carefully cleaned to remove any surface contamination.
-
The sample is powdered in a clean laboratory environment.
-
Screening for diagenetic alteration is often performed using techniques like X-ray diffraction (XRD) to ensure the primary aragonitic or calcitic nature of the material.
-
-
Sample Dissolution and Spiking:
-
A precisely weighed amount of the powdered sample (typically 10-200 mg) is dissolved in nitric acid (HNO₃).[5][6]
-
A well-calibrated isotopic tracer solution (spike) containing known amounts of ²²⁹Th and ²³³U or ²³⁶U is added to the dissolved sample. This allows for the correction of instrumental mass fractionation and the determination of isotope concentrations.
-
-
Chemical Separation of Uranium and Thorium:
-
Uranium and thorium are chemically separated from the sample matrix and from each other using anion exchange chromatography.[1][7]
-
The dissolved sample solution is loaded onto a column filled with an anion exchange resin.
-
Uranium and thorium are selectively eluted from the column using different acid solutions.
-
-
Mass Spectrometry Analysis:
-
The purified uranium and thorium fractions are analyzed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
-
The isotopic ratios of ²³⁴U/²³⁸U and ²³⁰Th/²³²Th are measured with high precision.
-
The initial ²³⁰Th content (detrital thorium) is corrected for by measuring the ²³²Th concentration and assuming a bulk earth or locally determined ²³⁰Th/²³²Th ratio for the detrital component.
-
-
Age Calculation:
-
The age is calculated from the measured ²³⁰Th/²³⁸U and ²³⁴U/²³⁸U activity ratios using the radioactive decay equations.
-
Pa-231/Th-230 Dating Protocol
-
Sample Preparation and Dissolution:
-
Similar to U-series dating, a cleaned and powdered carbonate sample is used.
-
The sample is dissolved in nitric acid.
-
-
Spiking:
-
A calibrated spike solution containing ²²⁹Th and a short-lived ²³³Pa tracer is added to the dissolved sample. The ²³³Pa tracer is typically "milked" from a ²³⁷Np source.[8]
-
-
Chemical Separation of this compound, Thorium, and Uranium:
-
A multi-step ion-exchange chromatography procedure is employed to separate Pa, Th, and U from each other and from the sample matrix. This is a more complex separation than for U-series alone.[1]
-
Different acid mixtures are used to selectively elute each element from the resin column.
-
-
Mass Spectrometry Analysis:
-
The purified Pa and Th fractions are analyzed by MC-ICP-MS.
-
The isotopic ratios of ²³¹Pa/²³⁵U and ²³⁰Th/²³⁸U are determined.
-
-
Age Calculation and Cross-Validation:
-
The Pa-231 age is calculated based on the ingrowth of ²³¹Pa from ²³⁵U.
-
This age is then compared to the U-Th age obtained from the same sample. Concordance between the two ages provides a high degree of confidence in the accuracy of the dating.[2]
-
Visualizing the Cross-Validation Workflow
The logical flow of the cross-validation process, from sample selection to the final age validation, is illustrated in the diagram below. This visualization highlights the parallel and interconnected nature of the two dating methods when used for robust geochronology.
Cross-validation workflow for Pa-231/Th-230 and U-series dating.
Signaling Pathways and Decay Chains
The underlying principles of these dating methods are the radioactive decay chains of uranium isotopes. The following diagrams illustrate the key decay steps relevant to each method.
Simplified decay chain for U-series (²³⁸U to ²³⁰Th) dating.
Simplified decay chain for Pa-231 dating (²³⁵U to ²³¹Pa).
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geodynamicsprogram.whoi.edu [geodynamicsprogram.whoi.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling Protactinium: A Comparative Guide to Solvent Extraction and Ion Exchange Purification
For researchers, scientists, and professionals in drug development, the purification of protactinium (Pa) is a critical step in various applications, from radiochronometry to the production of medical isotopes. The two primary methods employed for this intricate separation are solvent extraction and ion exchange. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This compound's unique chemical properties present significant challenges in its separation from other elements, particularly uranium, thorium, and niobium. Both solvent extraction and ion exchange have proven effective, but their performance characteristics differ in terms of selectivity, efficiency, scalability, and the complexity of the experimental setup.
Performance Comparison: Solvent Extraction vs. Ion Exchange
The selection of a purification method hinges on a variety of factors, including the composition of the starting material, the desired purity of the final product, and the scale of the operation. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the two techniques. It is important to note that the experimental conditions in these studies vary, which can influence the reported performance metrics.
Table 1: Performance Metrics for Solvent Extraction in this compound Purification
| Extractant/Solvent System | Aqueous Phase | Key Findings | Distribution Coefficient (Kd) | Recovery Yield (%) | Purity (%) | Reference |
| Diisobutyl Ketone (DIBK) | 8M HCl | Effective for Pa extraction. | Not specified | Not specified | Not specified | [1] |
| N-benzoyl-N-phenylhydroxylamine in Chloroform | Not specified | Convenient for separating Pa-233 from irradiated thorium. | Not specified | Not specified | Not specified | [2] |
| Aliphatic Alcohols, Ketones, Esters (e.g., n-amyl acetate, 2-ethyl hexanol, diisopropyl ketone) | 0.1 to 10 N Nitric Acid | Separates this compound from thorium. | Not specified | Not specified | Not specified | [3] |
| 2,6-dimethyl-4-heptanol (DIBC) | HCl and HNO3 | Extraction is influenced by acidity and extractant concentration. | Varies with conditions | Not specified | Not specified | [4][5] |
| Octan-2-ol (preequilibrated in xylenes) | 6 M HCl | Used for 233Pa tracer preparation from 237Np. | Not specified | Not specified | High | [6] |
Table 2: Performance Metrics for Ion Exchange in this compound Purification
| Resin Type | Eluent System | Key Findings | Distribution Coefficient (Kd) | Recovery Yield (%) | Purity (%) | Reference |
| TEVA Resin | 4 M HCl - 0.1 M HF | Effective for separating U, Th, and Pa. | Not specified | 85 ± 12 | >99.99 | [6] |
| AG1-X8 Anion Exchange | 9 M HCl + 0.02 M HF | Good Pa-Nb separation; Pa is eluted while Nb is retained. | Pa: <2, Nb: High | 20-50 (in U-Nb alloys) | High | [7] |
| TK400 Resin | High HCl concentrations | High retention of Pa, low retention of U and Th. | Not specified | >90 (for pure U metals) | High | [7] |
| ZR Resin | 5.5 M HCl + 0.1 M HF | Pa readily elutes while Nb is retained. | Pa: 1, Nb: ~10³ | Not specified | High | [7] |
| Sulfur-Based Resins (R3P=S type and DGTA) | Hydrochloric Acid | Selective separation of 230Pa from irradiated thorium targets. | Varies | 93 ± 4 (R3P=S), 88 ± 4 (DGTA) | >99.5 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance comparison tables. These protocols provide a foundation for replicating and adapting these purification techniques.
Solvent Extraction Protocol: 233Pa Tracer Preparation
This protocol, adapted from a study on U-series age-dating, describes the extraction of a 233Pa tracer from a 237Np standard.[6]
Materials:
-
237Np liquid standard in 0.5 M HNO3
-
6 M HCl
-
Octan-2-ol (preequilibrated in xylenes)
-
Back-extraction solution: 3 g Na2SO4 in 5 mL H2SO4 diluted with 50 mL H2O
-
Concentrated HClO4:HNO3 (1:1)
-
250 mL separatory funnel
Procedure:
-
Transfer the 237Np standard to a 250 mL separatory funnel containing 50 mL of octan-2-ol.
-
Add 50 mL of 6 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes and allow the phases to separate for 5 minutes.
-
Collect the aqueous phase containing 237Np for storage.
-
Wash the organic phase (containing 233Pa) three times with 50 mL of 6 M HCl to remove any residual 237Np. Shake for 1 minute and allow to separate for 5 minutes for each wash. Discard the aqueous washes.
-
Back-extract the purified 233Pa by adding 50 mL of the Na2SO4/H2SO4 solution to the separatory funnel.
-
Shake for 2 minutes and allow the phases to separate for 5 minutes.
-
Collect the aqueous phase containing the purified 233Pa.
-
Transfer the aqueous phase to an Erlenmeyer flask and heat on a hot plate at medium heat.
-
Add 1-2 drops of concentrated HClO4:HNO3 to oxidize any residual organic matter.
-
The final solution is stored in 20% H2SO4.
Ion Exchange Protocol: Separation of U, Th, and Pa using TEVA Resin
This protocol details a rapid method for the separation of uranium, thorium, and this compound using a commercially available extraction chromatography resin.[6]
Materials:
-
TEVA Resin (Eichrom Technologies)
-
4 M HCl
-
4 M HCl - 0.1 M HF
-
0.1 M HCl
-
Gravity-flow chromatography column
Procedure:
-
Column Preparation: Precondition the TEVA resin column with 4 M HCl.
-
Sample Loading and Thorium Elution: Load the sample dissolved in 5 mL of 4 M HCl onto the column. Collect the eluate. Continue to elute Thorium with an additional 10 mL of 4 M HCl and combine with the first fraction.
-
Column Rinse: Rinse the column with 25 mL of 4 M HCl to remove any residual Thorium. This fraction is discarded.
-
This compound Elution: Strip the this compound from the column with 15 mL of 4 M HCl - 0.1 M HF and collect this fraction.
-
Uranium Elution: Finally, elute the Uranium with 5 mL of 0.1 M HCl and collect this fraction.
Visualizing the Processes
To better understand the workflow and the comparative advantages of each method, the following diagrams have been generated.
Caption: Radiochemical purification workflow.
The diagram above illustrates a generalized workflow for radiochemical purification, indicating that solvent extraction and ion exchange are alternative primary separation steps following sample preparation.
Caption: Solvent Extraction vs. Ion Exchange.
This diagram provides a logical comparison of the advantages and disadvantages of solvent extraction and ion exchange for the specific application of this compound purification.
Conclusion
The choice between solvent extraction and ion exchange for this compound purification is not straightforward and depends heavily on the specific requirements of the application. Solvent extraction is a robust and scalable method, well-suited for processing large quantities of material. However, it involves the use of significant volumes of organic solvents and can be more complex to operate.
Ion exchange, particularly with the advent of highly selective extraction chromatography resins, offers excellent separation factors and high purity levels with simpler equipment and reduced solvent waste. This makes it an attractive option for laboratory-scale purifications and applications where very high purity is paramount.
Ultimately, the optimal method will be determined by a careful consideration of the factors outlined in this guide. The provided experimental protocols and performance data serve as a valuable resource for researchers in making an informed decision and developing a successful this compound purification strategy.
References
- 1. scite.ai [scite.ai]
- 2. A separation of this compound from neutron-irradiated thorium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOLVENT EXTRACTION PROCESS FOR this compound (Patent) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. A simple-rapid method to separate uranium, thorium, and this compound for U-series age-dating of materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound from uranium-niobium alloys for 231Pa–235U radiochronometry in nuclear forensic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of this compound Employing Sulfur-Based Extraction Chromatographic Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Alpha Spectrometry for Protactinium-231 Analysis Against Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of radionuclides is paramount. This guide provides an objective comparison of two common techniques for the measurement of Protactinium-231 (Pa-231): alpha spectrometry and multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS). The information presented is based on a multi-laboratory characterization of a new 231Pa reference material, providing a direct comparison of the performance of these methods.
Data Presentation: Quantitative Comparison
A key aspect of validating an analytical method is comparing its results with those of an established or reference method. In the characterization of a new 231Pa reference material, the massic activity of a master solution was determined by several laboratories using different techniques. The table below summarizes the results obtained by alpha spectrometry and isotope dilution mass spectrometry (IDMS) using MC-ICP-MS, which serves as the reference method.
| Analytical Method | Laboratory | Reported Massic Activity (Bq g⁻¹) | Relative Uncertainty (%) |
| Alpha Spectrometry | NIST | 47.9 | 3.5 |
| IDMS (MC-ICP-MS) | LLNL | 47.88 | 0.35 |
Data sourced from the study on the preparation and calibration of a 231Pa reference material.[1]
The data clearly indicates that while the results from alpha spectrometry are in good agreement with those from MC-ICP-MS, the uncertainty associated with the alpha spectrometry measurement is significantly higher.
Experimental Protocols
The following sections detail the methodologies employed in the comparative analysis of the 231Pa reference material.
Sample Preparation for Both Methods
A purified 231Pa master solution was prepared from approximately 20 mg of 231Pa. The initial cleanup involved the precipitation of a hydrous this compound oxide from a hydrofluoric acid solution, followed by repeated rinses. Further purification was achieved using a silica gel column. The final purified 231Pa was diluted in a solution of 2 mol L⁻¹ nitric acid and 0.1 mol L⁻¹ hydrofluoric acid to create the master solution.[1] Aliquots of this master solution were then distributed for analysis by the different laboratories.
Alpha Spectrometry Protocol
The protocol for the determination of 231Pa by alpha spectrometry involved the following key steps:
-
Source Preparation: An aliquot of the 231Pa master solution was spiked with a 233Pa tracer to monitor the chemical yield during electrodeposition. The sample was then electrodeposited onto a suitable counting disc.
-
Instrumentation: The measurements were performed using a high-resolution alpha-particle spectrometer equipped with an ion-implanted planar silicon detector.
-
Data Acquisition and Analysis: The alpha spectrum was acquired for a sufficient duration to obtain good counting statistics. The activity of 231Pa was determined by identifying and quantifying the characteristic alpha-particle emissions of 231Pa, correcting for the chemical recovery using the 233Pa tracer, and accounting for the detector efficiency. The detector was calibrated for energy and efficiency using standard sources of uranium, americium, and plutonium.
Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) Protocol
The determination of 231Pa concentration by MC-ICP-MS was performed using the principles of isotope dilution mass spectrometry (IDMS). The protocol included the following steps:
-
Spiking and Purification: Aliquots of the 231Pa master solution were mixed with a known amount of a 233Pa spike solution. The mixed solution underwent a final purification step using a silica gel method to separate this compound from any potential interferences.[1]
-
Instrumentation: The isotopic ratio measurements of n(233Pa)/n(231Pa) were performed on a Nu-plasma HR multi-collector inductively coupled plasma mass spectrometer. The sample introduction system consisted of a Cetac Aridus II desolvating nebulizer.[1]
-
Data Acquisition and Analysis: The instrument was operated to simultaneously measure the ion beams of 231Pa and 233Pa using Faraday cup detectors. Corrections were applied for detector baseline, instrument background, detector gains, and mass bias. The concentration of 231Pa in the master solution was then calculated from the measured isotope ratio and the known amount of the 233Pa spike.
Experimental Workflow
The following diagram illustrates the overall workflow for the validation of alpha spectrometry against MC-ICP-MS for the determination of 231Pa.
Caption: Workflow for the validation of Pa-231 measurement by alpha spectrometry against MC-ICP-MS.
Objective Comparison
The validation study demonstrates that alpha spectrometry is a viable method for the quantification of 231Pa, providing results that are consistent with those obtained by the more precise MC-ICP-MS technique.
Alpha Spectrometry:
-
Advantages: Lower instrumentation cost compared to mass spectrometry, and it is a well-established technique for radionuclide analysis.
-
Disadvantages: Higher measurement uncertainty, which can be a limiting factor for applications requiring high precision. The sample preparation, particularly the electrodeposition step, can be time-consuming and requires a skilled operator to ensure a high-quality source for counting.
MC-ICP-MS (IDMS):
-
Advantages: Offers significantly lower measurement uncertainty, providing more precise and accurate results. The use of isotope dilution provides a robust internal standard, minimizing the effects of matrix interference and instrument drift.
-
Disadvantages: Higher initial capital investment for the instrumentation. The operation and maintenance of an MC-ICP-MS require a specialized skill set.
References
A Comparative Study of Protactinium and Thorium Geochemistry
A comprehensive guide for researchers, scientists, and drug development professionals detailing the geochemical behaviors of protactinium and thorium, supported by experimental data and methodologies.
This compound (Pa) and thorium (Th) are two naturally occurring actinide elements that, despite their proximity on the periodic table, exhibit distinct geochemical behaviors that make them invaluable tracers for a variety of geological and oceanographic processes. Their significance is most pronounced in the marine environment, where the isotopic ratio of this compound-231 (²³¹Pa) to thorium-230 (²³⁰Th) serves as a critical proxy for reconstructing past ocean circulation patterns. This guide provides a comparative analysis of their geochemistry, focusing on their fundamental properties, behavior in marine and terrestrial systems, and the analytical techniques used for their study.
Core Geochemical Properties and Isotopes
This compound and thorium both have numerous isotopes, but their geochemical relevance is primarily centered on a few long-lived radionuclides. Thorium is predominantly found as ²³²Th, a primordial isotope with a half-life of 14.05 billion years. In contrast, the most stable isotope of this compound is ²³¹Pa, with a half-life of 32,760 years. Both ²³¹Pa and ²³⁰Th are intermediate products in the decay chains of uranium isotopes, ²³⁵U and ²³⁸U, respectively. This continuous production in the ocean at a known rate, coupled with their distinct chemical properties, forms the basis of their application as geochemical tracers.
| Property | This compound (Pa) | Thorium (Th) |
| Atomic Number | 91 | 90 |
| Predominant Oxidation State | +5 | +4 |
| Key Geochemical Isotopes | ²³¹Pa, ²³³Pa | ²³⁰Th, ²³²Th, ²³⁴Th |
| Half-life of Key Isotopes | ²³¹Pa: 32,760 years | ²³⁰Th: 75,380 years; ²³²Th: 14.05 billion years |
| Primary Source of Key Isotopes | Decay of ²³⁵U (for ²³¹Pa) | Decay of ²³⁸U (for ²³⁰Th); Primordial (for ²³²Th) |
Marine Geochemistry: A Tale of Two Affinities
The differing particle reactivities of this compound and thorium in the marine environment are the cornerstone of their use in paleoceanography. Thorium, in its +4 oxidation state, is highly particle-reactive and is rapidly scavenged from the water column by sinking particles.[1] This results in a relatively short residence time in the ocean, estimated to be between 10 and 40 years.[2] Consequently, the distribution of ²³⁰Th in sediments largely reflects its production rate in the overlying water column.
This compound, predominantly in the +5 oxidation state, is also particle-reactive but significantly less so than thorium.[3] This leads to a longer oceanic residence time, estimated to be between 50 and 200 years.[2] This longer residence time allows ²³¹Pa to be transported over greater distances by ocean currents before being removed to the sediment.
This differential behavior leads to a fractionation between ²³¹Pa and ²³⁰Th. In areas of vigorous ocean circulation, such as the Atlantic Ocean, a significant portion of the ²³¹Pa is transported away before it can be scavenged, resulting in a low sedimentary ²³¹Pa/²³⁰Th ratio.[4] Conversely, in regions with slower circulation or high particle fluxes, more ²³¹Pa is removed locally, leading to a higher sedimentary ²³¹Pa/²³⁰Th ratio, closer to the production ratio of 0.093.[5]
The ²³¹Pa/²³⁰Th Proxy for Ocean Circulation
The logical relationship for utilizing the sedimentary ²³¹Pa/²³⁰Th ratio as a proxy for the strength of the Atlantic Meridional Overturning Circulation (AMOC) is illustrated below.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Thorium-Protactinium fate across the tropical Atlantic Ocean: what reveals the water column-sediment coupling – GEOTRACES [geotraces.org]
- 5. gmd.copernicus.org [gmd.copernicus.org]
A Researcher's Guide to Benchmarking Analytical Methods for Protactinium in Seawater
For researchers, scientists, and drug development professionals, the accurate measurement of protactinium (²³¹Pa) in seawater is crucial for understanding a range of oceanographic processes, from particle cycling to deep ocean circulation. The extremely low concentrations of this naturally occurring radionuclide, however, present a significant analytical challenge. This guide provides a comparative overview of the three primary analytical techniques employed for ²³¹Pa determination in seawater: Thermal Ionization Mass Spectrometry (TIMS), Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), and Alpha Spectrometry. We present a summary of their performance, detailed experimental protocols, and a visual workflow to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound in seawater hinges on a balance of factors including sensitivity, precision, sample throughput, and the specific research question. The following table summarizes the key performance metrics for TIMS, MC-ICP-MS, and Alpha Spectrometry based on published data.
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Alpha Spectrometry |
| Detection Limit | 38 - 49 ag (attograms) | 0.02 - 0.4 fg (femtograms) | Method dependent, generally higher than MS techniques |
| Typical Sample Volume | 0.1 - 2 L for filtered seawater | 10 - 20 L | Several hundred liters initially, with developments for 10-30 L[1] |
| Measurement Time | < 1 hour per sample | 2 - 5 minutes per sample[2] | Several weeks to months for counting[2] |
| Precision (%RSD) | 1 - 10% for dissolved fraction[3] | ~5% reproducibility in deep water | Varies with sample activity and counting time |
| Throughput | Moderate | High | Low |
| Key Advantages | High precision and accuracy, well-established method. | High sample throughput, high sensitivity. | Relatively lower instrument cost. |
| Key Disadvantages | Lower sample throughput compared to MC-ICP-MS. | Potential for interferences, higher instrument cost. | Long counting times, larger sample volumes required for high precision. |
Experimental Protocols
The accurate determination of this compound in seawater requires a meticulous multi-step process to pre-concentrate the infinitesimally small amounts of the element and separate it from the complex seawater matrix. The general workflow is applicable to all three measurement techniques, with variations in the final sample preparation and instrumentation.
Sample Collection and Pre-concentration
Seawater samples are typically collected in clean, acid-leached containers. To concentrate the this compound, a common and effective method is iron hydroxide co-precipitation.
-
Procedure:
-
To the seawater sample (typically 10-20 L for mass spectrometry methods), add a known amount of a stable iron carrier solution (e.g., FeCl₃).
-
Add a yield tracer, such as a known amount of ²³³Pa, to the sample to monitor and correct for procedural losses.
-
Adjust the pH of the seawater to approximately 8 with ammonium hydroxide (NH₄OH) to induce the precipitation of iron hydroxides. This compound co-precipitates with the iron hydroxides.
-
Allow the precipitate to settle for several hours to overnight.
-
Carefully decant the supernatant seawater.
-
Collect the iron hydroxide precipitate by centrifugation or filtration.
-
Chemical Separation and Purification
Following pre-concentration, the this compound must be separated from the iron carrier and other interfering elements. This is typically achieved using anion exchange chromatography.
-
Procedure:
-
Dissolve the iron hydroxide precipitate in a strong acid, such as concentrated hydrochloric acid (HCl).
-
Load the dissolved sample onto an anion exchange resin column (e.g., AG1-X8) that has been pre-conditioned with the same acid.
-
Wash the column with specific acid mixtures to elute interfering elements. For example, a mixture of HCl and hydrofluoric acid (HF) can be used to selectively retain this compound while removing other elements.
-
Elute the purified this compound from the column using a different acid mixture.
-
Measurement
The final purified this compound fraction is then prepared for measurement by the chosen analytical technique.
-
For TIMS: The purified Pa solution is loaded onto a metal filament (e.g., rhenium) and carefully dried. The filament is then inserted into the TIMS instrument, where it is heated to ionize the this compound atoms. The resulting ions are accelerated and separated by mass in a magnetic field.
-
For MC-ICP-MS: The purified Pa solution is introduced into the plasma of the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the this compound. The ions are then introduced into the mass spectrometer, where they are separated by mass and detected simultaneously by multiple collectors, allowing for high-precision isotope ratio measurements.
-
For Alpha Spectrometry: The purified this compound is electroplated onto a stainless-steel disc. This disc is then placed in a vacuum chamber with a silicon detector. The detector measures the energy of the alpha particles emitted as the this compound decays, allowing for its quantification.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in seawater, from sample collection to final measurement.
Conclusion
The selection of an analytical method for this compound in seawater is a critical decision that directly impacts the quality and resolution of scientific findings. Mass spectrometry techniques, particularly MC-ICP-MS, offer significant advantages in terms of sensitivity, precision, and sample throughput, making them the methods of choice for many modern oceanographic studies.[4][2] TIMS remains a powerful tool for high-precision measurements when sample throughput is not the primary concern.[3] While Alpha Spectrometry has historically been important and is more accessible in terms of instrumentation cost, its lower sensitivity and long analysis times limit its application for the ultra-trace concentrations of this compound found in seawater.[1] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to unlock the valuable information that this compound holds about our oceans.
References
Accuracy and precision of protactinium dating in paleo-oceanography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protactinium dating with other key radiometric dating methods used in paleo-oceanography. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows and relationships.
Accuracy and Precision: A Comparative Analysis
The selection of a dating method in paleo-oceanography is contingent on the specific time range of interest, the material available for analysis, and the required level of precision and accuracy. This compound-231 (²³¹Pa) dating, particularly in conjunction with Thorium-230 (²³⁰Th), has emerged as a powerful tool for reconstructing past ocean circulation dynamics. This section compares the quantitative performance of ²³¹Pa/²³⁰Th dating with two other widely used methods: Uranium-series (U-series) and Radiocarbon (¹⁴C) dating.
| Dating Method | Typical Age Range (Years) | Precision | Accuracy | Materials Dated in Paleo-oceanography |
| ²³¹Pa/²³⁰Th Ratio | 1,000 - 150,000 | High (Precision of a few percent with modern mass spectrometry)[1] | Influenced by sedimentation rates, particle composition, and ocean circulation patterns.[2] | Marine sediments, ferromanganese crusts. |
| ²³¹Pa (Ionium-excess) | 10,000 - 250,000 | High (TIMS offers >10x precision over decay counting) | Subject to initial ²³¹Pa concentrations and open-system behavior. | Marine carbonates (corals, foraminifera). |
| Uranium-Series (²³⁴U/²³⁸U, ²³⁰Th/²³⁸U) | 1,000 - 500,000 | High (±1-5% with mass spectrometry) | Dependent on a closed system (no uranium or daughter isotope migration). | Corals, speleothems, foraminifera, marine carbonates. |
| Radiocarbon (¹⁴C) | 100 - 50,000 | High (Can be ±20-30 years for young samples) | Requires calibration to account for atmospheric ¹⁴C variations; subject to reservoir effects in marine samples. | Foraminifera, marine organic matter, corals. |
Experimental Protocols
Key Experiment: ²³¹Pa/²³⁰Th Analysis in Marine Sediments
The determination of the ²³¹Pa/²³⁰Th ratio in marine sediments is a meticulous process involving several key stages, from sample preparation to mass spectrometric analysis. The following protocol outlines a typical workflow.
1. Sample Preparation and Digestion:
-
A known dry weight of the sediment sample (typically 0.1-0.5 g) is accurately weighed.
-
Isotope tracers (spikes), such as ²³³Pa and ²²⁹Th, of known concentrations are added to the sample to enable isotope dilution analysis for accurate quantification.
-
The sample is completely digested using a mixture of strong acids, commonly including hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄), often heated in a sealed vessel to ensure complete dissolution of all mineral phases.
2. Chemical Separation and Purification:
-
Ion Exchange Chromatography: The digested sample solution, containing a complex mixture of elements, is passed through a series of anion exchange resin columns. This process separates this compound and thorium from the bulk of the matrix elements.
-
Elution: Specific acid mixtures are used to selectively elute thorium and then this compound from the resin. For example, thorium can be eluted with hydrochloric acid (HCl), while this compound is subsequently eluted with a mixture of HCl and HF.
3. Mass Spectrometry Analysis:
-
The purified this compound and thorium fractions are loaded onto filaments for Thermal Ionization Mass Spectrometry (TIMS) or introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
The isotopic ratios (e.g., ²³¹Pa/²³³Pa and ²³⁰Th/²²⁹Th) are measured with high precision.
-
The concentrations of ²³¹Pa and ²³⁰Th in the original sediment sample are calculated based on the measured isotope ratios and the known amount of the added spike.
4. Data Calculation and Interpretation:
-
The activity ratio of excess ²³¹Pa to excess ²³⁰Th (²³¹Pa_xs / ²³⁰Th_xs) is calculated. "Excess" refers to the amount of the isotope deposited from the water column, corrected for any portion produced by the decay of uranium within the sediment itself.
-
This ratio is then used as a proxy for paleo-oceanographic conditions. For instance, in the Atlantic Ocean, a higher ²³¹Pa/²³⁰Th ratio in sediments is interpreted as a slowdown of the Atlantic Meridional Overturning Circulation (AMOC).[3]
Visualizing Paleo-oceanographic Reconstruction
The following diagrams illustrate the logical workflow from sediment core collection to the final interpretation of past oceanographic conditions using the ²³¹Pa/²³⁰Th proxy.
The following diagram illustrates the underlying principle of using the ²³¹Pa/²³⁰Th ratio as a proxy for the strength of the Atlantic Meridional Overturning Circulation (AMOC).
References
Protactinium in Focus: A Comparative Analysis of Pa(IV) and Pa(V) Oxidation States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical behavior of protactinium in its two primary oxidation states, +4 and +5. Understanding these differences is crucial for applications ranging from nuclear fuel cycle chemistry to the development of radiopharmaceuticals. The information presented herein is supported by experimental data from peer-reviewed literature.
Redox Behavior and Stability
The relative stability of Pa(IV) and Pa(V) is highly dependent on the chemical environment. In aqueous solutions, the +5 oxidation state is generally more stable. The standard reduction potential for the Pa(V)/Pa(IV) couple in acidic solution is relatively low, indicating that Pa(V) is the more stable oxidation state in aqueous, non-complexing media. However, the +4 state can be stabilized by the formation of strong complexes or in the solid state.
Table 1: Standard Redox Potentials of this compound
| Redox Couple | E° (V vs. SHE) | Conditions |
| PaO(OH)²⁺ + 3H⁺ + e⁻ ⇌ Pa⁴⁺ + 2H₂O | ~ -0.25 V | Estimated in acidic solution |
| PaO₂⁺ + 4H⁺ + e⁻ ⇌ Pa⁴⁺ + 2H₂O | ~ +0.1 V | In 1M HCl |
Data compiled from various sources and may vary with experimental conditions.
Hydrolysis and Aqueous Chemistry
Both Pa(IV) and Pa(V) exhibit a strong tendency to hydrolyze in aqueous solutions, even at low pH. This hydrolysis can lead to the formation of colloids and polymers, significantly complicating their study and application.
-
Pa(V): In acidic solutions with low concentrations of complexing agents, Pa(V) exists as oxo-hydroxo species such as PaO(OH)²⁺ and PaO₂⁺. As the pH increases, these species undergo extensive hydrolysis and polymerization, eventually precipitating as hydrous this compound pentoxide (Pa₂O₅·nH₂O). The solubility of Pa(V) is extremely low in near-neutral and alkaline solutions.
-
Pa(IV): The Pa⁴⁺ ion is the dominant species only in highly acidic solutions (typically > 1 M H⁺). As the acidity decreases, it readily hydrolyzes to form species like Pa(OH)³⁺. Similar to Pa(V), Pa(IV) is prone to polymerization and precipitation as hydrous this compound dioxide (PaO₂·nH₂O) at lower acidities.
Complex Formation
The formation of stable complexes can prevent the hydrolysis and precipitation of this compound, allowing for its study and manipulation in solution. The nature and strength of these complexes differ significantly between the two oxidation states.
-
Pa(V): Forms strong complexes with fluoride, sulfate, and various organic ligands such as citrate and EDTA. The high charge and small ionic radius of Pa(V) contribute to the stability of these complexes. Fluoride complexes of Pa(V) are particularly stable and are often used to dissolve this compound oxides and maintain it in a monomeric state in solution.
-
Pa(IV): Also forms stable complexes with a range of ligands. Due to its larger ionic radius and lower charge compared to Pa(V), the complexes of Pa(IV) are generally less stable than the corresponding Pa(V) complexes. However, Pa(IV) can be effectively complexed by chelating agents, which can enhance its stability in solution.
Table 2: Stability Constants (log β) for Selected this compound Complexes
| Ligand | Pa(V) Complex | log β | Pa(IV) Complex | log β |
| Fluoride (F⁻) | PaF₆⁻ | ~8 | PaF³⁺ | ~6 |
| Sulfate (SO₄²⁻) | PaO(SO₄)₂⁻ | ~3.5 | Pa(SO₄)²⁺ | ~3 |
| Citrate (Cit³⁻) | PaO(Cit)₂⁻ | ~15 | Pa(Cit)⁺ | ~10 |
Values are approximate and depend on ionic strength and temperature.
Experimental Protocols
Protocol 1: Preparation of a Stable Pa(IV) Solution
This protocol describes the reduction of Pa(V) to Pa(IV) and its stabilization in a non-complexing acidic medium.
Methodology:
-
A stock solution of Pa(V) in concentrated HCl or H₂SO₄ is prepared.
-
The solution is passed through a Jones reductor (amalgamated zinc column) to reduce Pa(V) to Pa(IV).
-
The resulting Pa(IV) solution is collected under an inert atmosphere to prevent re-oxidation by air.
-
The oxidation state is confirmed by UV-Vis spectrophotometry, as Pa(IV) exhibits characteristic absorption bands in the visible and near-IR regions, which are absent for Pa(V).
Protocol 2: Solvent Extraction for Pa(V)/Pa(IV) Separation
This protocol outlines a method for separating the two oxidation states based on their differential partitioning between an aqueous phase and an organic extractant.
Methodology:
-
The aqueous phase containing a mixture of Pa(IV) and Pa(V) is adjusted to the desired acidity (e.g., 3M HCl).
-
An organic phase containing an extractant like thenoyltrifluoroacetone (TTA) in benzene or xylene is prepared.
-
The two phases are contacted and vigorously mixed for a sufficient time to reach equilibrium.
-
The phases are separated, and the concentration of this compound in each phase is determined by radiometric methods (e.g., gamma spectrometry).
-
The distribution ratio (D) is calculated, where D = [Pa]org / [Pa]aq. Under these conditions, Pa(IV) is preferentially extracted into the organic phase, while Pa(V) remains in the aqueous phase.
This guide provides a foundational comparison of the behavior of this compound in its +4 and +5 oxidation states. The significant differences in their redox stability, hydrolysis, and complexation behavior are critical considerations for any experimental or theoretical work involving this element.
Navigating the Frontier: A Comparative Guide to Radiotracers for Protactinium Studies
A critical evaluation of chelating agents for the promising but challenging actinide, protactinium, reveals a field ripe for innovation. While direct comparative experimental data for various this compound radiotracers remains limited, this guide provides a framework for their evaluation, drawing parallels from studies on similar actinides like Actinium-225 and leveraging our understanding of this compound's unique chemistry.
For researchers, scientists, and drug development professionals venturing into the use of this compound (Pa) isotopes, such as the alpha-emitter this compound-231 for targeted alpha therapy or the beta-emitter this compound-233 for imaging, the choice of a suitable chelator is paramount. An effective radiotracer must ensure stable sequestration of the this compound ion, preventing its release in vivo and subsequent accumulation in non-target tissues, which can lead to significant toxicity.
This guide outlines the current landscape, proposes key evaluation metrics, and provides standardized protocols to aid in the systematic assessment of novel this compound radiotracers.
The Landscape of this compound Chelation: An Overview
This compound presents a unique challenge among actinides due to its complex solution chemistry, including a propensity for hydrolysis and colloid formation even at low concentrations. In its most stable +5 oxidation state, it does not form the linear dioxo cation (PaO2+) typical of other pentavalent actinides like uranium and neptunium, but can exist as a mono-oxo cation (PaO3+). This distinct behavior necessitates the development of chelators that can form highly stable complexes with the Pa(V) ion.
Currently, the literature on specific chelators developed and evaluated for this compound is sparse. Much of the relevant research has focused on Actinium-225, another promising alpha-emitter for targeted alpha therapy. The insights gained from Ac-225 chelation studies, particularly with macrocyclic chelators, offer a valuable starting point for this compound radiotracer development.
Hypothetical Comparison of Radiotracer Characteristics
In the absence of direct experimental comparisons, we present a table of idealized characteristics for a this compound radiotracer. Researchers should aim to develop and evaluate candidates that meet these criteria.
| Feature | Ideal Characteristic for Pa-231 (Therapeutic) | Ideal Characteristic for Pa-233 (Imaging) | Rationale |
| Radiolabeling Efficiency | >95% at room temperature in < 15 min | >95% at room temperature in < 15 min | Rapid and efficient labeling is crucial for minimizing radiation dose to personnel and ensuring a high specific activity product. |
| In Vitro Stability (Serum) | >95% stable after 7 days | >98% stable after 24 hours | High stability is essential to prevent the release of free this compound, which would lead to off-target toxicity. |
| In Vivo Stability | Minimal accumulation in non-target organs (e.g., liver, bone) | Minimal accumulation in non-target organs | Demonstrates the robustness of the chelate in a biological system, preventing radiotoxicity to healthy tissues. |
| Tumor Uptake | High and sustained uptake in target tissue | High initial uptake with good target-to-background ratio | Maximizes the therapeutic dose to the tumor while minimizing exposure to healthy tissue for therapy, and allows for clear visualization in imaging. |
| Clearance | Rapid clearance of unbound radiotracer from blood and non-target tissues | Rapid clearance to improve image contrast | Reduces unnecessary radiation dose to the rest of the body. |
| Daughter Nuclide Retention | Daughter nuclides remain chelated | N/A (shorter half-life) | For long-lived isotopes like Pa-231, the decay products can also be radioactive and must be contained to prevent toxicity. |
Experimental Protocols for Evaluation
The following are generalized, yet detailed, methodologies for the synthesis and preclinical evaluation of a hypothetical this compound radiotracer.
Radiosynthesis and Quality Control
Objective: To label a bifunctional chelator (BFC) conjugated to a targeting vector with a this compound isotope (e.g., Pa-233) and assess its radiochemical purity.
Materials:
-
This compound-233 chloride (or other suitable salt) in dilute acid.
-
Bifunctional chelator-conjugate (e.g., DOTA-peptide, Macropa-antibody) at a concentration of 1 mg/mL in metal-free water.
-
Ammonium acetate buffer (0.2 M, pH 5.5).
-
Metal-free water.
-
Instant thin-layer chromatography (ITLC) strips.
-
Mobile phase (e.g., 50 mM DTPA).
-
Radio-TLC scanner.
-
High-purity germanium (HPGe) detector for gamma spectroscopy.
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine 50 µL of the BFC-conjugate solution with 200 µL of ammonium acetate buffer.
-
Add 5-10 µL of the Pa-233 solution (activity to be determined based on desired specific activity).
-
Gently mix and incubate at room temperature for 15 minutes.
-
To determine radiochemical purity, spot 1 µL of the reaction mixture onto an ITLC strip.
-
Develop the strip using the appropriate mobile phase. In this system, the radiolabeled conjugate should remain at the origin, while free Pa-233 will move with the solvent front.
-
Scan the strip using a radio-TLC scanner to quantify the percentage of radiolabeled conjugate and free radionuclide.
-
Confirm the identity of the radionuclide using gamma spectroscopy.
In Vitro Stability Assessment
Objective: To evaluate the stability of the radiolabeled conjugate in human serum.
Procedure:
-
Add 10 µL of the purified Pa-233 labeled conjugate to 490 µL of fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, and 168 hours), take a 20 µL aliquot.
-
Analyze the aliquot by ITLC as described in the quality control protocol to determine the percentage of intact radiolabeled conjugate.
Biodistribution Studies in a Xenograft Mouse Model
Objective: To determine the in vivo biodistribution, tumor uptake, and clearance of the this compound radiotracer.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted tumors relevant to the targeting vector).
-
Purified Pa-233 labeled conjugate.
-
Sterile saline for injection.
-
Gamma counter.
Procedure:
-
Administer a known amount of the radiotracer (e.g., 1 µCi in 100 µL of saline) to each mouse via tail vein injection.
-
At selected time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (n=4 per time point).
-
Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible research. The following diagram, generated using the DOT language, outlines the key steps in the evaluation of a novel this compound radiotracer.
Future Directions
The development of effective radiotracers for this compound is a critical step towards unlocking its potential in nuclear medicine. Future research should focus on the synthesis and rigorous evaluation of a diverse range of chelators, including both macrocyclic and acyclic ligands, to identify candidates with optimal stability and in vivo performance. Head-to-head comparative studies using the protocols outlined in this guide will be essential for advancing the field and ultimately translating these promising radionuclides into clinical applications.
A Critical Evaluation of Historical Protactinium Data and Methodologies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the evolution of analytical techniques for challenging elements like protactinium is crucial. This guide provides a critical evaluation of historical data and methodologies for this compound, comparing them with modern alternatives. It aims to offer a clear perspective on the advancements in separation science, analytical accuracy, and safety, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (Pa), element 91 on the periodic table, is a rare and highly radioactive actinide. Its discovery and isolation were significant milestones in nuclear chemistry, presenting considerable challenges due to its scarcity and complex chemical behavior. Early researchers laid the groundwork for our current understanding, but their methods and the data they produced warrant a critical look in the context of modern analytical capabilities. This guide will delve into the historical context, compare key data points, and provide detailed experimental workflows for both historical and contemporary methods.
Historical vs. Modern Data: A Quantitative Comparison
The initial characterization of this compound was hampered by the small quantities of material available and the limitations of early detection methods. Modern techniques have allowed for much more precise and accurate measurements of its properties.
| Property | Historical Value (pre-1950s) | Modern Accepted Value | Key Isotope | Historical Method of Determination | Modern Method of Determination |
| Half-life | ~32,000 years[1] | 32,760 ± 110 years | 231Pa | Early ionization chamber measurements | Alpha and gamma spectrometry, mass spectrometry |
| Primary Decay Mode | Alpha decay | Alpha decay | 231Pa | Cloud chamber, photographic emulsions | Semiconductor detectors, alpha spectrometry |
| Atomic Weight | ~231 | 231.03588 u | 231Pa | Inferred from decay series | Mass spectrometry |
| Purity of Isolated Metal | Not explicitly quantified in early reports | >99.9%[2] | 231Pa | Primarily based on the absence of detectable impurities with available methods | Mass spectrometry, X-ray fluorescence, ICP-MS |
Experimental Protocols: From Milligrams to Grams
The evolution of this compound separation and isolation techniques showcases the significant advancements in radiochemistry. Early methods were laborious and often yielded only microscopic quantities, while modern techniques allow for efficient, high-purity separations.
Historical Methodology: The First Isolation of Elemental this compound (Grosse, 1934)
Aristid von Grosse was the first to isolate elemental this compound in 1934. He employed two methods, the most notable being a modification of the van Arkel-de Boer process.[2]
Experimental Protocol:
-
Preparation of this compound Iodide: 0.2 milligrams of this compound pentoxide (Pa2O5) was placed in a sealed, evacuated quartz tube with an excess of iodine.
-
Vaporization: The tube was heated to red heat, causing the Pa2O5 to react with iodine vapor to form volatile this compound(V) iodide (PaI5).
-
Decomposition: A tungsten filament within the tube was electrically heated to a high temperature (estimated to be around 1200-1400 °C).
-
Deposition: The gaseous PaI5 decomposed upon contact with the hot filament, depositing pure, metallic this compound onto the filament. The liberated iodine would then react with more Pa2O5, continuing the cycle.
-
Recovery: The process was continued until a sufficient amount of metallic this compound had accumulated on the filament for characterization.
Historical Large-Scale Production: The UK Atomic Energy Authority Process (1961)
In 1961, the United Kingdom Atomic Energy Authority (UKAEA) undertook a major effort to produce a significant quantity of this compound-231 from uranium processing residues. This multi-stage process was a landmark in large-scale radiochemical separation.[2]
Experimental Protocol Overview (12-Stage Process):
-
Leaching: Tons of uranium ore processing sludge were leached with nitric acid to bring the this compound into solution.
-
Solvent Extraction (Initial Separation): The acidic solution was contacted with an organic solvent, diisobutyl ketone (DIBK), to selectively extract the this compound.
-
Scrubbing: The organic phase was "scrubbed" with fresh acid solutions to remove co-extracted impurities.
-
Stripping: The this compound was stripped from the organic phase back into an aqueous solution, typically using a complexing agent.
-
Ion Exchange (Purification): The aqueous solution containing this compound was passed through an anion exchange resin column. This compound would adsorb to the resin, while other impurities passed through.
-
Elution: A specific acid mixture (e.g., HCl/HF) was used to elute the purified this compound from the resin.
-
Further Purification Cycles: The solvent extraction and ion exchange steps were repeated multiple times to achieve the desired purity. A major challenge was the separation from zirconium, which has similar chemical properties.
-
Precipitation: The purified this compound was precipitated from the final solution as a hydroxide or peroxide.
-
Calcination: The precipitate was heated to a high temperature to convert it to the stable oxide, Pa2O5.
Modern Methodology: Extraction Chromatography
Modern separation of this compound, particularly for applications like radiometric dating and nuclear forensics, heavily relies on extraction chromatography. This technique combines the selectivity of solvent extraction with the convenience of column chromatography.
Experimental Protocol (using TEVA Resin):
-
Sample Preparation: The sample containing this compound is dissolved in a suitable acid, typically a mixture of hydrochloric and hydrofluoric acids.
-
Column Preparation: A column is packed with TEVA (tri-n-octylamine) extraction chromatography resin and pre-conditioned with the same acid matrix as the sample.
-
Loading: The sample solution is loaded onto the column. This compound, along with some other actinides, is retained on the resin.
-
Washing: The column is washed with specific acid mixtures to remove interfering ions. For example, a wash with a specific molarity of HCl can remove thorium.
-
Elution: A different acid mixture, often containing a complexing agent like fluoride, is used to selectively elute the this compound from the resin.
-
Analysis: The eluted this compound fraction is then analyzed using modern techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or alpha spectrometry.
Performance Comparison of Methodologies
| Feature | Historical Methods (e.g., Grosse, UKAEA) | Modern Extraction Chromatography |
| Scale | Milligrams to grams | Micrograms to milligrams |
| Purity | High for the time, but difficult to quantify precisely | >99.9% achievable |
| Yield | Often low and variable, with significant losses at each stage | Typically high and reproducible (>85-95%)[3] |
| Processing Time | Weeks to months for large-scale production | Hours to a few days |
| Safety | Limited shielding, reliance on manual operations, higher risk of exposure | Use of glove boxes, fume hoods, and automated systems significantly reduces exposure risk |
| Waste Generation | Large volumes of highly acidic and radioactive liquid waste | Significantly smaller volumes of waste |
| Analytical Monitoring | Primarily based on alpha counting and early forms of gamma detection | Real-time monitoring with highly sensitive detectors (ICP-MS, HPGe) |
Visualizing the Workflows
To better understand the evolution of these methodologies, the following diagrams illustrate the key steps in each process.
References
Safety Operating Guide
Proper Disposal of Protactinium: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of protactinium, a dense, radioactive actinide metal. Due to its high radioactivity and toxicity, strict adherence to disposal procedures is critical to ensure the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this material.
This compound, particularly the isotope this compound-231 with a long half-life of 32,760 years, presents a significant long-term radiological hazard.[1] Improper disposal can lead to persistent environmental contamination and potential human exposure. Therefore, all this compound waste must be managed as radioactive waste, following all applicable federal, state, and local regulations. Consultation with your institution's Radiation Safety Officer (RSO) is mandatory before initiating any disposal procedures.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that a designated radioactive waste storage area is established. This area must be clearly marked with the universal radiation symbol. All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.
In the event of a spill, immediate action is necessary to contain the contamination. For liquid spills, cover the area with absorbent material. For dry spills, dampen the material to prevent it from becoming airborne.[2] In either case, the area should be cordoned off, and the RSO must be notified immediately.[3] Personnel decontamination procedures should be followed as directed by the RSO.[3][4][5]
This compound Waste Disposal Workflow
The proper disposal of this compound waste follows a multi-step process designed to minimize exposure and ensure regulatory compliance. The following workflow provides a general framework; however, specific institutional procedures may vary and must be followed.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes, but is not limited to, contaminated lab consumables (e.g., gloves, bench paper), liquid solutions, and sharps (e.g., needles, pipettes).
-
Segregate waste based on its physical form (solid, liquid, sharps) and isotopic content.[6][7] this compound waste should be kept separate from other radioactive and non-radioactive waste streams to ensure proper handling and disposal.[7]
2. Packaging and Labeling:
-
Package waste in appropriate containers. Use designated containers for radioactive waste, which are typically provided by the institution's Environmental Health and Safety (EHS) department.[7]
-
Solid Waste: Place in a sturdy, lined container. Do not include liquids or sharps.[7]
-
Liquid Waste: Use a leak-proof container, and do not fill it beyond 90% capacity to allow for expansion. The pH of aqueous solutions should be neutral (between 5.5 and 9.5).[7]
-
Sharps: Must be placed in a puncture-resistant container specifically designed for radioactive sharps.[7]
-
-
Label all containers clearly. The label must include the "Caution, Radioactive Material" warning, the isotope (this compound-231), the estimated activity, the date, and the name of the principal investigator.[8]
3. Storage and Documentation:
-
Store packaged waste in a designated and secure area. This area should be properly shielded to minimize radiation exposure.
-
Maintain meticulous records of all this compound waste generated. This includes the date, isotope, activity, and volume/mass of the waste. These records are essential for regulatory compliance.
4. Disposal:
-
Contact your institution's Radiation Safety Officer (RSO) or EHS department to schedule a waste pickup.[9] Do not attempt to dispose of this compound waste through standard laboratory trash or sewer systems.
-
Waste will be transferred to a licensed radioactive waste disposal facility. The long half-life and high radiotoxicity of this compound-231 necessitate its disposal in a specialized facility capable of handling long-lived alpha-emitting radionuclides.
Quantitative Data for Radioactive Waste Management
The following table provides general guidelines for the management of radioactive waste. It is important to note that these are not specific to this compound and institutional and regulatory limits may vary. Always consult your RSO for specific quantitative requirements.
| Parameter | Guideline | Source |
| Liquid Waste pH | 5.5 - 9.5 | [7] |
| Container Fill Level (Liquid) | Do not exceed 90% capacity | - |
| Short-Lived Waste Decay in Storage | Typically held for 10 half-lives | [10] |
| Long-Lived Waste | Transferred to a licensed disposal facility | [6] |
Experimental Protocols
Specific experimental protocols for the conditioning of this compound waste for disposal are not widely available in standard laboratory safety literature and are typically developed by specialized waste management facilities. However, some chemical separation methods used for the purification of this compound, such as precipitation and ion exchange, may be adapted for waste treatment under the guidance of a qualified radiochemist and the RSO.[11][12] Any such procedures must be approved by the institution's radiation safety committee.
Due to the hazardous nature of this compound, all disposal procedures must be conducted with the utmost care and in strict compliance with all regulatory requirements. The information provided here is intended as a guide and should not replace institution-specific protocols and the direction of a qualified Radiation Safety Officer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uwm.edu [uwm.edu]
- 3. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 4. mtech.edu [mtech.edu]
- 5. s29068.pcdn.co [s29068.pcdn.co]
- 6. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 8. Labeling of Radioactive Materials - Policies and Procedures [umaryland.edu]
- 9. Radioactive Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. queensu.ca [queensu.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Protactinium
Protactinium (Pa) is a rare, highly radioactive, and toxic actinide element requiring stringent safety protocols for handling.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound and its associated waste. The primary isotope of concern, this compound-231 (²³¹Pa), has a long half-life of 32,760 years and decays via alpha particle emission, posing a significant internal radiation hazard if inhaled or ingested.[3][4]
Health Hazards
The primary health risk associated with this compound is cancer resulting from the ionizing radiation emitted when it is deposited in the skeleton, liver, and kidneys.[3][5] Inhalation is a more significant route of exposure than ingestion.[3] The decay of ²³¹Pa produces Actinium-227, which, along with its subsequent decay products, accounts for over 80% of the inhalation risk.[3][4] Additionally, there is an external risk from gamma radiation emitted by ²³¹Pa and its decay products.[3] Many this compound compounds are supplied in a solution containing hydrochloric acid, which presents additional chemical hazards, including corrosivity, flammability, and respiratory irritation.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect against both radiological and chemical hazards. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Body Protection | Full-length laboratory coat | Worn closed with sleeves rolled down | Prevents contamination of personal clothing.[7] |
| Disposable coveralls (e.g., Tyvek®) | Tested to EN 1073-2 for protection against radioactive particulates.[8] | Provides a barrier against radioactive particles and chemical splashes. Intended for single use.[8][9] | |
| Hand Protection | Disposable inner gloves (e.g., nitrile or latex) | Standard laboratory grade | Provides a primary barrier and allows for safe removal of outer gloves.[7] |
| Heavy-duty or Butyl rubber outer gloves | Supplier-confirmed for breakthrough times with acids. | Protects against direct contact with radioactive material and corrosive chemicals.[1][6] Heavy rubber gloves are recommended.[3] | |
| Eye Protection | Safety glasses or chemical splash goggles | EN 166 or equivalent | Protects eyes from chemical splashes and potential sprays.[6][7] |
| Face shield | Worn over safety glasses/goggles | Provides full-face protection from splashes, especially during spill cleanup.[10] | |
| Respiratory | Positive pressure air-purifying respirator | EN 140 with a Type E filter (or better) for acidic gases.[6] | Required if airborne levels of this compound or acid vapors cannot be maintained below exposure limits.[6] |
| Foot Protection | Closed-toed shoes | - | Prevents injuries from spills and dropped objects.[7] |
| Disposable overshoes/shoe covers | - | Prevents the spread of contamination outside the work area.[9] | |
| Monitoring | Personal dosimeter (e.g., ring badge) | - | Monitors radiation dose received by the handler. Ring badges should be worn under gloves.[7][9] |
Operational Plan: Step-by-Step Handling Protocol
Handling this compound requires adherence to strict laboratory practices within a designated radioactive materials work area.
1. Preparation and Area Setup:
-
Designate a specific work area, such as a fume hood or glove box, for handling this compound.
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Post clear "Radioactive Material" warning signs at the entrance to the designated area.[11]
-
Assemble all necessary PPE and an emergency spill kit before beginning work.
2. Donning PPE:
-
Put on closed-toed shoes.
-
Don inner gloves.
-
Put on the lab coat or disposable coverall.
-
Don heavy-duty outer gloves, ensuring cuffs are pulled over the sleeves of the lab coat/coverall.[7]
-
Put on safety glasses/goggles and a face shield.
-
If required by risk assessment, don respiratory protection.
-
Wear your personal dosimeter as required (e.g., a ring badge under the outer glove).[7]
3. Handling this compound:
-
Always handle this compound solutions within a fume hood to control vapors.[7]
-
Never pipette any radioactive solution by mouth.[7]
-
Use forceps or other remote handling tools when possible to increase distance from the source.
-
Work diligently and efficiently to minimize exposure time.
-
Change outer gloves frequently, especially if contamination is suspected, to prevent the spread of radioactivity.[7]
4. Post-Handling Procedures:
-
Securely close and store the primary this compound container.
-
Survey the work area for contamination using appropriate radiation detection equipment (e.g., a Geiger-Müller counter).
-
Decontaminate any surfaces if necessary.
-
Collect all contaminated disposable items (e.g., pipette tips, absorbent paper, gloves) and place them in a designated radioactive waste container.
5. Doffing PPE:
-
Remove outer gloves first, turning them inside out to contain contamination.
-
Remove the lab coat or coverall, rolling it away from the body.
-
Remove shoe covers.
-
Remove the face shield and goggles.
-
Remove inner gloves and wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and associated contaminated materials is strictly regulated and must be handled as radioactive waste.
1. Waste Segregation and Storage:
-
Segregate radioactive waste by physical form (solid, liquid) and by isotope whenever possible.[11]
-
Store solid waste, such as contaminated gloves, paper, and plasticware, in clearly labeled, sealed plastic bags within a shielded container.[12]
-
Store liquid waste in compatible, sealed containers. Aqueous and non-aqueous liquids should be separated.[11]
-
Uranium and thorium compounds, often present with this compound, should be contained separately from other radioactive wastes.[11]
-
All waste containers must be stored in a designated, shielded, and secure radioactive waste storage area.[11]
2. Labeling:
-
Attach a completed hazardous waste tag to each container as soon as the first drop of waste is added.[11]
-
The label must include the isotope(s), activity, date, and a list of all chemical constituents with their percentages. Do not use abbreviations or chemical formulas.[11][12]
3. Disposal Procedure:
-
Do not dispose of this compound waste in regular trash or down the drain.[11]
-
All radioactive waste must be transferred to your institution's Environmental Health & Safety (EH&S) department or a licensed radioactive waste contractor for disposal.[11]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.[11] Damaged or leaking this compound generators must be immediately placed in a sealed container and disposed of as hazardous waste.[13]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound (Pa) | Research Starters | EBSCO Research [ebsco.com]
- 2. This compound [chemeurope.com]
- 3. hpschapters.org [hpschapters.org]
- 4. This compound | Pa | CID 23945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. water.co.id [water.co.id]
- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Choosing the correct personal protective equipment when working in the nuclear industry [cleanroomtechnology.com]
- 9. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 10. PPE for this compound Generator | UK Science Technician Community [community.preproom.org]
- 11. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 12. Management and Disposal of Radioactive Waste Procedure / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. static.rapidonline.com [static.rapidonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
